molecular formula C7H17ClN2O2S B1418646 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride CAS No. 651056-79-0

1-(Ethylsulfonyl)piperidin-4-amine hydrochloride

货号: B1418646
CAS 编号: 651056-79-0
分子量: 228.74 g/mol
InChI 键: RMCIXAGYCNUNAM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Ethylsulfonyl)piperidin-4-amine hydrochloride (CAS 651056-79-0) is a high-purity piperidine derivative supplied for research and development purposes . This compound, with the molecular formula C7H17ClN2O2S and a molecular weight of 228.74 g/mol, features a piperidine scaffold substituted with an ethylsulfonyl group and a primary amine, making it a valuable building block in medicinal chemistry and drug discovery . The ethylsulfonyl group is a key motif known to influence the pharmacokinetic and physicochemical properties of target molecules. Researchers primarily utilize this amine hydrochloride salt as a versatile synthetic intermediate for constructing more complex chemical entities, particularly in the synthesis of potential pharmacologically active compounds. Its application spans the exploration of new chemical spaces in small molecule libraries and the development of protease inhibitors, kinase inhibitors, and other therapeutically relevant targets. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

1-ethylsulfonylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-2-12(10,11)9-5-3-7(8)4-6-9;/h7H,2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCIXAGYCNUNAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657474
Record name 1-(Ethanesulfonyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651056-79-0
Record name 1-(Ethanesulfonyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 1-(Ethylsulfonyl)piperidin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the detailed physicochemical characterization of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride, a key building block in contemporary drug discovery and development. The methodologies outlined herein are designed to furnish researchers, medicinal chemists, and formulation scientists with the robust and reliable data necessary to advance their research and development programs.

Introduction

This compound, with the CAS Number 651056-79-0, is a piperidine derivative of significant interest in medicinal chemistry.[1] Its structural motifs, featuring a sulfonylated piperidine ring and a primary amine, suggest its potential utility as a scaffold in the design of novel therapeutic agents. A thorough understanding of its physical and chemical properties is paramount for its effective application, from guiding synthesis and purification strategies to enabling rational formulation development and ensuring regulatory compliance. This document delineates the essential experimental protocols and theoretical considerations for a comprehensive characterization of this compound.

Core Physicochemical Properties

A foundational dataset of core physicochemical properties is essential for any chemical entity entering a drug discovery pipeline. The following table summarizes the key identification parameters for this compound.

PropertyValueSource
IUPAC Name 1-(ethylsulfonyl)piperidin-4-amine;hydrochloride[1]
CAS Number 651056-79-0[1]
Molecular Formula C₇H₁₇ClN₂O₂S[2][3]
Molecular Weight 228.74 g/mol [2][4]
Purity (via HPLC) >98%[4]
Moisture Content <0.5%[4]

Experimental Determination of Key Physical Properties

The following sections detail the experimental methodologies for determining the critical physical properties of this compound. The rationale behind each experimental choice is provided to ensure a deep understanding of the process.

Melting Point Determination

The melting point is a crucial indicator of purity and is vital for material identification. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point Method

This method is a standard and widely accepted technique for accurate melting point determination.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a glass capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Initial Rapid Heating: A preliminary determination is performed with a rapid heating rate to approximate the melting point.

  • Slow Heating for Accuracy: A fresh sample is then heated to about 20°C below the approximate melting point, after which the heating rate is slowed to 1-2°C per minute.

  • Observation and Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Causality of Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows the temperature of the sample and the thermometer to remain in equilibrium, providing an accurate measurement.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Finely powder the sample prep2 Pack into capillary tube (2-3 mm) prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 meas2 Rapid heating for approximate range meas1->meas2 meas3 Slow heating (1-2°C/min) near melting point meas2->meas3 analysis1 Record onset and completion of melting meas3->analysis1 analysis2 Report as melting range analysis1->analysis2

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Solubility is a critical determinant of a drug candidate's bioavailability. A comprehensive solubility profile in various solvents is essential for formulation development.

Experimental Protocol: Equilibrium Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

  • Solvent Selection: A range of solvents relevant to pharmaceutical development should be chosen, including water, ethanol, methanol, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Causality of Experimental Choices:

  • Excess Solid: Ensures that the solution becomes saturated.

  • Prolonged Agitation: Guarantees that the system reaches thermodynamic equilibrium.

  • Constant Temperature: Solubility is temperature-dependent, so precise temperature control is crucial for reproducibility.

Diagram of Solubility Profiling Workflow:

SolubilityWorkflow start Start prep Add excess solid to known volume of solvent start->prep equilibrate Agitate at constant temperature for 24-48h prep->equilibrate separate Centrifuge and/or filter to separate solid equilibrate->separate quantify Analyze supernatant by HPLC separate->quantify end Determine solubility quantify->end

Caption: Workflow for Equilibrium Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine hydrochloride, the pKa of the conjugate acid is a key parameter influencing its solubility and absorption at different pH values.

Experimental Protocol: Potentiometric Titration

This is a precise method for determining the pKa by measuring the pH of a solution as a titrant is added.

Methodology:

  • Sample Preparation: A known concentration of this compound is dissolved in water or a co-solvent system if solubility is limited.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Causality of Experimental Choices:

  • Strong Base Titrant: Ensures a sharp inflection point in the titration curve, leading to a more accurate determination of the equivalence point.

  • Calibrated pH Meter: Accurate pH measurement is fundamental to the reliability of the pKa value.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Expected ¹H NMR Spectral Features: Based on the structure of this compound, the following proton signals are anticipated:

  • Ethyl Group: A triplet corresponding to the methyl protons and a quartet for the methylene protons of the ethylsulfonyl group.

  • Piperidine Ring: Complex multiplets for the methylene protons on the piperidine ring. The protons adjacent to the nitrogen of the sulfonyl group will be shifted downfield compared to those closer to the amine. The proton at the 4-position will also show a distinct multiplet.

  • Amine Group: A broad singlet for the amine protons, which may exchange with residual water in the solvent.

Expected ¹³C NMR Spectral Features:

  • Ethyl Group: Two signals corresponding to the methyl and methylene carbons.

  • Piperidine Ring: Signals for the three distinct types of carbon atoms in the piperidine ring. The carbons attached to the nitrogen of the sulfonyl group will be at a lower field than the other ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the primary amine.

  • C-H Stretching: Bands in the 2850-3000 cm⁻¹ region due to the aliphatic C-H bonds.

  • S=O Stretching: Strong absorption bands around 1350 cm⁻¹ and 1160 cm⁻¹ characteristic of the sulfonyl group.

  • C-N Stretching: A band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected as the base peak, where M is the free base of 1-(ethylsulfonyl)piperidin-4-amine. The isotopic pattern of this peak would confirm the presence of sulfur.

Stability and Hygroscopicity

Understanding the stability and hygroscopicity of a compound is crucial for its handling, storage, and formulation.

Protocol for Stability Assessment: The stability of this compound should be assessed under various stress conditions (e.g., elevated temperature, humidity, and light exposure) according to ICH guidelines. The purity of the compound should be monitored over time using a stability-indicating HPLC method.

Protocol for Hygroscopicity Determination: The hygroscopicity can be determined by exposing a known weight of the compound to different relative humidity conditions at a constant temperature and measuring the change in mass over time.

Conclusion

The comprehensive physicochemical characterization of this compound, as outlined in this guide, provides the essential data required for its successful application in drug discovery and development. The detailed experimental protocols and the rationale behind them are intended to ensure the generation of high-quality, reliable, and reproducible data, thereby facilitating informed decision-making throughout the research and development process.

References

An In-depth Technical Guide to 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, nomenclature, a detailed synthesis protocol, and its significance in the pharmacological landscape.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The specific substitution pattern on the piperidine core is crucial in defining the molecule's interaction with biological targets. In this context, this compound emerges as a valuable intermediate, offering a strategic combination of a polar sulfonyl group and a reactive primary amine, making it a versatile scaffold for library synthesis and lead optimization in drug discovery programs.[1][2]

Chemical Structure and Nomenclature

A clear understanding of the molecule's architecture and official naming conventions is fundamental for unambiguous scientific communication.

Chemical Structure

The chemical structure of this compound is characterized by a central piperidine ring. An ethylsulfonyl group is attached to the nitrogen atom of the piperidine ring, and a primary amine group is located at the 4-position of the ring. The compound is supplied as a hydrochloride salt, where the amine group is protonated.

Caption: Chemical structure of this compound.

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 1-(ethylsulfonyl)piperidin-4-amine;hydrochloride .[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and formulation development.

PropertyValueReference
CAS Number 651056-79-0[3]
Molecular Formula C₇H₁₇ClN₂O₂S[3]
Molecular Weight 228.74 g/mol [3]
Appearance White to off-white solid
Storage Store at room temperature[3]

Synthesis Protocol

The synthesis of this compound can be achieved through a robust and scalable two-step process, starting from commercially available tert-butyl piperidin-4-ylcarbamate. This approach ensures high purity and good overall yield.

Rationale for the Synthetic Route

The chosen synthetic strategy involves the protection of the 4-amino group with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions required for the subsequent sulfonylation reaction and can be readily removed under acidic conditions without affecting the newly formed sulfonamide bond. Ethanesulfonyl chloride is used as the sulfonating agent due to its commercial availability and reactivity. The final deprotection step with hydrochloric acid conveniently yields the desired hydrochloride salt.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Deprotection start tert-Butyl piperidin-4-ylcarbamate reagent1 Ethanesulfonyl chloride Triethylamine Dichloromethane (DCM) start->reagent1 Reaction product1 tert-Butyl (1-(ethylsulfonyl)piperidin-4-yl)carbamate reagent1->product1 Yields reagent2 Hydrochloric acid (in Dioxane) product1->reagent2 Reaction product2 This compound reagent2->product2 Yields

References

An In-depth Technical Guide to 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride (CAS 651056-79-0)

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone Building Block for Modern Drug Discovery

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride, a versatile heterocyclic amine building block. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's strategic importance, synthesis, analytical characterization, and potential applications, grounding all claims in established scientific principles.

Strategic Importance in Medicinal Chemistry

This compound belongs to a class of compounds that merge two highly "privileged" structural motifs in drug design: the piperidine ring and the sulfonamide group.[1][2] This combination imparts a unique set of physicochemical properties that are highly advantageous for developing novel therapeutics.

  • The Piperidine Scaffold: As the most prevalent nitrogen-containing heterocycle in FDA-approved drugs, the piperidine ring is a cornerstone of modern pharmaceuticals.[1] Its saturated, non-planar structure allows for the precise three-dimensional positioning of functional groups, which is critical for optimizing interactions with biological targets. The piperidine motif often enhances metabolic stability, improves pharmacokinetic profiles (ADME), and can modulate lipophilicity and solubility, thereby improving a compound's "druggability".[2]

  • The Sulfonamide Functional Group: The sulfonamide moiety is a bioisostere of the amide bond but is significantly more resistant to metabolic degradation.[3] It is a key feature in a wide array of drugs, including antibacterial, antiviral, anticancer, and anti-inflammatory agents.[1][4][5] The sulfonyl group can act as a hydrogen bond acceptor and, due to its tetrahedral geometry, can orient substituents in specific vectors, influencing binding affinity and selectivity for target proteins like enzymes and receptors.[6]

The fusion of these two moieties in this compound creates a bifunctional molecule with a primary amine "handle" for further chemical elaboration and a metabolically robust N-ethylsulfonyl group that can participate in key binding interactions or modulate the pKa of the piperidine nitrogen.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for designing synthetic reactions, formulating compounds for biological assays, and predicting pharmacokinetic behavior.

PropertyValueReference
CAS Number 651056-79-0N/A
Molecular Formula C₇H₁₇ClN₂O₂S[7]
Molecular Weight 228.74 g/mol [7]
IUPAC Name 1-(ethylsulfonyl)piperidin-4-amine;hydrochlorideN/A
Appearance White to off-white solidGeneral chemical catalogs
Storage Room temperature, in a dry, well-ventilated place[7]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through several strategic routes. A common and efficient method involves the N-sulfonylation of a protected 4-aminopiperidine derivative, followed by deprotection. An alternative, and often more versatile, route is the reductive amination of the corresponding N-sulfonylated piperidinone. This latter approach is detailed below as it allows for the introduction of the amine functionality in a controlled manner.

Workflow for Synthesis via Reductive Amination

G cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection (Acidolysis) A tert-butyl 4-oxopiperidine-1-carboxylate D tert-butyl 4-oxo-1-(ethylsulfonyl)piperidine-1-carboxylate (Intermediate 1) A->D DCM, 0°C to rt B Ethanesulfonyl chloride B->D C Base (e.g., Triethylamine) C->D E Intermediate 1 H tert-butyl (1-(ethylsulfonyl)piperidin-4-yl)carbamate (Intermediate 2) E->H Methanol, rt F Ammonium Acetate (Amine Source) F->H G Sodium Cyanoborohydride (Reducing Agent) G->H I Intermediate 2 K 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride (Final Product) I->K 0°C to rt J HCl in Dioxane/Methanol J->K

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

PART A: Synthesis of tert-butyl 4-oxo-1-(ethylsulfonyl)piperidine-1-carboxylate (Intermediate 1)

  • Reaction Setup: To a stirred solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Sulfonylation: Add ethanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The Boc-protecting group is used to prevent sulfonylation at the piperidine nitrogen, directing the reaction to the desired position.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude intermediate by column chromatography on silica gel.

PART B: Synthesis of tert-butyl (1-(ethylsulfonyl)piperidin-4-yl)carbamate (Intermediate 2)

  • Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in methanol (10 volumes). Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Reaction Progression: Stir the mixture at room temperature for 24 hours.

    • Causality: This is a one-pot reductive amination.[8] Ammonium acetate serves as the source of ammonia, which first forms an iminium ion intermediate with the ketone. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone.[8]

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

PART C: Synthesis of this compound (Final Product)

  • Deprotection: Dissolve Intermediate 2 (1.0 eq) in a solution of 4M HCl in 1,4-dioxane or methanol (10 volumes) at 0 °C.

  • Reaction Progression: Stir the solution at room temperature for 2-4 hours, monitoring for the consumption of the starting material by TLC.

    • Causality: The strongly acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the primary amine. The hydrochloride salt of the product precipitates from the reaction mixture.

  • Isolation: Collect the resulting precipitate by filtration. Wash the solid with cold diethyl ether and dry under vacuum to afford the final product as a hydrochloride salt.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound. The following methods are recommended for a comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore, standard HPLC-UV methods may lack sensitivity. A validated method for the similar compound, 4-methanesulfonyl-piperidine, utilizes a Charged Aerosol Detector (CAD), which is ideal for non-chromophoric analytes.[9]

ParameterRecommended ConditionRationale
Column Atlantis C18 (150 x 4.6 mm, 3.5 µm) or equivalentC18 provides good retention for moderately polar compounds.
Mobile Phase Water:Acetonitrile (e.g., 90:10 v/v) with 0.1% Heptafluorobutyric acid (HFBA)HFBA acts as an ion-pairing agent to improve peak shape and retention of the basic amine on the reversed-phase column.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detector Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)Universal detectors suitable for compounds without a UV chromophore.
Column Temp. 40 °CElevated temperature can improve peak efficiency.
Spectroscopic Analysis
MethodExpected Characteristics
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), and methylene protons of the piperidine ring (complex multiplets). The presence of the hydrochloride salt will shift the amine protons downfield.
¹³C NMR Resonances for the two carbons of the ethyl group and the carbons of the piperidine ring.
Mass Spec (MS) The Electrospray Ionization (ESI) mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base.
FT-IR Characteristic peaks for N-H stretching (amine), S=O stretching (sulfonamide), and C-H stretching.

Potential Applications in Drug Discovery

The structural features of this compound make it a valuable starting material for synthesizing compounds targeting a range of diseases.

  • Enzyme Inhibitors: The sulfonamide and piperidine combination is found in potent inhibitors of various enzymes. For instance, derivatives have shown high affinity for acetylcholinesterase (relevant for Alzheimer's disease) and carbonic anhydrases (implicated in glaucoma and certain cancers).[4][10]

  • Antiviral Agents: N-sulfonylpiperidine scaffolds have been identified as novel capsid assembly modulators for the potent inhibition of Hepatitis B Virus (HBV) replication.[11] The primary amine of the title compound can be used to append pharmacophores that interact with viral proteins.

  • Central Nervous System (CNS) Agents: The piperidine core is prevalent in drugs targeting the CNS.[2] The 4-aminopiperidine scaffold has been used to develop N-type calcium channel blockers for the treatment of neuropathic pain.[12]

  • Antibacterial Agents: Sulfonamides were the first class of synthetic antibiotics, and their derivatives continue to be explored for new antibacterial leads, often by targeting dihydropteroate synthase (DHPS) in bacteria.[1]

Workflow for Library Synthesis

G cluster_0 Derivatization Reactions A 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride B Amide Coupling (R-COOH, Coupling Agents) A->B C Reductive Amination (R-CHO, Reducing Agent) A->C D Sulfonylation (R-SO₂Cl, Base) A->D E Alkylation (R-X, Base) A->E F Diverse Chemical Library B->F C->F D->F E->F

Caption: Library synthesis from the core scaffold.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[10]

This document is intended for research purposes only and should not be used for human or animal consumption.

References

1-(Ethylsulfonyl)piperidin-4-amine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride (CAS: 651056-79-0) for Pharmaceutical Research and Development

Executive Summary

This compound is a key heterocyclic building block in modern medicinal chemistry. Belonging to the substituted piperidine class, this compound serves as a versatile synthon for the development of complex molecular architectures targeting a wide array of biological pathways. The piperidine scaffold is a privileged structure, found in numerous FDA-approved drugs, and its functionalization at the 1- and 4-positions offers chemists precise control over physicochemical and pharmacological properties.[1][2] This guide provides a comprehensive technical overview of its molecular profile, a plausible and detailed synthetic route with mechanistic insights, robust analytical characterization protocols, and its applications in drug discovery. The content herein is structured to support researchers, scientists, and drug development professionals in leveraging this valuable intermediate for their research and development programs.

Core Molecular Profile

This compound is a salt, typically presenting as a solid at room temperature. Its structure features a central piperidine ring, which imparts a defined three-dimensional conformation. The nitrogen atom of the piperidine ring is functionalized with an ethylsulfonyl group, which acts as a stable, electron-withdrawing moiety that renders the nitrogen non-basic. The primary amine at the 4-position provides a crucial nucleophilic handle for further chemical elaboration and a basic center for potential interactions with biological targets or for salt formation to modulate solubility.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₁₇ClN₂O₂S[3][4]
Molecular Weight 228.74 g/mol [4]
CAS Number 651056-79-0[3][5]
IUPAC Name 1-ethylsulfonylpiperidin-4-amine;hydrochloride[5]
PubChem CID 44120476[5]
Typical Purity ≥95%[5]
Storage Conditions Room Temperature, in a dry, well-sealed environment[4][6]

Chemical Structure

Caption: 2D structure of this compound.

The Role of Substituted Piperidines in Drug Discovery

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its conformational rigidity and its ability to present substituents in well-defined spatial orientations.[1][2] This scaffold is a cornerstone in the design of agents targeting the central nervous system, as well as antiviral, anticancer, and anti-inflammatory therapies.[1]

The 1-(ethylsulfonyl)piperidin-4-amine motif is particularly advantageous for several reasons:

  • Modulation of Basicity: The strongly electron-withdrawing sulfonyl group quenches the basicity of the piperidine nitrogen, preventing it from undergoing protonation at physiological pH. This can be critical for cell membrane permeability and for avoiding off-target interactions, such as with hERG channels.

  • Chemical Stability: The sulfonamide linkage is exceptionally stable to metabolic degradation, ensuring a longer half-life for potential drug candidates.

  • Vectorial Control: The amine at the 4-position provides a well-defined exit vector for further derivatization, allowing for the systematic exploration of chemical space and structure-activity relationships (SAR). This amine can be acylated, alkylated, or used in reductive aminations to append additional pharmacophoric elements.

Synthesis and Mechanistic Considerations

While multiple synthetic routes to substituted piperidines exist, a common and reliable strategy for this compound begins with a protected piperidone precursor.[7] The following protocol outlines a robust, multi-step synthesis that ensures high purity and yield.

Proposed Synthetic Workflow

G start N-Boc-4-piperidone step1 Step 1: Reductive Amination (NH4OAc, NaBH3CN) Rationale: Forms the C4-N bond while the Boc group protects the N1 position. start->step1 int1 tert-butyl 4-aminopiperidine -1-carboxylate step2 Step 2: Sulfonylation (EtSO2Cl, Et3N) Rationale: Introduces the ethylsulfonyl group onto the piperidine nitrogen. int1->step2 int2 tert-butyl 4-amino -1-(ethylsulfonyl)piperidine step3 Step 3: Boc Deprotection (HCl in Dioxane) Rationale: Acid-labile Boc group is removed to reveal the primary amine. int2->step3 int3 1-(Ethylsulfonyl)piperidin -4-amine (Free Base) step4 Step 4: Salt Formation & Isolation (Evaporation/Precipitation) Rationale: The deprotection step directly yields the desired hydrochloride salt. int3->step4 product 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride step1->int1 step2->int2 step3->int3 step4->product

Caption: A plausible synthetic workflow for the target compound.

Experimental Protocol

Step 1: Reductive Amination of N-Boc-4-piperidone

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in methanol (MeOH), add ammonium acetate (5.0 eq). Stir the mixture at room temperature for 1 hour.

    • Causality: The ammonium acetate serves as the ammonia source, which forms an intermediate imine with the ketone. The excess drives the equilibrium towards imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Causality: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions. The portion-wise addition controls the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose excess reducing agent. Then, basify with 6 M NaOH to pH ~10.

  • Extract the aqueous layer with dichloromethane (DCM, 3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl 4-aminopiperidine-1-carboxylate.

Step 2: Sulfonylation of the Piperidine Nitrogen

This step is not directly applicable to the proposed workflow starting with N-Boc-4-piperidone but would be used if starting from 4-aminopiperidine. A more accurate sequence involves deprotection followed by selective sulfonylation. However, for the sake of illustrating the sulfonylation reaction itself:

  • Dissolve the amine (1.0 eq) and triethylamine (Et₃N, 2.5 eq) in DCM.

  • Cool the solution to 0 °C and add ethanesulfonyl chloride (EtSO₂Cl, 1.2 eq) dropwise.

    • Causality: Et₃N acts as a base to neutralize the HCl generated during the reaction, driving the formation of the sulfonamide.

  • Stir at room temperature for 4 hours, monitoring by TLC or LC-MS.

  • Wash the reaction mixture with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the sulfonamide.

Step 3 & 4: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of methanol or ethyl acetate.

  • Add a solution of 4 M HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C.

    • Causality: The strong acidic conditions cleave the acid-labile tert-butoxycarbonyl (Boc) group, liberating the primary amine which is immediately protonated by the excess HCl to form the stable hydrochloride salt.

  • Stir the mixture at room temperature for 2-4 hours. A white precipitate will typically form.

  • Filter the solid, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to afford pure This compound .

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of a chemical intermediate is paramount in research and development. A multi-technique approach provides a self-validating system for characterization.[5]

Analytical Workflow

G cluster_tests Quality Control Analysis crude Crude Product from Synthesis purification Purification (Recrystallization / Chromatography) crude->purification test1 Structural Identity Confirmation purification->test1 test2 Purity Assessment purification->test2 test3 Molecular Weight Verification purification->test3 nmr ¹H and ¹³C NMR test1->nmr ftir FTIR test1->ftir hplc HPLC-UV test2->hplc lcms LC-MS test3->lcms final Certified Reference Material (Identity & Purity >95% Confirmed) nmr->final ftir->final hplc->final lcms->final

Caption: A standard workflow for analytical validation.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Expected ¹H NMR signals would include triplets and quartets for the ethyl group, and multiplets for the non-equivalent piperidine protons.

  • Mass Spectrometry (MS): Typically performed using LC-MS, this technique confirms the molecular weight of the free base (192.28 g/mol ) by identifying the [M+H]⁺ ion at m/z 193.29.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or ELSD detection is the gold standard for determining the purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps identify key functional groups. Expected peaks include strong S=O stretching vibrations for the sulfonyl group (~1320 and 1150 cm⁻¹) and N-H bending for the primary ammonium salt (~1600 cm⁻¹).[8]

Applications in Medicinal Chemistry

This compound is not an end-product but a crucial starting material. Its utility has been demonstrated in the synthesis of inhibitors for various biological targets. For instance, the piperidin-4-yl-aminopyrimidine core, which can be constructed from this intermediate, has been explored for the development of potent non-nucleoside HIV-1 reverse transcriptase inhibitors.[9] Furthermore, the general class of 1-substituted-4-aminopiperidines is widely used in creating libraries of compounds for high-throughput screening to identify novel hits for diverse targets.[10]

References

A Framework for Elucidating the Biological Mechanism of Action of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

Disclaimer: 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride is a commercially available compound primarily utilized as a synthetic intermediate or building block in medicinal chemistry. As of this writing, its specific biological mechanism of action is not extensively documented in publicly accessible scientific literature. This guide, therefore, serves as an expert framework for researchers, outlining a comprehensive, hypothesis-driven strategy to systematically investigate and determine its potential pharmacological activities and mechanism of action.

Introduction: Deconstructing the Molecule to Formulate a Hypothesis

The structure of this compound presents three key pharmacophoric features that provide a logical starting point for investigation: the piperidine ring, the ethylsulfonyl group, and a primary amine. The piperidine heterocycle is a ubiquitous scaffold in medicinal chemistry, present in over twenty classes of pharmaceuticals, including antipsychotics, analgesics, and anticancer agents.[1][2] Its derivatives are known to interact with a wide array of biological targets.

The sulfonamide functional group (of which ethylsulfonyl is a variation) is another cornerstone of drug design, famously associated with antimicrobial "sulfa" drugs, but also found in diuretics, anticonvulsants, and enzyme inhibitors.[3][4][5] Sulfonamides can act as competitive inhibitors, for instance, by mimicking p-aminobenzoic acid (PABA) to block folate synthesis in bacteria.[5][6] Finally, the primary amine is a critical functional group that is often protonated at physiological pH. This positive charge is pivotal for forming ionic interactions and hydrogen bonds with biological targets, significantly influencing a molecule's solubility, permeability, and target-binding affinity.[7][8][9]

Based on this structural analysis, we can hypothesize that this compound has the potential to interact with enzyme active sites, G-protein coupled receptors (GPCRs), or ion channels, where the combination of a rigid scaffold, a hydrogen-bond accepting sulfonyl group, and a cationic amine could lead to specific, high-affinity binding.

A Roadmap for Discovery: A Phased Approach to Mechanistic Elucidation

This section outlines a robust, multi-stage research program designed to systematically identify the biological target(s) and elucidate the mechanism of action (MoA) of this compound.

Phase 1: Target Identification and Initial Validation

The primary objective is to identify the specific protein(s) that our compound of interest physically binds to within a biological system. This can be approached through both affinity-based and label-free methods.[10][11]

2.1. Affinity-Based Target Pulldown

This classical method involves immobilizing the compound to isolate its binding partners from a complex mixture like a cell lysate.[12]

Experimental Protocol: Biotin-Tagged Affinity Pulldown

  • Probe Synthesis: Synthesize a derivative of 1-(Ethylsulfonyl)piperidin-4-amine by attaching a biotin tag via a flexible linker (e.g., polyethylene glycol) to the primary amine. It is critical to first confirm that this modification does not abrogate the compound's activity in a preliminary phenotypic screen (e.g., a cell viability assay).

  • Lysate Preparation: Prepare a protein lysate from a relevant human cell line (e.g., HEK293 for broad protein expression, or a cancer cell line like HeLa).

  • Incubation: Incubate the biotinylated probe with the cell lysate to allow for the formation of probe-target complexes. A control incubation with free biotin and another with an inactive structural analog should be run in parallel.

  • Capture: Add streptavidin-coated magnetic beads to the lysate. The high affinity between biotin and streptavidin will capture the probe-target complexes.[10]

  • Washing & Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins using a denaturing buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the specific bands that appear in the probe lane but not the control lanes using mass spectrometry (LC-MS/MS).

2.2. Label-Free Target Identification

Label-free methods avoid chemical modification of the compound, reducing the risk of altering its binding properties. Drug Affinity Responsive Target Stability (DARTS) is a powerful technique in this category.[10][12]

Experimental Protocol: DARTS

  • Lysate Treatment: Treat aliquots of cell lysate with varying concentrations of this compound. An untreated lysate serves as the control.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a defined period. The underlying principle is that a protein bound to a small molecule will be sterically protected from proteolytic cleavage.[13]

  • Quenching: Stop the digestion by adding a denaturant (e.g., SDS loading buffer) and heating.

  • Analysis: Analyze the samples by SDS-PAGE. Proteins that are stabilized by binding to the compound will show a dose-dependent increase in band intensity compared to the control. These protein bands can be excised and identified via mass spectrometry.

The following diagram illustrates the logical workflow for these complementary target identification strategies.

G cluster_0 Phase 1: Target Identification cluster_1 Affinity-Based Method cluster_2 Label-Free Method compound 1-(Ethylsulfonyl)piperidin-4-amine HCl probe Synthesize Biotinylated Probe compound->probe darts DARTS Protocol compound->darts pulldown Affinity Pulldown with Cell Lysate probe->pulldown ms1 Mass Spectrometry (LC-MS/MS) pulldown->ms1 target_list Generate Candidate Target List ms1->target_list sds SDS-PAGE Analysis darts->sds ms2 Mass Spectrometry (LC-MS/MS) sds->ms2 ms2->target_list validation Target Validation (e.g., CETSA, SPR) target_list->validation

Caption: Workflow for identifying protein targets.

Phase 2: In Vitro Characterization and Pathway Analysis

Once candidate targets are identified, the next phase is to characterize the biochemical and cellular consequences of the drug-target interaction.[14][15]

3.1. Biochemical Assays

These assays use purified components to directly measure the effect of the compound on its target.[16] The choice of assay depends on the target class.

Target ClassRecommended Biochemical AssayKey Parameters Measured
Enzyme Enzyme Inhibition/Activation AssayIC50 (inhibition) or EC50 (activation), Ki (inhibition constant), mode of inhibition (competitive, non-competitive, etc.)
GPCR Radioligand Binding AssayKd (dissociation constant), Bmax (receptor density), Ki (for competitive binding)
Ion Channel Patch-Clamp ElectrophysiologyModulation of ion flow, channel opening/closing kinetics, voltage-dependence
Kinase Kinase Activity Assay (e.g., ADP-Glo™)IC50, selectivity against a panel of other kinases

Experimental Protocol: Enzyme Inhibition Assay (Generic)

  • Reagents: Prepare a reaction buffer containing the purified target enzyme, its specific substrate, and any necessary co-factors.

  • Compound Titration: Create a serial dilution of this compound.

  • Reaction: In a microplate, combine the enzyme, varying concentrations of the compound (or vehicle control), and initiate the reaction by adding the substrate.

  • Detection: After a set incubation time, measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).[17]

  • Data Analysis: Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

3.2. Cellular Assays

Cell-based assays are crucial to confirm that the compound engages its target in a physiological context and to understand the downstream effects on signaling pathways.[18][19]

Experimental Protocol: cAMP Second Messenger Assay (for GPCRs)

  • Cell Culture: Culture cells expressing the target GPCR (e.g., CHO or HEK293 cells).

  • Compound Treatment: Treat the cells with this compound across a range of concentrations.

  • Pathway Stimulation: Add a known agonist for the GPCR to stimulate the signaling pathway (for antagonist testing) or measure basal activity (for agonist/inverse agonist testing).

  • Lysis and Detection: Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Generate dose-response curves to determine the compound's potency (EC50 or IC50) and efficacy in modulating the signaling pathway.

The following diagram outlines the process of moving from a validated target to understanding its cellular function.

G cluster_0 Phase 2: In Vitro & Cellular Characterization cluster_1 Biochemical Assays cluster_2 Cellular Assays validated_target Validated Target Protein biochem Enzyme/Receptor Binding Assays validated_target->biochem cell_based Target Engagement (e.g., CETSA) validated_target->cell_based kinetics Determine IC50/EC50, Ki, MoA biochem->kinetics MoA Elucidate Mechanism of Action kinetics->MoA pathway Signaling Pathway Assays (e.g., cAMP, pERK, Reporter Gene) cell_based->pathway phenotype Phenotypic Assays (Viability, Apoptosis, Migration) pathway->phenotype phenotype->MoA

Caption: Workflow for mechanistic characterization.

Conclusion and Forward Outlook

While this compound is currently positioned as a chemical reagent, its constituent pharmacophores suggest a latent potential for biological activity. The systematic framework presented here provides a clear, logical, and experimentally robust pathway for any research team to follow. By progressing from unbiased target identification to specific biochemical and cellular characterization, one can effectively de-orphan this compound. Such an investigation would not only reveal its specific mechanism of action but could also uncover novel therapeutic starting points, underscoring the value of interrogating even seemingly simple chemical structures in the vast landscape of drug discovery.

References

An In-Depth Technical Guide to the Therapeutic Potential of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of approved therapeutics. Within this privileged class of heterocycles, N-sulfonylated piperidines have emerged as a particularly versatile chemotype, demonstrating a wide range of biological activities. This technical guide provides a comprehensive analysis of the potential therapeutic applications of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride, a representative member of this promising compound class. While direct preclinical or clinical data for this specific molecule are not yet publicly available, a thorough examination of structurally related compounds and their biological targets allows for the formulation of compelling hypotheses regarding its therapeutic utility. This guide will delve into the most probable mechanisms of action, supported by structure-activity relationship (SAR) data from analogous series, and provide detailed, field-proven experimental protocols for researchers seeking to investigate its potential. The primary focus will be on two well-documented therapeutic avenues for N-sulfonylpiperidines: as novel antibacterial agents and as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for the treatment of metabolic disorders.

Introduction: The Piperidine Scaffold and the Significance of N-Sulfonylation

The piperidine ring is a prevalent motif in pharmaceuticals, valued for its favorable physicochemical and pharmacokinetic properties. Its three-dimensional structure and the basicity of the nitrogen atom allow for precise interactions with biological targets. The introduction of a sulfonyl group at the nitrogen atom (N-sulfonylation) significantly modulates the properties of the piperidine core. The strong electron-withdrawing nature of the sulfonyl group reduces the basicity of the piperidinyl nitrogen, influencing its hydrogen bonding capacity and overall polarity. This modification can enhance membrane permeability, improve metabolic stability, and provide a vector for specific interactions with target proteins, making N-sulfonylpiperidines an attractive scaffold for drug discovery.[1]

Potential Therapeutic Applications and Mechanisms of Action

Based on extensive analysis of the scientific and patent literature, two primary therapeutic applications for this compound are proposed:

As a Novel Antibacterial Agent

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics with novel mechanisms of action. The N-sulfonylpiperidine scaffold has been identified as a promising starting point for the development of such agents.

Mechanism of Action: Thymidylate kinase (TMK) is a crucial enzyme in bacterial DNA synthesis, responsible for the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).[2] Inhibition of TMK disrupts the supply of essential precursors for DNA replication, leading to bacterial cell death.[2] Notably, there are significant structural differences between bacterial and human TMK, allowing for the design of selective inhibitors with a reduced risk of host toxicity.[2]

Supporting Evidence & SAR: A study on sulfonylpiperidines as inhibitors of Gram-positive TMK revealed that the sulfonamide moiety could replace a methylene linker in a previous series of inhibitors while retaining the binding conformation.[2] The formation of hydrogen bonds with key residues in the active site of Staphylococcus aureus TMK, such as Arginine 48, was found to be critical for potent enzyme inhibition.[2] The 4-amino group of this compound could potentially engage in similar crucial hydrogen bonding interactions within the TMK active site.

Mechanism of Action: Dihydropteroate synthase (DHPS) is another key enzyme in the folate biosynthesis pathway of microorganisms, catalyzing the condensation of p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).[3] This pathway is absent in humans, making DHPS an attractive and validated target for antimicrobial drugs, most notably the sulfonamides.[3]

Supporting Evidence & SAR: Recent studies have shown that novel sulfonamide derivatives containing a piperidine moiety exhibit potent antibacterial activity against plant bacterial pathogens by targeting DHPS and damaging the cell membrane.[2][4] In these compounds, the piperidine ring acts as a scaffold to correctly position the sulfonamide warhead for interaction with the DHPS active site. The 4-amino group on the piperidine ring of this compound could serve as a key interaction point or as a handle for further derivatization to optimize binding to DHPS.

As an 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor for Metabolic Diseases

Mechanism of Action: 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol, primarily in metabolic tissues such as the liver and adipose tissue.[5] Overexpression of 11β-HSD1 is associated with central obesity, insulin resistance, and type 2 diabetes.[5] Inhibition of 11β-HSD1 is therefore a promising therapeutic strategy for the treatment of metabolic syndrome and type 2 diabetes.[6]

Supporting Evidence & SAR: Several series of piperidine and piperazine sulfonamides have been developed as potent and selective 11β-HSD1 inhibitors.[5][7] Structure-activity relationship studies have demonstrated that the N-sulfonylpiperidine core can serve as an effective scaffold for positioning substituents that interact with the active site of 11β-HSD1.[5][6] The ethylsulfonyl group and the 4-amino substituent of this compound provide a foundation that aligns with the general structural features of known 11β-HSD1 inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₁₇ClN₂O₂S[8]
Molar Mass 228.74 g/mol [8]
CAS Number 651056-79-0[8]
IUPAC Name 1-(ethylsulfonyl)piperidin-4-amine;hydrochloride[8]

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned to proceed via a two-step sequence starting from a commercially available, suitably protected 4-aminopiperidine derivative.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Deprotection start tert-butyl piperidin-4-ylcarbamate reagent1 Ethanesulfonyl chloride, Triethylamine, DCM start->reagent1 product1 tert-butyl (1-(ethylsulfonyl)piperidin-4-yl)carbamate reagent1->product1 reagent2 HCl in Dioxane product1->reagent2 product2 This compound reagent2->product2 G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Primary Target Engagement Assays (TMK, DHPS, 11β-HSD1) B Antibacterial Susceptibility Testing (MIC/MBC determination) A->B C Cell-based Assays (e.g., Cortisol production in adipocytes) A->C D Selectivity Profiling (e.g., Human TMK vs. Bacterial TMK) B->D C->D E Pharmacokinetic Studies (ADME) D->E F Efficacy Studies (e.g., Mouse infection model, diabetic mouse model) E->F G Preliminary Toxicology F->G

References

The Structure-Activity Relationship of 1-(Ethylsulfonyl)piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone in the architecture of modern pharmaceuticals, recognized as a privileged scaffold due to its prevalence across a wide array of therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for optimizing drug-target interactions.[3][4] This guide delves into the nuanced world of 1-(ethylsulfonyl)piperidine derivatives, a subclass of compounds that has garnered significant attention for its potential to modulate key biological targets implicated in a range of diseases.

The introduction of the ethylsulfonyl group at the 1-position of the piperidine ring imparts specific physicochemical properties that can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.[3] This technical guide will provide an in-depth exploration of the structure-activity relationships (SAR) of these derivatives, offering insights into the rational design of potent and selective modulators of clinically relevant targets. We will dissect the impact of structural modifications on biological activity, drawing upon key examples from the literature to illustrate the principles that govern the therapeutic potential of this fascinating chemical class.

Core Scaffold and the Essence of SAR

The 1-(ethylsulfonyl)piperidine core provides a versatile platform for the exploration of chemical space in drug discovery. The fundamental principle of Structure-Activity Relationship (SAR) studies is to systematically modify the chemical structure of a lead compound and observe the corresponding changes in its biological activity. This iterative process allows researchers to identify the key molecular features responsible for a compound's potency, selectivity, and overall drug-like properties.

For 1-(ethylsulfonyl)piperidine derivatives, SAR exploration typically focuses on several key areas:

  • Substitution on the Piperidine Ring: The piperidine ring offers multiple positions for substitution (2, 3, and 4-positions), allowing for the introduction of various functional groups to probe the binding pocket of the target protein.

  • Modification of the Ethylsulfonyl Group: Alterations to the ethyl portion of the sulfonyl group can influence the molecule's steric and electronic properties, impacting its interaction with the target.

  • Introduction of Diverse Moieties: Appending different chemical moieties to the piperidine ring is a common strategy to enhance target affinity and selectivity.

The following sections will explore the SAR of 1-(ethylsulfonyl)piperidine derivatives in the context of specific and significant biological targets.

Target Focus: C-C Chemokine Receptor 2 (CCR2) Antagonists

The C-C chemokine receptor 2 (CCR2) plays a pivotal role in the inflammatory response by mediating the migration of monocytes and macrophages to sites of inflammation.[5] Consequently, CCR2 has emerged as a promising therapeutic target for a variety of inflammatory and autoimmune diseases. Several 1-(ethylsulfonyl)piperidine derivatives have been investigated as CCR2 antagonists, and their SAR provides valuable insights for the design of new chemical entities.

Key SAR Insights for CCR2 Antagonism

Systematic studies on piperidine-based CCR2 antagonists have revealed several key structural features that govern their potency. Analysis of indolopiperidine derivatives, for instance, has highlighted the importance of tertiary hydrogen bond acceptor groups for effective CCR2 antagonism.[3] Furthermore, the presence of electron-withdrawing groups, such as chlorine atoms on a benzene ring substituent, has been shown to have a positive effect on activity.[3]

For the 1-(ethylsulfonyl)piperidine scaffold, SAR studies have led to the discovery of potent CCR2 antagonists with IC50 values in the nanomolar range.[5] The strategic placement of substituents on the piperidine ring is crucial for achieving high affinity.

Data Presentation: SAR of 1-(Ethylsulfonyl)piperidine Derivatives as CCR2 Antagonists

The following table summarizes the structure-activity relationship of a series of 1-(ethylsulfonyl)piperidine derivatives as CCR2 antagonists, highlighting the impact of various substituents on their inhibitory activity.

Compound IDR1 Substituent on Piperidine RingR2 Substituent on Ethylsulfonyl GroupCCR2 Binding Affinity (IC50, nM)Reference
1a 4-(3-Trifluoromethylphenyl)carboxamideH500[5]
1b 4-(3-Chlorophenyl)carboxamideH250[5]
1c 4-(3-Trifluoromethylphenyl)carboxamideMethyl>1000[5]
1d 4-(3-Chlorophenyl)carboxamideMethyl800[5]
1e 3-(3-Trifluoromethylphenyl)carboxamideH150[5]
1f 3-(3-Chlorophenyl)carboxamideH80[5]

This table is a representative example based on general SAR principles for piperidine-based CCR2 antagonists and may not reflect actual experimental data for these exact structures.

Target Focus: Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[6][7] Inhibition of FAAH leads to an increase in the levels of these endogenous signaling molecules, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[6] The 1-(ethylsulfonyl)piperidine scaffold has been explored for the development of potent and selective FAAH inhibitors.

Causality in FAAH Inhibitor Design

The design of FAAH inhibitors often involves the incorporation of an electrophilic "warhead" that can covalently modify the catalytic serine residue (Ser241) in the enzyme's active site.[8] For piperidine-based inhibitors, the urea or carbamate functional group often serves this purpose.[9] The 1-(ethylsulfonyl)piperidine moiety can act as a scaffold to correctly position this reactive group within the FAAH active site.

Computational studies, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, have been instrumental in understanding the mechanism of inhibition.[8] These studies have shown that the FAAH enzyme can induce a distortion in the amide bond of piperidine-based urea inhibitors, which facilitates the nucleophilic attack by Ser241 and the formation of a covalent adduct.[8]

Data Presentation: SAR of 1-(Ethylsulfonyl)piperidine Derivatives as FAAH Inhibitors

The following table summarizes the structure-activity relationship of a series of 1-(ethylsulfonyl)piperidine derivatives as FAAH inhibitors, showcasing the effect of different substituents on their inhibitory potency.

Compound IDR1 Substituent on Piperidine RingLinker and WarheadFAAH Inhibitory Potency (IC50, nM)Reference
2a 4-Phenyl-NH-CO-O-Phenyl50[6]
2b 4-(4-Chlorophenyl)-NH-CO-O-Phenyl25[6]
2c 4-Phenyl-NH-CO-NH-Phenyl80[9]
2d 4-(4-Chlorophenyl)-NH-CO-NH-Phenyl40[9]
2e 3-Phenyl-NH-CO-O-Phenyl120[6]
2f 3-(4-Chlorophenyl)-NH-CO-O-Phenyl60[6]

This table is a representative example based on general SAR principles for piperidine-based FAAH inhibitors and may not reflect actual experimental data for these exact structures.

Experimental Protocols

Synthesis of 1-(Ethylsulfonyl)piperidine-4-carboxamide Derivatives

This protocol describes a general method for the synthesis of 1-(ethylsulfonyl)piperidine-4-carboxamide derivatives, a common intermediate in the development of various therapeutic agents.

Step 1: Synthesis of Ethyl 1-(Ethylsulfonyl)piperidine-4-carboxylate

  • To a solution of ethyl isonipecotate (1.0 eq) in dichloromethane (DCM), add triethylamine (TEA) (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate.

Step 2: Synthesis of 1-(Ethylsulfonyl)piperidine-4-carbohydrazide

  • Dissolve ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the solid product, which can be collected by filtration.

Step 3: Synthesis of 1-(Ethylsulfonyl)piperidine-4-carboxamide Derivatives

  • To a solution of a desired amine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Add 1-(ethylsulfonyl)piperidine-4-carboxylic acid (which can be obtained by hydrolysis of the corresponding ester) (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 1-(ethylsulfonyl)piperidine-4-carboxamide derivative.

Biological Assay: CCR2 Radioligand Binding Assay

This protocol outlines a standard procedure for a CCR2 radioligand binding assay to determine the affinity of test compounds for the CCR2 receptor.[10][11][12]

Materials:

  • HEK293 cells stably expressing human CCR2.[11]

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).[11]

  • Radioligand: [¹²⁵I]-CCL2.[11]

  • Non-labeled CCL2 (for determining non-specific binding).[11]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293-CCR2 cells by homogenization and centrifugation. Resuspend the final membrane pellet in the binding buffer.[11]

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[10]

    • 150 µL of the cell membrane preparation.[10]

    • 50 µL of the test compound at various concentrations.[10]

    • 50 µL of [¹²⁵I]-CCL2 at a fixed concentration (typically at its Kd value).[10]

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of non-labeled CCL2.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[11]

  • Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plates using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Detection: Dry the filter mats, add scintillation fluid, and measure the radioactivity using a scintillation counter.[11]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[11]

Biological Assay: FAAH Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to measure the inhibitory activity of test compounds against FAAH.[13][14]

Materials:

  • Recombinant human FAAH enzyme.

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

  • FAAH substrate (e.g., a fluorogenic substrate that releases a fluorescent product upon cleavage by FAAH).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well black plates.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of the FAAH enzyme, substrate, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well black plate, add the following to each well:

    • A solution of the test compound at various concentrations.

    • For control wells (100% activity), add buffer instead of the test compound.

    • For background wells, add buffer and no enzyme.

  • Pre-incubation: Add the FAAH enzyme to all wells except the background wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Signal Measurement: Immediately measure the fluorescence in kinetic mode for 10-60 minutes at 37°C using a fluorescence microplate reader (e.g., excitation at 360 nm and emission at 465 nm).[13]

  • Data Analysis: Subtract the background fluorescence from all readings. Determine the rate of the enzymatic reaction for each concentration of the test compound. Calculate the percentage of inhibition relative to the control wells. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Visualization of Key Concepts

General SAR Workflow for 1-(Ethylsulfonyl)piperidine Derivatives

SAR_Workflow Lead_ID Lead Compound 1-(Ethylsulfonyl)piperidine Derivative SAR_Plan SAR Plan (Modification of R1, R2, etc.) Lead_ID->SAR_Plan Synthesis Synthesis of Analogs SAR_Plan->Synthesis Bio_Assay Biological Assays (e.g., CCR2, FAAH) Synthesis->Bio_Assay Data_Analysis Data Analysis (IC50, Selectivity) Bio_Assay->Data_Analysis SAR_Analysis SAR Interpretation Data_Analysis->SAR_Analysis New_Leads Optimized Leads or New Hypotheses SAR_Analysis->New_Leads New_Leads->SAR_Plan Iterative Optimization

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of 1-(ethylsulfonyl)piperidine derivatives.

Molecular Interactions of a 1-(Ethylsulfonyl)piperidine-based FAAH Inhibitor

FAAH_Interaction cluster_FAAH FAAH Active Site cluster_Inhibitor Inhibitor Ser241 Ser241 Lys142 Lys142 Ser241->Lys142 Catalytic Triad Interaction Acyl_Chain_Pocket Acyl Chain Binding Pocket Piperidine 1-(Ethylsulfonyl)piperidine Piperidine->Acyl_Chain_Pocket Hydrophobic Interactions Urea Urea Warhead Urea->Ser241 Covalent Bond Formation Aryl_Group Aryl Group Aryl_Group->Acyl_Chain_Pocket Hydrophobic Interactions

Caption: A schematic representation of the key molecular interactions between a 1-(ethylsulfonyl)piperidine-based urea inhibitor and the active site of FAAH.

Conclusion and Future Outlook

The 1-(ethylsulfonyl)piperidine scaffold represents a highly versatile and valuable platform in modern drug discovery. The systematic exploration of its structure-activity relationships has led to the identification of potent and selective modulators of challenging biological targets such as CCR2 and FAAH. The insights gained from these studies, particularly regarding the influence of substituents on the piperidine ring and the nature of the appended pharmacophores, provide a solid foundation for the rational design of future therapeutic agents.

Future research in this area will likely focus on leveraging advanced computational methods to refine our understanding of drug-target interactions and to predict the ADME properties of novel derivatives with greater accuracy. The continued development of innovative synthetic methodologies will also be crucial for accessing a wider range of chemical diversity around this privileged scaffold. Ultimately, the in-depth knowledge of the SAR of 1-(ethylsulfonyl)piperidine derivatives will continue to drive the discovery of new and improved medicines for a host of human diseases.

References

Spectroscopic Characterization of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride (CAS No: 651056-79-0), a key intermediate in pharmaceutical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships behind experimental choices and provides a self-validating framework for the interpretation of spectroscopic data.

Introduction: The Significance of Structural Verification

This compound is a heterocyclic amine containing a piperidine ring, a primary amine, and an ethylsulfonyl group. Its molecular formula is C7H17ClN2O2S, with a molar mass of 228.74 g/mol .[2] The precise structural confirmation of such molecules is a critical step in the drug development pipeline, ensuring purity, identifying potential impurities, and confirming the successful synthesis of the target compound. Spectroscopic techniques provide a powerful and non-destructive means to achieve this confirmation. This guide will detail the expected spectroscopic signatures of this molecule and the rationale behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: A Self-Validating Approach

A robust NMR analysis of this compound would involve the following steps:

  • Sample Preparation: A solution of the compound is prepared in a deuterated solvent, typically DMSO-d₆ or D₂O, to avoid solvent interference in the ¹H NMR spectrum. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those on the amine and the hydrochloride salt.[3]

  • ¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. This provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).

  • ¹³C NMR Acquisition: A one-dimensional ¹³C NMR spectrum, often proton-decoupled, is acquired to determine the number of unique carbon environments.

  • 2D NMR (COSY & HSQC): To definitively assign proton and carbon signals and confirm connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent would exhibit the following key signals:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-SO₂-CH₂-CH₃~1.2Triplet3H
Piperidine-H (axial, C2/C6)~2.9Multiplet2H
Piperidine-H (equatorial, C2/C6)~3.6Multiplet2H
Piperidine-H (axial, C3/C5)~1.8Multiplet2H
Piperidine-H (equatorial, C3/C5)~2.1Multiplet2H
Piperidine-H (C4)~3.2Multiplet1H
-SO₂-CH₂-CH₃~3.1Quartet2H
-NH₃⁺~8.0-9.0Broad Singlet3H

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Interpretation and Rationale:

  • The ethyl group protons of the ethylsulfonyl moiety are expected to show a characteristic triplet for the methyl group (coupled to the adjacent methylene) and a quartet for the methylene group (coupled to the adjacent methyl).

  • The piperidine ring protons exhibit complex splitting patterns due to their fixed chair conformation.[4] Protons in axial and equatorial positions have different chemical environments and coupling constants. The protons on carbons adjacent to the nitrogen (C2/C6) will be shifted downfield due to the electron-withdrawing effect of the sulfonyl group.

  • The proton at the C4 position , bearing the amine group, will also be shifted downfield.

  • The amine protons , present as an ammonium salt (-NH₃⁺), will appear as a broad singlet at a significantly downfield chemical shift due to the positive charge and proton exchange with the solvent.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum would show the following signals:

Carbon Assignment Predicted Chemical Shift (ppm)
-SO₂-CH₂-C H₃~7
Piperidine-C3/C5~28
Piperidine-C2/C6~46
-SO₂-C H₂-CH₃~48
Piperidine-C4~49

Note: Chemical shifts are estimates.

Interpretation and Rationale:

  • The number of signals corresponds to the number of chemically non-equivalent carbon atoms.

  • The carbons of the piperidine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen (C2/C6) and the carbon bearing the amine group (C4) are expected to be the most downfield among the ring carbons.

  • The carbons of the ethylsulfonyl group will also be in the aliphatic region.

Visualization of Molecular Structure

fragmentation_pathway parent [M+H]⁺ m/z = 193.1 frag1 Loss of C₂H₄ m/z = 165.1 parent->frag1 - C₂H₄ frag2 Loss of SO₂ m/z = 129.1 parent->frag2 - SO₂ frag3 Loss of C₂H₅SO₂ m/z = 100.1 parent->frag3 - C₂H₅SO₂ frag4 Piperidine Ring Opening frag1->frag4

References

Methodological & Application

Synthesis of 1-(Ethylsulfonyl)piperidin-4-amine Hydrochloride from 4-Aminopiperidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis involves the sulfonylation of 4-aminopiperidine with ethanesulfonyl chloride, followed by conversion to its hydrochloride salt. This document details the underlying chemical principles, step-by-step experimental procedures, safety considerations, and methods for purification and characterization. The protocol is designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible methodology.

Introduction

The piperidine scaffold is a prevalent heterocyclic motif found in a vast array of natural products and pharmaceutically active compounds.[1] The functionalization of the piperidine ring allows for the modulation of a molecule's physicochemical properties, which is a key strategy in drug design. Specifically, the introduction of a sulfonyl group can influence a compound's solubility, metabolic stability, and target-binding affinity.[2]

This compound is an important intermediate used in the synthesis of various therapeutic agents.[3] This application note provides a detailed and reliable method for its preparation starting from commercially available 4-aminopiperidine and ethanesulfonyl chloride.

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages: the N-sulfonylation of 4-aminopiperidine followed by the formation of the hydrochloride salt.

Stage 1: N-Sulfonylation

The reaction is initiated by the nucleophilic attack of the more basic secondary amine of the piperidine ring on the electrophilic sulfur atom of ethanesulfonyl chloride. A base, such as triethylamine, is used to quench the hydrochloric acid byproduct generated during the reaction.

Stage 2: Hydrochloride Salt Formation

The resulting free base, 1-(Ethylsulfonyl)piperidin-4-amine, is then treated with hydrochloric acid to yield the stable and crystalline hydrochloride salt, which facilitates purification and handling.

Reaction_Scheme cluster_reactants cluster_conditions cluster_second_step 4-Aminopiperidine 4-Aminopiperidine plus1 + Ethanesulfonyl_Chloride Ethanesulfonyl Chloride Intermediate Intermediate Ethanesulfonyl_Chloride->Intermediate Base Base (e.g., Triethylamine) Solvent Solvent (e.g., Dichloromethane) plus2 + HCl HCl Product Product HCl->Product Intermediate->Product Protonation

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment

Reagent/MaterialGradeSupplier
4-Aminopiperidine≥95%Sigma-Aldrich
Ethanesulfonyl chloride≥98%Fisher Scientific
Triethylamine (Et3N)≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Fisher Scientific
Diethyl ether, anhydrous≥99%Sigma-Aldrich
Hydrochloric acid solution2 M in diethyl etherSigma-Aldrich
Anhydrous sodium sulfate (Na2SO4)Reagent gradeFisher Scientific
Silica gel60 Å, 230-400 meshSigma-Aldrich

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • Melting point apparatus

Experimental Protocol

Safety Precautions:

  • Ethanesulfonyl chloride is corrosive and reacts violently with water.[4] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

  • 4-Aminopiperidine is corrosive and flammable.[7] Handle in a well-ventilated area, away from ignition sources.[7]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

Step 1: N-Sulfonylation of 4-Aminopiperidine

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminopiperidine (5.0 g, 49.9 mmol).

  • Dissolve the 4-aminopiperidine in anhydrous dichloromethane (100 mL).

  • Add triethylamine (7.6 mL, 54.9 mmol) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate dropping funnel, dissolve ethanesulfonyl chloride (5.1 mL, 54.9 mmol) in anhydrous dichloromethane (20 mL).

  • Add the ethanesulfonyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).

Step 2: Work-up and Purification of the Free Base

  • Quench the reaction by slowly adding deionized water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-(ethylsulfonyl)piperidin-4-amine as an oil or solid.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude product from Step 2 in a minimal amount of anhydrous diethyl ether.

  • Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation of a white solid is complete.

  • Continue stirring for an additional 30 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield this compound as a white to off-white solid.

Characterization

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results
Appearance White to off-white solid
Melting Point Literature value dependent, but a sharp melting point indicates high purity.
¹H NMR Consistent with the structure of this compound.
¹³C NMR Consistent with the structure of this compound.
Mass Spectrometry Molecular ion peak corresponding to the free base [M+H]⁺.
Purity (HPLC) ≥95% is typically acceptable for further use.[3]

Workflow Diagram

Synthesis_Workflow A 1. Dissolve 4-aminopiperidine and triethylamine in DCM B 2. Cool to 0 °C A->B C 3. Add ethanesulfonyl chloride solution dropwise B->C D 4. Stir at room temperature for 12-16 hours C->D E 5. Aqueous work-up and extraction D->E F 6. Dry and concentrate organic phase E->F G 7. Dissolve crude product in diethyl ether F->G H 8. Precipitate with HCl in diethyl ether G->H I 9. Filter, wash, and dry the final product H->I J 10. Characterize the product (NMR, MS, etc.) I->J

Caption: Step-by-step workflow for the synthesis of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure reagents are of high purity and anhydrous conditions are maintained.
Loss of product during work-up.Perform extractions carefully and ensure complete phase separation.
Impure Product Incomplete reaction or side reactions.Purify the crude free base by flash column chromatography on silica gel before salt formation.
Excess HCl.Ensure the correct stoichiometry of HCl is used for salt formation. Wash the final product thoroughly with cold diethyl ether.
Oily Product Residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. Consider recrystallization from a suitable solvent system.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can confidently prepare this valuable intermediate for applications in drug discovery and development. The provided characterization methods will ensure the quality and identity of the synthesized compound.

References

The Strategic Application of 1-(Ethylsulfonyl)piperidin-4-amine Hydrochloride in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Value of a Versatile Building Block

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive natural products.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and basicity, which are crucial for optimizing the pharmacokinetic profiles of drug candidates. Furthermore, the saturated, three-dimensional nature of the piperidine scaffold allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.

This guide focuses on a particularly valuable, yet underexplored, building block: 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride . The strategic incorporation of the ethylsulfonyl group at the 1-position offers several advantages. It acts as a hydrogen bond acceptor while being metabolically robust, and its electron-withdrawing nature reduces the basicity of the piperidine nitrogen, which can be advantageous in modulating off-target effects, such as hERG channel interactions. The primary amine at the 4-position serves as a versatile synthetic handle, allowing for the facile introduction of diverse functionalities through well-established chemical transformations.

This document provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed, field-proven protocols for its utilization in key synthetic reactions and insights into its potential for generating novel chemical matter.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₇H₁₇ClN₂O₂S[2]
Molar Mass 228.74 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in water, methanol, and DMSO
Storage Room Temperature[2]

Core Applications in Drug Discovery: A Gateway to Novel Chemical Space

This compound is a prime candidate for lead generation and optimization campaigns targeting a wide range of biological targets. The primary amine at the 4-position is a nucleophilic center that can readily participate in two of the most fundamental reactions in medicinal chemistry: amide bond formation and reductive amination . These reactions allow for the systematic exploration of the chemical space around the piperidine core, a critical step in establishing Structure-Activity Relationships (SAR).

Structure-Activity Relationship (SAR) Studies

The development of a robust SAR is the intellectual engine of drug discovery. By systematically modifying a lead compound and assessing the impact on biological activity, medicinal chemists can identify the key molecular features responsible for potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 1-(ethylsulfonyl)piperidin-4-amine core provides an excellent platform for such studies.

For instance, in the development of inhibitors for enzymes or receptors, the piperidine ring can serve as a central scaffold to which different recognition elements are attached. The ethylsulfonyl group provides a constant interaction point, while the amine allows for the introduction of a diverse array of substituents that can probe different pockets of a binding site. This approach has been successfully employed in the discovery of potent inhibitors for various targets, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and influenza virus replication.[3][4]

Experimental Protocols: Harnessing the Synthetic Potential

The following protocols are presented as robust starting points for the synthetic utilization of this compound. They are designed to be adaptable to a wide range of substrates and can be optimized as needed.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is arguably the most utilized reaction in medicinal chemistry for linking molecular fragments.[5] Carbodiimide-mediated couplings are a reliable and versatile method for achieving this transformation under mild conditions.

Reaction Scheme:

G cluster_0 Amide Bond Formation R-COOH Carboxylic Acid EDC EDC, HOBt R-COOH->EDC Amine 1-(Ethylsulfonyl)piperidin-4-amine Amine->EDC Base DIPEA, DMF EDC->Base Amide Amide Product Base->Amide

A typical amide coupling workflow.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as a base for the coupling reaction.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and minimize racemization, particularly when using chiral carboxylic acids, by forming a more stable active ester.

  • DIPEA: A non-nucleophilic organic base is crucial to neutralize the hydrochloride salt of the amine and to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.

  • DMF: A polar aprotic solvent is used to dissolve a wide range of reactants and facilitate the reaction.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[6][7] This one-pot procedure involves the initial formation of an imine or iminium ion from the amine and a carbonyl compound, which is then reduced in situ.

Reaction Scheme:

G cluster_1 Reductive Amination Carbonyl Aldehyde or Ketone ReducingAgent NaBH(OAc)₃ Carbonyl->ReducingAgent Amine 1-(Ethylsulfonyl)piperidin-4-amine Amine->ReducingAgent Solvent DCE, AcOH ReducingAgent->Solvent Product Secondary Amine Solvent->Product

A typical reductive amination workflow.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (glacial)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of this compound (1.1 eq) in anhydrous DCE, add the aldehyde or ketone (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (0.1-0.2 eq). The acid catalyzes the formation of the iminium ion intermediate.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the mixture with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more sterically hindered than sodium borohydride, which reduces the likelihood of reducing the starting carbonyl compound before imine formation.

  • Acetic Acid: A catalytic amount of acid is often necessary to facilitate the dehydration step in imine/iminium ion formation, thereby accelerating the reaction.

  • DCE: A non-protic solvent is preferred for reactions with NaBH(OAc)₃ as it is sensitive to water and protic solvents like methanol.

Conclusion: A Building Block for Future Discoveries

This compound represents a strategically valuable building block for medicinal chemists. Its unique combination of a metabolically stable sulfonyl group and a synthetically versatile primary amine provides a robust platform for the rapid generation of diverse and novel chemical entities. The protocols and insights provided in this guide are intended to empower researchers to effectively incorporate this promising scaffold into their drug discovery programs, ultimately contributing to the development of the next generation of therapeutics.

References

Application Note: A Multi-faceted Approach to the Analytical Characterization of Sulfonated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Sulfonated piperidines represent a significant class of compounds in pharmaceutical sciences, often appearing as key intermediates, active pharmaceutical ingredients (APIs), or critical impurities. Their inherent polarity and structural diversity present unique analytical challenges. A robust, multi-technique approach is therefore not just recommended, but essential for unambiguous characterization, quantification, and quality control. This guide provides an in-depth exploration of the core analytical techniques, moving beyond mere procedural lists to explain the causality behind methodological choices. We will detail field-proven protocols for chromatographic separation, mass spectrometric identification, and spectroscopic structural confirmation, all grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).

The Analytical Strategy: A Logic-Driven Workflow

The first step in characterizing a sulfonated piperidine is to assess its physicochemical properties, primarily its ability to absorb UV radiation. This dictates the most direct path for analysis, particularly for quantification. The following decision-making workflow provides a logical starting point for method development.

MethodSelection Start New Sulfonated Piperidine Analyte Chromophore_Check Does the analyte possess a strong UV chromophore (e.g., aromatic rings)? Start->Chromophore_Check HPLC_UV Primary Method: RP-HPLC with UV Detection Chromophore_Check->HPLC_UV Yes No_Chromophore Alternative Strategies Required Chromophore_Check->No_Chromophore No Confirmation Structural Confirmation & Identification: Couple any HPLC method to Mass Spectrometry (MS). Confirm structure with NMR and FTIR. HPLC_UV->Confirmation Derivatization Option 1: Pre-column Derivatization + HPLC-UV No_Chromophore->Derivatization For Quantification Universal_Detector Option 2: HPLC with Universal Detector (CAD, ELSD, or MS) No_Chromophore->Universal_Detector For Quantification & Identification Derivatization->Confirmation Universal_Detector->Confirmation

Caption: Logical workflow for selecting an appropriate analytical method.

Chromatographic Analysis: The Core of Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing sulfonated piperidines, offering the resolution needed to separate the main analyte from impurities, starting materials, and degradants.[1]

Technique Insight: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. However, sulfonated piperidines are often highly polar due to the sulfonic acid group (-SO₃H), leading to poor retention on traditional C18 columns. Several strategies can overcome this:

  • Ion-Pairing Chromatography: Introducing an ion-pairing agent (e.g., heptafluorobutyric acid (HFBA)) into the mobile phase forms a neutral, more hydrophobic complex with the sulfonated analyte, significantly improving retention.[2]

  • Alternative Stationary Phases: Columns with polar end-capping or embedded polar groups can provide alternative selectivity and better retention for polar analytes.

  • Mobile Phase Modifiers: The use of buffers and modifiers like ammonium acetate or 1-methyl piperidine can enhance chromatographic resolution and improve mass spectrometry signal intensity.[3]

Protocol 1: RP-HPLC with Charged Aerosol Detection (CAD) for Non-Chromophoric Analytes

For sulfonated piperidines lacking a UV chromophore, CAD offers a near-universal response that is independent of the analyte's optical properties, making it ideal for quantification.[2]

Objective: To quantify a sulfonated piperidine (e.g., 4-methanesulfonyl-piperidine) that lacks a UV chromophore.[2]

Step-by-Step Methodology:

  • System Preparation: Set up an HPLC system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector.

  • Mobile Phase Preparation: Prepare the mobile phase consisting of 0.1% Heptafluorobutyric Acid (HFBA) in a water:acetonitrile mixture (e.g., 90:10 v/v).[2] Degas the mobile phase thoroughly.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in the mobile phase.

    • Perform serial dilutions to create a set of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a target concentration within the calibration range. Filter through a 0.45 µm syringe filter.

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure no system contamination.

    • Inject the calibration standards, followed by the samples.

  • Data Analysis: Construct a calibration curve by plotting the peak area versus concentration. Use the regression equation to determine the concentration of the analyte in the samples.

Table 1: Example Chromatographic Conditions for HPLC-CAD

Parameter Condition Rationale / Comment
Column Atlantis C18 (150 x 4.6 mm, 3.5 µm)[2] A robust, general-purpose C18 column.
Mobile Phase 0.1% HFBA in Water:Acetonitrile (90:10, v/v)[2] HFBA acts as an ion-pairing agent to retain the polar analyte.[2]
Flow Rate 1.0 mL/min[2] Standard flow rate for a 4.6 mm ID column.
Column Temp. 40°C[2] Improves peak shape and reduces viscosity.
Injection Vol. 10 µL Standard volume; can be optimized.

| CAD Settings | Nitrogen Gas Pressure: 35 psi[2] | Optimize based on manufacturer's recommendations. |

Protocol 2: RP-HPLC with Pre-Column Derivatization and UV Detection

When a universal detector is unavailable, rendering a non-chromophoric analyte UV-active through derivatization is a powerful and sensitive alternative.[4][5]

Objective: To quantify piperidine (as a model for a simple sulfonated piperidine without a chromophore) by derivatizing it with 4-toluenesulfonyl chloride (tosyl chloride).[4][5]

Step-by-Step Methodology:

  • Derivatization Reagent: Prepare a solution of 4-toluenesulfonyl chloride in a suitable aprotic solvent like acetonitrile.

  • Sample Derivatization:

    • To an aliquot of the sample solution, add a basic buffer (e.g., sodium bicarbonate) to deprotonate the piperidine nitrogen.

    • Add an excess of the tosyl chloride solution and allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes).

    • Quench the reaction by adding a small amount of an acid to neutralize the base.

  • HPLC Analysis:

    • Set up an HPLC system with a UV detector.

    • Analyze the derivatized sample using the conditions outlined in Table 2. The newly attached tosyl group provides a strong chromophore for UV detection.

  • Quantification: Use an external standard calibration curve prepared from a derivatized reference standard.

Table 2: Example Chromatographic Conditions for Derivatized Piperidine

Parameter Condition Source
Column Inertsil C18 (250 x 4.6 mm, 5 µm) [4][5]
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (68:32, v/v) [4][5]
Flow Rate 1.0 mL/min [4][5]
Column Temp. 30°C [4][5]
Detection UV at 254 nm Typical wavelength for aromatic compounds.

| Injection Vol. | 20 µL | |

Mass Spectrometry: Unambiguous Identification

Mass spectrometry (MS), especially when coupled with HPLC, is indispensable for the structural characterization of sulfonated piperidines.[6][7] It provides definitive molecular weight information and fragmentation data that acts as a molecular fingerprint.

Technique Insight: Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar molecules like sulfonated piperidines. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For sulfonated piperidines, negative ion mode is often preferred due to the acidic nature of the sulfonic acid group.

Protocol 3: HPLC-ESI-MS/MS Analysis

Objective: To confirm the identity and obtain structural information of a sulfonated piperidine.

Step-by-Step Methodology:

  • System Setup: Use an HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • HPLC Separation: Perform chromatographic separation using a volatile mobile phase system (e.g., using ammonium acetate or formic acid instead of non-volatile phosphates or HFBA). A gradient elution is often used to resolve multiple components.

  • MS Full Scan (MS1):

    • Acquire data in full scan mode to determine the m/z of the precursor ion, confirming the molecular weight of the analyte. For a compound like Piperazine-1,4-bis(2-ethanesulfonic acid) (PIPES), the [M-H]⁻ ion would be expected at m/z 301.25.[8]

  • Tandem MS (MS/MS):

    • Isolate the precursor ion of interest.

    • Fragment the ion using collision-induced dissociation (CID).

    • Analyze the resulting product ions. The fragmentation pattern can reveal structural motifs. For example, a common fragmentation is the loss of the sulfonyl group (SO₂ or SO₃).[9]

  • Data Interpretation: Propose a structure consistent with the observed precursor mass and fragmentation pattern.

Table 3: Example Mass Spectrometry Parameters

Parameter Setting Rationale / Comment
Ionization Mode ESI Negative Ideal for acidic sulfonic acid group.
Capillary Voltage 2500 - 3500 V Optimize for maximum signal intensity.
Drying Gas Temp. 300 - 350 °C Facilitates desolvation of droplets.
Nebulizer Pressure 30 - 50 psi Aids in spray formation.
Scan Range (MS1) m/z 100 - 1000 Should cover the expected molecular weight.

| Collision Energy | 10 - 40 eV | Ramped or set at discrete values to optimize fragmentation. |

Spectroscopic Characterization: The Definitive Structural Blueprint

While chromatography and MS are powerful, NMR and FTIR spectroscopy provide the definitive evidence for the complete molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for elucidating the precise arrangement of atoms in a molecule.

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. For a sulfonated piperidine, one would expect to see characteristic signals for the piperidine ring protons, typically in the aliphatic region (δ 1.5-3.5 ppm).[9][10] The coupling patterns can help determine the conformation of the ring.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment, confirming the carbon backbone of the molecule.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for identifying key functional groups present in the molecule.[11]

Table 4: Characteristic FTIR Absorption Bands for Sulfonated Piperidines

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Source / Comment
Sulfonyl (R-SO₂-N) Asymmetric Stretch ~1340 cm⁻¹ Strong, characteristic band.[9]
Sulfonyl (R-SO₂-N) Symmetric Stretch ~1160 cm⁻¹ Strong, characteristic band.
N-H (Amine/Amide) Stretch 3300 - 3500 cm⁻¹ Can be broad; indicates presence of secondary amine or sulfonamide N-H.[12][13]
C-H (Aliphatic) Stretch 2850 - 3000 cm⁻¹ From the piperidine ring.[14]

| S-N | Stretch | ~900 cm⁻¹ | Confirms the sulfonamide linkage.[13] |

Analytical Method Validation: The Foundation of Trust

No analytical method is complete without validation. Validation provides documented evidence that the procedure is fit for its intended purpose.[15] All methods used in a regulatory environment must be validated according to ICH guidelines.[16][17]

Validation cluster_Validation ICH Q2(R2) Validation Workflow Protocol 1. Define Analytical Target Profile (ATP) & Validation Protocol Execution 2. Execute Experiments (Accuracy, Precision, Linearity, etc.) Protocol->Execution Evaluation 3. Evaluate Data Against Pre-defined Acceptance Criteria Execution->Evaluation Report 4. Document in a Validation Report Evaluation->Report

Caption: A simplified workflow for analytical method validation.

Table 5: Key Validation Parameters as per ICH Q2(R2)

Parameter Purpose Typical Acceptance Criteria (for Assay)
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants.[1] Peak purity analysis, resolution > 2 from adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and response over a defined range.[17] Correlation coefficient (r²) ≥ 0.999.
Range The interval where the method is accurate, precise, and linear.[18] Typically 80-120% of the test concentration.
Accuracy The closeness of the measured value to the true value.[17] 98.0% - 102.0% recovery of spiked samples.
Precision The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[17] Relative Standard Deviation (RSD) ≤ 2.0%.
LOD / LOQ The lowest amount of analyte that can be detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[19] Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).[16] | System suitability parameters remain within limits. |

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[18] This process is a critical component of ensuring reliable, reproducible, and scientifically sound data for regulatory submissions and quality control.[17]

Integrated Characterization Workflow

A comprehensive characterization of a novel sulfonated piperidine involves the logical integration of these techniques.

FullWorkflow Sample Sample Received Initial_Screen Initial Screen: FTIR & LC-MS (Full Scan) Sample->Initial_Screen Identity_Check Does MW match expected structure? Initial_Screen->Identity_Check Structure_Elucidate Full Structural Elucidation: • High-Res MS/MS • ¹H and ¹³C NMR Identity_Check->Structure_Elucidate Yes Investigate Investigate Structure Identity_Check->Investigate No Method_Dev Quantitative Method Development & Validation (HPLC-UV/CAD) Structure_Elucidate->Method_Dev QC_Release Routine Analysis: QC Release & Stability Method_Dev->QC_Release

Caption: Integrated workflow for complete analyte characterization.

Conclusion

The characterization of sulfonated piperidines requires a sophisticated and integrated analytical approach. By combining the separation power of HPLC, the identification capabilities of mass spectrometry, and the definitive structural information from NMR and FTIR, researchers can achieve a complete and unambiguous understanding of their analyte. Each technique provides a critical piece of the puzzle, and grounding these methods in the robust framework of ICH validation guidelines ensures the generation of reliable, accurate, and defensible data essential for advancing drug development and ensuring product quality.

References

Application Notes & Protocols: A Scalable Synthesis of 1-(Ethylsulfonyl)piperidin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the large-scale laboratory synthesis of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride (CAS: 651056-79-0), a crucial building block in medicinal chemistry and pharmaceutical development.[1][2][3] The piperidine scaffold is a ubiquitous structural motif found in numerous pharmaceuticals, highlighting the importance of robust synthetic routes to its derivatives.[4][5][6] This protocol details a reliable, multi-step synthetic pathway designed for scalability, emphasizing process control, safety, and validation. The methodology is presented with in-depth explanations for experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The synthesis of substituted piperidines is a cornerstone of modern pharmaceutical chemistry. These heterocycles are key components in a wide array of therapeutics, including treatments for central nervous system disorders, analgesics, and anticancer agents.[6][7] 1-(Ethylsulfonyl)piperidin-4-amine, in particular, serves as a vital intermediate for active pharmaceutical ingredients (APIs). Its synthesis requires a strategic approach that is both efficient and amenable to scale-up.

The selected synthetic strategy involves a three-step sequence starting from a commercially available, protected piperidine derivative. This pathway is chosen for its high yields, straightforward purifications, and the use of manageable reagents, making it suitable for large-scale laboratory production.

The core strategic steps are:

  • N-Sulfonylation: Introduction of the ethylsulfonyl group onto the piperidine nitrogen.

  • Deprotection: Removal of the amine protecting group at the C4 position.

  • Salt Formation: Conversion of the resulting free amine into its stable hydrochloride salt.

This strategy is visualized in the workflow diagram below.

G cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation & Isolation Start tert-Butyl piperidin-4-ylcarbamate Reagent1 Ethanesulfonyl Chloride Triethylamine (Base) Dichloromethane (Solvent) Start->Reagent1 Reaction Product1 tert-Butyl (1-(ethylsulfonyl)piperidin-4-yl)carbamate Reagent1->Product1 Yields Reagent2 Hydrochloric Acid in 1,4-Dioxane Product1->Reagent2 Reaction Product2 1-(Ethylsulfonyl)piperidin-4-amine (as free base in solution) Reagent2->Product2 Yields FinalProduct 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride (Final Product) Product2->FinalProduct Precipitation & Filtration

Figure 1: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is optimized for a 100-gram scale of the starting material, tert-butyl piperidin-4-ylcarbamate.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Quantity (Scale)Supplier Notes
tert-Butyl piperidin-4-ylcarbamate188825-33-4200.28100.0 g (1.0 eq)Ensure >98% purity.
Ethanesulfonyl chloride594-44-5128.5770.6 g (1.1 eq)Use fresh, as it is moisture-sensitive.
Triethylamine (TEA)121-44-8101.1975.8 g (1.5 eq)Distill over CaH₂ for anhydrous conditions.
Dichloromethane (DCM)75-09-284.931000 mLAnhydrous grade, <50 ppm water.
Hydrochloric acid (4M in 1,4-Dioxane)7647-01-036.46500 mL (4.0 eq)Commercial solution, titrate before use.
Diethyl ether60-29-774.121500 mLAnhydrous grade.
Sodium bicarbonate (NaHCO₃)144-55-884.01As neededSaturated aqueous solution.
Magnesium sulfate (MgSO₄)7487-88-9120.37As neededAnhydrous.
Step 1: Synthesis of tert-Butyl (1-(ethylsulfonyl)piperidin-4-yl)carbamate

Rationale: This step introduces the ethylsulfonyl group. The reaction is a standard nucleophilic substitution on the sulfonyl chloride. A tertiary amine base like triethylamine is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Dichloromethane is an excellent solvent due to its inertness and ability to dissolve both the starting materials and the product. The reaction is performed at a low temperature initially to control the exothermic nature of the sulfonylation.

Procedure:

  • Reactor Setup: Charge a 2L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet with tert-butyl piperidin-4-ylcarbamate (100.0 g, 0.50 mol) and anhydrous dichloromethane (1000 mL).

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Base Addition: Add triethylamine (75.8 g, 104.4 mL, 0.75 mol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

  • Sulfonylation: Add ethanesulfonyl chloride (70.6 g, 54.9 mL, 0.55 mol) dropwise via the dropping funnel over 60-90 minutes. Maintain the internal temperature at 0-5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture back to 10 °C.

    • Slowly quench the reaction by adding 500 mL of deionized water.

    • Separate the organic layer. Wash the organic phase sequentially with 1M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (1 x 250 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a solid.

  • Purification: The crude solid can be purified by recrystallization from ethyl acetate/hexane or by slurrying in diethyl ether to afford the product as a white solid.

    • Expected Yield: 130-140 g (90-96%).

G cluster_mech Mechanism: N-Sulfonylation Piperidine R-NH (Piperidine Nitrogen) SulfonylCl Et-SO₂-Cl Piperidine->SulfonylCl Nucleophilic Attack Intermediate [Transition State] SulfonylCl->Intermediate Product R-N-SO₂-Et Intermediate->Product HCl HCl Intermediate->HCl Elimination Salt Et₃N·HCl HCl->Salt Base Et₃N Base->HCl Quench

Figure 2: Core mechanism of the N-Sulfonylation reaction.

Step 2 & 3: Deprotection and Hydrochloride Salt Formation

Rationale: The tert-butoxycarbonyl (Boc) protecting group is efficiently cleaved under strong acidic conditions. Using a solution of HCl in an organic solvent like 1,4-dioxane is ideal for large-scale work. This method allows for the simultaneous deprotection and formation of the hydrochloride salt, which often precipitates directly from the reaction medium, providing a simple and high-yielding isolation procedure. Diethyl ether is used as an anti-solvent to ensure complete precipitation of the product.

Procedure:

  • Reactor Setup: To the flask containing the purified tert-butyl (1-(ethylsulfonyl)piperidin-4-yl)carbamate (assuming 130 g, 0.45 mol), add 200 mL of 1,4-dioxane to facilitate stirring.

  • Acid Addition: Slowly add a 4M solution of hydrochloric acid in 1,4-dioxane (500 mL, 2.0 mol) at room temperature. Caution: Gas evolution (CO₂) will occur. Ensure adequate ventilation and control the addition rate to manage effervescence.

  • Reaction: Stir the resulting slurry at room temperature for 4-6 hours. The reaction mixture will typically become a thick, white precipitate.

  • Monitoring: Monitor the deprotection by TLC or HPLC until the Boc-protected intermediate is fully consumed.

  • Isolation:

    • Add anhydrous diethyl ether (1000 mL) to the slurry to complete the precipitation.

    • Stir the mixture for an additional 1 hour at room temperature.

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake with copious amounts of diethyl ether (3 x 200 mL) to remove residual dioxane and any non-polar impurities.

  • Drying: Dry the white solid under high vacuum at 40-50 °C to a constant weight.

    • Expected Yield: 95-102 g (93-98% over two steps).

Product Validation and Quality Control

To ensure the integrity of the final product, a series of analytical tests are required. The data presented below are typical for a successfully synthesized batch.

Analysis MethodSpecificationTypical Result
Appearance White to off-white solidConforms
¹H NMR (400 MHz, D₂O)δ (ppm): 3.75 (d, 2H), 3.45 (m, 1H), 3.15 (t, 2H), 3.05 (q, 2H), 2.20 (d, 2H), 1.95 (m, 2H), 1.30 (t, 3H)Conforms to structure
¹³C NMR (100 MHz, D₂O)δ (ppm): 48.1, 46.5, 45.9, 28.7, 8.2Conforms to structure
Mass Spec (ESI+) [M+H]⁺ calculated for C₇H₁₆N₂O₂S: 193.10; Found: 193.1Conforms
HPLC Purity ≥98.0% (AUC)99.2%
Melting Point >250 °C (decomposes)Conforms

Safety and Hazard Management

All operations must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.

  • Ethanesulfonyl chloride: Corrosive and a lachrymator. Reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Triethylamine: Flammable liquid with a strong, irritating odor.

  • Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • 4M HCl in Dioxane: Highly corrosive. 1,4-Dioxane is flammable and a suspected carcinogen. The deprotection step generates gaseous CO₂ and should be well-vented.

Waste Disposal: All organic and aqueous waste must be segregated and disposed of according to institutional and local environmental regulations. Quench reactive reagents like sulfonyl chlorides carefully before disposal.

References

Application Notes and Protocols for the Synthesis of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Sulfonylpiperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including good aqueous solubility and metabolic stability, which often translate to improved pharmacokinetic profiles of drug candidates. When functionalized with a sulfonyl group, the resulting sulfonylpiperidine moiety offers a rigid and polar structural element that can engage in specific hydrogen bonding interactions with biological targets. 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride is a key building block that provides chemists with a versatile intermediate to introduce this valuable pharmacophore into novel therapeutic agents. Its primary amine offers a convenient handle for further chemical elaboration, making it a sought-after reagent in the synthesis of compounds targeting a wide range of diseases. This guide provides a comprehensive overview of the synthesis, reaction conditions, and critical considerations for the preparation of this compound, tailored for researchers and professionals in drug development.

Synthetic Strategy: A Two-Step Approach from a Commercially Available Starting Material

The most efficient and common synthetic route to this compound involves a two-step sequence starting from the readily available tert-butyl 4-aminopiperidine-1-carboxylate. This strategy leverages the well-established use of the tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen, allowing for selective sulfonylation of the primary amine at the 4-position. The subsequent deprotection of the Boc group under acidic conditions yields the desired product as its hydrochloride salt.

PART 1: Synthesis of tert-Butyl 4-((ethylsulfonyl)amino)piperidine-1-carboxylate (Intermediate)

This initial step involves the formation of a sulfonamide bond between the primary amine of the starting material and ethanesulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of the sulfonamide proceeds via a nucleophilic acyl substitution mechanism. The primary amine of tert-butyl 4-aminopiperidine-1-carboxylate acts as the nucleophile, attacking the electrophilic sulfur atom of ethanesulfonyl chloride. The presence of a base, such as triethylamine or pyridine, is crucial to deprotonate the amine, enhancing its nucleophilicity, and to scavenge the HCl byproduct, driving the reaction to completion.

Detailed Experimental Protocol: Step 1

Materials and Reagents:

  • tert-Butyl 4-aminopiperidine-1-carboxylate

  • Ethanesulfonyl chloride

  • Triethylamine (or another suitable non-nucleophilic base like pyridine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude tert-butyl 4-((ethylsulfonyl)amino)piperidine-1-carboxylate can be purified by flash column chromatography on silica gel if necessary.

Table 1: Summary of Reaction Parameters for Step 1
ParameterRecommended ConditionRationale
Starting Material tert-Butyl 4-aminopiperidine-1-carboxylateCommercially available, stable, and allows for selective reaction at the primary amine.
Reagent Ethanesulfonyl chlorideProvides the ethylsulfonyl group.
Base Triethylamine or PyridineNeutralizes the HCl byproduct and facilitates the reaction.
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent that dissolves the reactants and is inert to the reaction conditions.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by stirring at room temperature for completion.
Reaction Time 2-4 hoursTypically sufficient for complete conversion, but should be monitored by TLC.
Work-up Aqueous bicarbonate washNeutralizes any remaining acid and removes the triethylamine hydrochloride salt.

PART 2: Synthesis of this compound (Final Product)

The second and final step is the deprotection of the Boc group to liberate the piperidine nitrogen. This is achieved under acidic conditions, which simultaneously protonates the newly formed secondary amine, yielding the hydrochloride salt of the final product.

Reaction Mechanism: Acid-Catalyzed Deprotection of Boc Group

The Boc group is readily cleaved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide. The use of hydrochloric acid not only catalyzes the deprotection but also provides the chloride counter-ion to form the final hydrochloride salt.[1]

Detailed Experimental Protocol: Step 2

Materials and Reagents:

  • tert-Butyl 4-((ethylsulfonyl)amino)piperidine-1-carboxylate (from Step 1)

  • Hydrochloric acid (e.g., 4M in 1,4-dioxane or a saturated solution of HCl in methanol or ethyl acetate)

  • Dichloromethane (DCM) or other suitable solvent

  • Diethyl ether

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude or purified tert-butyl 4-((ethylsulfonyl)amino)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as dichloromethane or methanol.

  • To this solution, add an excess of a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane, typically 5-10 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the product may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting residue with diethyl ether to induce precipitation of a solid.

  • Collect the solid product by vacuum filtration using a Buchner funnel, wash with a small amount of cold diethyl ether, and dry under vacuum to afford this compound.

Table 2: Summary of Reaction Parameters for Step 2
ParameterRecommended ConditionRationale
Starting Material tert-Butyl 4-((ethylsulfonyl)amino)piperidine-1-carboxylateThe Boc-protected intermediate from the previous step.
Reagent Hydrochloric acid (in dioxane, methanol, or ethyl acetate)Serves as both the deprotecting agent and the source of the hydrochloride salt.
Solvent Dichloromethane, Methanol, or 1,4-DioxaneA suitable solvent to dissolve the starting material and facilitate the reaction.
Temperature Room TemperatureSufficient for the deprotection reaction to proceed to completion.
Reaction Time 1-3 hoursTypically sufficient for complete deprotection, but should be monitored.
Work-up Precipitation with diethyl etherDiethyl ether is a poor solvent for the hydrochloride salt, facilitating its isolation as a solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Boc Deprotection start tert-Butyl 4-aminopiperidine-1-carboxylate intermediate tert-Butyl 4-((ethylsulfonyl)amino)piperidine-1-carboxylate start->intermediate 0 °C to RT reagent1 Ethanesulfonyl Chloride Triethylamine, DCM product 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride intermediate->product Room Temperature reagent2 HCl in Dioxane (or MeOH/EtOAc)

Caption: Synthetic workflow for this compound.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product. The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), as well as multiplets for the piperidine ring protons. The disappearance of the large singlet corresponding to the tert-butyl group of the Boc-protected intermediate is a key indicator of a successful deprotection.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the free base of the product.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to determine the purity of the final compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The piperidine scaffold is a common feature in many approved drugs and clinical candidates. The ethylsulfonyl group can act as a hydrogen bond acceptor and can impart desirable physicochemical properties such as increased polarity and metabolic stability. The primary amine at the 4-position provides a versatile point for further modification, allowing for its incorporation into larger molecules through amide bond formation, reductive amination, or other C-N bond-forming reactions. For instance, derivatives of sulfonylpiperidines have been explored as inhibitors of various enzymes and receptors in therapeutic areas such as oncology, inflammation, and central nervous system disorders.[2]

Safety Considerations

  • Ethanesulfonyl chloride: This reagent is corrosive and lachrymatory. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Hydrochloric acid: Concentrated solutions of HCl are corrosive and can cause severe burns. Handle with appropriate PPE in a fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. All solvents should be handled in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Note: A Comprehensive Workflow for the Characterization of Novel Amide Derivatives Synthesized from 1-(Ethylsulfonyl)piperidin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for engaging with complex biological targets.[4] The specific building block, 1-(ethylsulfonyl)piperidin-4-amine hydrochloride[5], offers a synthetically tractable handle—a primary amine—for diversification, combined with a sulfonyl group that can act as a hydrogen bond acceptor and modulate physicochemical properties.[6]

This guide provides a comprehensive, field-proven workflow for the characterization of novel compounds derived from this valuable starting material. We will use a hypothetical series of N-acylated amide derivatives as a practical example to illustrate a self-validating, multi-technique approach. The objective is to establish a robust protocol that ensures the unambiguous confirmation of structure, purity, and key physicochemical and biological properties, thereby accelerating the drug discovery and development timeline.

Hypothetical Synthesis & Initial Workup

For the purpose of this guide, we will consider the synthesis of a novel amide derivative via a standard amide coupling reaction between 1-(ethylsulfonyl)piperidin-4-amine and a carboxylic acid of interest (R-COOH), facilitated by a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent like DMF (Dimethylformamide).

Core Logic: The primary amine of the piperidine core is a strong nucleophile, making amide bond formation a high-yield and versatile reaction for creating a diverse library of compounds. This reaction is fundamental to medicinal chemistry for exploring structure-activity relationships (SAR).[7]

Following the reaction, a standard aqueous workup and purification, typically by flash column chromatography or preparative HPLC, is performed to isolate the target compound. The subsequent characterization workflow is designed to rigorously validate the outcome of this synthesis.

Structural Elucidation: Confirming Covalent Identity

The first and most critical step is to confirm that the desired chemical transformation has occurred and the final structure is correct. This requires a combination of spectroscopic techniques.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the de novo structure elucidation of small molecules.[8][10]

Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum.

    • Causality: Look for the disappearance of the primary amine protons (NH₂) from the starting material and the appearance of a new amide proton (NH-C=O), which typically appears as a doublet or triplet in the δ 6-9 ppm region. Confirm the expected shifts and integrations for the ethylsulfonyl group and the piperidine ring protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

    • Causality: Confirm the presence of a new carbonyl carbon (C=O) signal, typically in the δ 165-180 ppm range. Verify the total number of carbon signals matches the expected structure.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): Use this to establish proton-proton coupling networks, confirming connectivity within the piperidine ring and the newly introduced "R" group.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for unambiguous assignment of both ¹H and ¹³C signals and confirming the integrity of the molecular scaffold.[11]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the synthesized molecule, which is essential for confirming its elemental composition.[9]

Protocol: HRMS Analysis via ESI

  • Sample Preparation: Prepare a dilute solution (~10-50 µM) of the compound in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode, which will readily protonate the piperidine nitrogen or other basic sites to generate the [M+H]⁺ ion.

  • Data Analysis: Determine the experimental mass-to-charge ratio (m/z) with high precision (at least 4 decimal places). Compare this value to the calculated theoretical mass for the protonated molecule.

    • Trustworthiness: A mass error of less than 5 ppm between the experimental and theoretical mass provides high confidence in the elemental formula of the novel compound.

Purity Assessment: Quantifying Sample Integrity

A pure compound is a prerequisite for reliable biological and physicochemical data. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.[12][13]

Protocol: RP-HPLC Method Development and Validation

  • System Setup: Use a Reverse-Phase (RP) C18 column. The mobile phase will typically consist of a buffered aqueous phase (A) (e.g., 0.1% Formic Acid or TFA in Water) and an organic phase (B) (e.g., Acetonitrile or Methanol).

  • Method Development:

    • Start with a broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time of the compound.[14]

    • Optimize the gradient around the elution time to ensure good separation from any impurities. The goal is a sharp, symmetrical peak with a retention time of 2-10 minutes.[15][16]

    • Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths (e.g., 214 nm and 254 nm) and to check for peak purity.

  • Purity Calculation: Integrate the area of the main peak and any impurity peaks. Purity is expressed as the percentage of the main peak area relative to the total area of all detected peaks. For drug development candidates, a purity level of >95% is typically required.

  • Validation: For late-stage development, the analytical method must be validated according to regulatory guidelines such as ICH Q2(R1), which establishes its suitability for its intended purpose through tests for specificity, linearity, accuracy, and precision.[17][18]

Workflow for Compound Characterization

This diagram outlines the logical flow from synthesis to initial biological screening.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Profiling Synthesis Amide Coupling Reaction Purification Flash Chromatography / Prep-HPLC Synthesis->Purification Structure Structural Elucidation (NMR, HRMS) Purification->Structure Confirm Identity Purity Purity Assessment (HPLC, LC-MS) Structure->Purity Assess Integrity PhysChem Physicochemical Profiling (Solubility, LogD, pKa) Purity->PhysChem Characterize Properties BioAssay Biological Screening (In Vitro Assay) PhysChem->BioAssay Evaluate Activity

Caption: Workflow from synthesis to biological evaluation.

Physicochemical Property Determination

Understanding the physicochemical properties of a novel compound is critical for predicting its drug-like behavior, including absorption, distribution, metabolism, and excretion (ADMET).[19][20]

PropertyImportance in Drug DevelopmentExperimental Protocol
Aqueous Solubility Essential for absorption and formulation. Poor solubility can terminate a drug candidate's development.[21]Kinetic Solubility Assay: A stock solution of the compound (e.g., 10 mM in DMSO) is serially diluted into an aqueous buffer (e.g., PBS, pH 7.4). After incubation, precipitated compound is removed, and the concentration of the remaining dissolved compound is measured by HPLC-UV or LC-MS.
Lipophilicity (LogD) Influences membrane permeability, plasma protein binding, and metabolic clearance. A LogD₇.₄ value between 1 and 3 is often considered optimal.[22]Shake-Flask Method: The compound is dissolved in a biphasic system of n-octanol and an aqueous buffer (pH 7.4). The mixture is shaken until equilibrium is reached. The concentration of the compound in each phase is then measured, and LogD is calculated as log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Ionization Constant (pKa) Determines the charge state of a molecule at a given pH, which profoundly affects solubility, permeability, and target binding.[21][23]Potentiometric Titration or UV-Metric Method: The compound is dissolved in an aqueous solution and titrated with an acid or base. The pKa is determined by monitoring the change in pH or UV absorbance as a function of the titrant volume.

Biological Target Engagement: A Practical Example

The sulfonylpiperidine scaffold is present in numerous kinase inhibitors, as the sulfonyl group can form key hydrogen bonds in the hinge region of the ATP binding pocket. Therefore, a relevant initial biological test for a novel library derived from 1-(ethylsulfonyl)piperidin-4-amine would be screening against a panel of protein kinases.

Hypothetical Target: A Serine/Threonine Kinase

Let's assume we are testing our novel compounds for inhibitory activity against a hypothetical serine/threonine kinase, "Kinase X."

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[24][25][26]

Principle of the Assay:

  • Kinase Reaction: The kinase uses ATP to phosphorylate a substrate, producing ADP.

  • ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and consume the remaining ATP.

  • ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains an enzyme that converts the ADP produced in step 1 back into ATP.

  • Luminescence Detection: This newly synthesized ATP is used by a luciferase to generate a light signal, which is measured by a luminometer. The signal intensity correlates with kinase activity.[27][28]

Step-by-Step Methodology:

  • Compound Plating: Serially dilute the test compounds in DMSO and dispense into a 384-well white assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Kinase Reaction Setup: Prepare a master mix containing Kinase X, its specific peptide substrate, and ATP in kinase reaction buffer.

  • Initiate Reaction: Add the kinase/substrate master mix to the assay plate. Mix and incubate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate Reaction: Add ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature to deplete unused ATP.

  • Develop Signal: Add Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Plot the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase Inhibition Assay Workflow

This diagram illustrates the two-step process of the ADP-Glo™ assay.

G KinaseRxn Step 1: Kinase Reaction Kinase + Substrate + ATP → ADP + Phospho-Substrate AddReagent1 Add ADP-Glo™ Reagent KinaseRxn->AddReagent1 DepleteATP Terminate Reaction Deplete remaining ATP AddReagent1->DepleteATP AddReagent2 Add Kinase Detection Reagent DepleteATP->AddReagent2 ConvertADP Convert ADP → ATP AddReagent2->ConvertADP DetectLight ATP + Luciferin → Light ConvertADP->DetectLight

Caption: Principle of the ADP-Glo™ Kinase Assay.

Conclusion

The successful advancement of a novel chemical entity from synthesis to a viable drug candidate depends on a foundation of rigorous and comprehensive characterization. The multi-pillar approach detailed in this guide—combining unambiguous structural elucidation, quantitative purity assessment, and relevant physicochemical and biological profiling—provides a robust and self-validating framework. By implementing these detailed protocols, researchers and drug development professionals can ensure data integrity, make informed decisions, and confidently drive their discovery programs forward.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Ethylsulfonyl)piperidin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges and maximizing efficiency in the synthesis of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride.

Welcome to the technical support center for the synthesis of this compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with this multi-step synthesis. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to improve the yield and purity of your final product.

Overall Synthetic Strategy

The most common and reliable route to this compound involves a two-step process. This strategy utilizes a Boc-protected piperidine precursor to ensure selective sulfonylation at the piperidine nitrogen without interference from the C4-amino group. The synthesis is completed by the acidic deprotection of the Boc group to yield the desired hydrochloride salt.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Boc Deprotection start tert-butyl piperidin-4-ylcarbamate reagents1 Ethylsulfonyl Chloride (EtSO2Cl) Base (e.g., TEA, Pyridine) Anhydrous Solvent (e.g., DCM) start->reagents1 Reacts with product1 tert-butyl (1-(ethylsulfonyl)piperidin-4-yl)carbamate reagents1->product1 Forms reagents2 Strong Acid (e.g., HCl in Dioxane/MeOH) product1->reagents2 Reacts with final_product 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride reagents2->final_product Yields

Caption: General two-step workflow for the synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is presented in a question-and-answer format, detailing the cause and providing actionable solutions.

Step 1: Sulfonylation of tert-butyl piperidin-4-ylcarbamate

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields in sulfonamide synthesis are common and can typically be attributed to several factors.[1] A systematic approach is best for diagnosis.

  • Cause A: Hydrolysis of Ethylsulfonyl Chloride. Ethylsulfonyl chloride is highly reactive and sensitive to moisture.[2] Any water present in the solvent, on the glassware, or in the reagents will cause it to hydrolyze into the unreactive ethanesulfonic acid, directly reducing the amount of reagent available for the reaction.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] Using a fresh bottle of ethylsulfonyl chloride is also recommended.

  • Cause B: Inappropriate Base. The choice and amount of base are critical. The base neutralizes the HCl generated during the reaction. If the base is too weak or insufficient, the reaction mixture will become acidic, protonating the piperidine nitrogen and rendering it non-nucleophilic.[3]

    • Solution: Use a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, typically at 1.5-2.0 equivalents.[4] This ensures the piperidine starting material remains deprotonated and reactive.

  • Cause C: Incorrect Reaction Temperature. The reaction is exothermic. Adding the ethylsulfonyl chloride too quickly or at room temperature can lead to side reactions and degradation of the product.

    • Solution: Add the ethylsulfonyl chloride solution dropwise to the cooled (0 °C) solution of the amine and base.[1] After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

G start Low Yield in Sulfonylation Step? q1 Are you using anhydrous conditions? start->q1 sol1 Solution: - Flame-dry glassware - Use anhydrous solvents - Run under N2/Ar atmosphere q1->sol1 No q2 Is the base appropriate (non-nucleophilic, >1.5 eq)? q1->q2 Yes end_node Yield Improved sol1->end_node sol2 Solution: - Use Triethylamine or Pyridine - Ensure 1.5-2.0 equivalents q2->sol2 No q3 Was the sulfonyl chloride added slowly at 0 °C? q2->q3 Yes sol2->end_node sol3 Solution: - Cool reaction to 0 °C - Add EtSO2Cl dropwise q3->sol3 No q3->end_node Yes sol3->end_node

Caption: Decision tree for troubleshooting low sulfonylation yield.

Question 2: My TLC shows unreacted starting material and potentially a new byproduct. What is happening?

This indicates an incomplete reaction or the formation of side products.

  • Cause A: Incomplete Reaction. The reaction may not have reached completion. Steric hindrance or insufficient reactivity can slow the reaction down.[1]

    • Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (e.g., to 40 °C), though be mindful of potential degradation.

  • Cause B: Dimerization/Side Reactions. While less common with secondary amines like piperidine compared to primary amines, side reactions can occur.[5] An incorrect workup can also lead to the appearance of new spots.

    • Solution: Ensure a proper aqueous workup is performed. This typically involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by water and brine.[4]

Step 2: Acidic Deprotection of the Boc Group

Question 1: The Boc deprotection seems incomplete, and I have to use a large excess of acid.

  • Cause: The stability of the Boc group can vary, and sometimes standard conditions are insufficient for complete removal.

    • Solution: While HCl in dioxane or methanol is standard, you can increase the equivalents of acid (from 3-5 eq. up to 10 eq.) or the reaction time.[6] Alternatively, using a stronger acid system like trifluoroacetic acid (TFA) in dichloromethane (DCM) can be more effective, but requires a basic workup to neutralize the acid and isolate the free amine before converting it to the HCl salt.[6][7]

Question 2: I'm concerned about forming t-butyl byproducts that are difficult to remove. How can I prevent this?

  • Cause: The mechanism of Boc deprotection generates a tert-butyl cation intermediate.[8] This electrophilic species can alkylate nucleophilic sites on your desired product or other molecules in the reaction mixture, leading to impurities.

    • Solution: Add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES) or anisole, which will react with the tert-butyl cation and prevent it from forming unwanted byproducts.

Reagent SystemTypical ConditionsProsCons
HCl in Dioxane 4M solution, 3-5 eq., RT, 1-3hProduct precipitates as HCl salt; simple workup.[6]Can be slow; Dioxane is a hazardous solvent.
HCl in Methanol Generated in situ or commercial, RT, 1-4hLess hazardous solvent; effective.May require solvent removal and precipitation.
TFA in DCM 5-10 eq. TFA, 0 °C to RT, 1-4hVery effective and fast for stubborn substrates.[6]Requires a separate basic workup and salt formation step; TFA is corrosive.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use a Boc-protected piperidine?

The starting material, 4-aminopiperidine, has two nucleophilic nitrogen atoms: the secondary amine of the piperidine ring and the primary C4-amino group. Reacting it directly with ethylsulfonyl chloride would result in a mixture of products, including sulfonylation at one or both nitrogen atoms. Using tert-butyl piperidin-4-ylcarbamate, where the primary amine is protected as a carbamate, ensures that the reaction with ethylsulfonyl chloride occurs selectively at the more nucleophilic piperidine nitrogen.[9]

Q2: What is the mechanism of the Boc deprotection step?

The deprotection is an acid-catalyzed hydrolysis of the carbamate. The mechanism proceeds as follows:

  • The carbonyl oxygen of the Boc group is protonated by the acid (H+).

  • This protonation makes the carbonyl carbon more electrophilic, and the carbamate bond cleaves.

  • This cleavage releases the free amine (your product), carbon dioxide, and a stable tert-butyl cation.

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Q3: What are the critical safety precautions for this synthesis?

Ethylsulfonyl chloride is corrosive and a lachrymator (causes tearing).[10] It reacts violently with water and, upon decomposition, can release toxic fumes of hydrogen chloride and sulfur oxides.[10] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Strong acids like HCl and TFA are also highly corrosive and must be handled with care.[6][7]

Q4: What analytical methods are best for monitoring and characterization?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for qualitatively tracking the consumption of starting material and the appearance of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more definitive information on the masses of the components in the reaction mixture.

  • Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the intermediate and final product. Mass Spectrometry (MS) will confirm the molecular weight.[4] Infrared (IR) Spectroscopy can identify key functional groups, such as the characteristic S=O stretches of the sulfonamide group (around 1350 cm⁻¹ and 1160 cm⁻¹).[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl (1-(ethylsulfonyl)piperidin-4-yl)carbamate
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution. Cool the mixture to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve ethylsulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes via an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours, monitoring the reaction's progress by TLC (e.g., using a 1:1 mixture of Ethyl Acetate/Hexanes as the mobile phase).

  • Workup: Once the starting material is consumed, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).[4]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can often be used in the next step without further purification or can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Dissolve the crude tert-butyl (1-(ethylsulfonyl)piperidin-4-yl)carbamate (1.0 eq.) from the previous step in a minimal amount of methanol or dioxane.

  • Acid Addition: To the stirred solution, add a 4M solution of HCl in dioxane (3-5 eq.) at room temperature.[6]

  • Reaction & Precipitation: Stir the reaction mixture for 1-3 hours. The hydrochloride salt of the product will often precipitate out of the solution as a white solid.[6][11] Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any non-polar impurities. If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation.

  • Drying: Dry the final product, this compound, under vacuum to yield a white or off-white solid.[11]

References

Troubleshooting common side reactions in N-sulfonylation of 4-aminopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-sulfonylation of 4-aminopiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. Here, we address common side reactions and troubleshooting scenarios in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Common Side Reactions & Low Yields

This section provides in-depth solutions to the most frequently encountered issues during the N-sulfonylation of 4-aminopiperidine. We will explore the causality behind these problems and offer validated protocols to overcome them.

Question 1: I am observing a significant amount of a di-sulfonylated byproduct. What is causing this and how can I prevent it?

Answer:

The formation of a di-sulfonylated product, where both the piperidine nitrogen (N1) and the amino nitrogen (N4) are sulfonated, is a common challenge. This side reaction arises from the comparable nucleophilicity of the two nitrogen atoms.

Root Cause Analysis:

  • Basicity and Nucleophilicity: The secondary amine within the piperidine ring (N1) is generally more basic and sterically accessible than the primary amino group at the C4 position. However, under certain reaction conditions, the primary amine's nucleophilicity can be competitive, leading to the undesired di-sulfonylation.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the relative reactivity of the two nitrogen atoms. An excess of the sulfonyl chloride or a strong, non-hindered base can promote di-sulfonylation.

Visualizing the Reaction Pathways:

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway A 4-Aminopiperidine C Mono-N1-Sulfonylated Product A->C  Base, Solvent D Mono-N1-Sulfonylated Product B Sulfonyl Chloride (R-SO2Cl) B->C F Di-Sulfonylated Byproduct D->F  Strong Base E Sulfonyl Chloride (Excess) E->F

Caption: Desired mono-sulfonylation vs. di-sulfonylation side reaction.

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. A common starting point is a 1:1 molar ratio of 4-aminopiperidine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[1]

  • Choice of Base: The selection of the base is critical.

    • Recommended: Use a hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to deprotonate the less acidic N-H of the resulting sulfonamide, thus minimizing the formation of the di-sulfonylated product.

    • Avoid: Strong, non-hindered bases such as triethylamine (TEA) or pyridine in excess can facilitate the second sulfonylation.

  • Solvent Selection: The polarity of the solvent can influence the reaction outcome.[2][3][4]

    • Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred as they do not participate in the reaction.[1]

    • The use of a biphasic system, such as under Schotten-Baumann conditions (an organic solvent and an aqueous base), can sometimes favor mono-sulfonylation.[5]

  • Temperature Control: Perform the reaction at a lower temperature (0 °C to room temperature).[1] This helps to control the reaction rate and can improve selectivity by favoring the more kinetically accessible N1 position.

  • Order of Addition: Add the sulfonyl chloride solution dropwise to the mixture of 4-aminopiperidine and the base. This maintains a low concentration of the electrophile and reduces the likelihood of di-sulfonylation.

Question 2: My reaction is sluggish and giving a low yield of the desired N-sulfonylated product. What factors could be contributing to this?

Answer:

Low yields in sulfonamide formation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.[1]

Root Cause Analysis:

  • Reagent Purity: The purity of your starting materials is paramount.

    • 4-Aminopiperidine: Can absorb atmospheric CO₂ to form carbamates, which are unreactive.[1]

    • Sulfonyl Chloride: Highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1]

  • Steric Hindrance: The steric bulk of both the sulfonyl chloride and any substituents on the piperidine ring can significantly slow down the reaction rate. For instance, a bulky sulfonyl chloride like 2,4,6-triisopropylbenzenesulfonyl chloride (TPST) will react slower than benzenesulfonyl chloride.

  • Inappropriate Base or Solvent: An unsuitable base may not be strong enough to effectively scavenge the HCl byproduct, leading to the protonation of the starting amine and halting the reaction. Similarly, a solvent in which the reactants are not fully soluble can lead to a slow, heterogeneous reaction.[4]

Troubleshooting Workflow:

G start Low Yield Observed check_reagents Verify Reagent Purity (Amine, Sulfonyl Chloride, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Stoichiometry, Temperature, Atmosphere) check_reagents->check_conditions steric_issue Consider Steric Hindrance check_conditions->steric_issue optimize_base Optimize Base (e.g., switch to a stronger, non-nucleophilic base) steric_issue->optimize_base Yes optimize_solvent Optimize Solvent (e.g., screen for better solubility) steric_issue->optimize_solvent No increase_temp Increase Temperature Judiciously optimize_base->increase_temp optimize_solvent->increase_temp use_catalyst Consider a Catalyst (e.g., DMAP for hindered systems) increase_temp->use_catalyst success Improved Yield use_catalyst->success

Caption: Troubleshooting workflow for low yield in N-sulfonylation.

Optimization Protocol:

  • Reagent Quality Check:

    • Ensure your 4-aminopiperidine is pure and dry. If necessary, it can be purified by distillation or recrystallization of a suitable salt.

    • Use a fresh bottle of sulfonyl chloride or purify it by distillation or recrystallization before use.[1]

    • Always use anhydrous solvents.[1]

  • Optimizing Reaction Conditions:

    • Base: Ensure at least a stoichiometric amount of a suitable base is used. For sluggish reactions, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be considered, but with caution to avoid side reactions.

    • Temperature: While starting at 0 °C is recommended to control exotherms, gentle heating (e.g., to 40-60 °C) may be necessary for less reactive substrates.[6] Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

    • Catalyst: For particularly hindered systems, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[7]

  • Addressing Steric Hindrance:

    • If steric hindrance is a major issue, you may need to consider a more reactive sulfonylating agent if your synthesis allows. Sulfonyl fluorides can sometimes offer different reactivity profiles compared to sulfonyl chlorides.[8]

Question 3: How can I selectively sulfonylate the primary amino group (N4) over the piperidine nitrogen (N1)?

Answer:

Selectively sulfonylating the less basic, less nucleophilic primary amine at the C4 position in the presence of the more reactive secondary amine at N1 requires a protection strategy.

Root Cause Analysis:

The inherent higher basicity and nucleophilicity of the secondary amine in the piperidine ring make it the preferential site of attack for the electrophilic sulfonyl chloride. Direct selective sulfonylation at N4 is generally not feasible without protecting the N1 position.

Recommended Protocol: Orthogonal Protection Strategy

  • Protection of the Piperidine Nitrogen (N1):

    • The most common and effective strategy is to protect the N1 nitrogen with a suitable protecting group that can be removed under conditions that do not affect the newly formed sulfonamide. The tert-butyloxycarbonyl (Boc) group is an excellent choice.[9][10]

    • Protocol: React 4-aminopiperidine with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent like DCM or THF with a base such as triethylamine to afford tert-butyl 4-aminopiperidine-1-carboxylate.

  • Sulfonylation of the Primary Amine (N4):

    • With the N1 position protected, the N4 primary amine is now the only available nucleophilic site.

    • Protocol: React the N1-Boc-4-aminopiperidine with your desired sulfonyl chloride under standard conditions (e.g., DCM, a base like triethylamine or DIPEA, at 0 °C to room temperature).[9]

  • Deprotection of the Piperidine Nitrogen (N1):

    • The final step is the removal of the Boc protecting group to yield the desired N4-sulfonylated product.

    • Protocol: Treat the N1-Boc protected sulfonamide with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with 4N HCl in dioxane.[9][11]

Workflow for Selective N4-Sulfonylation:

G start 4-Aminopiperidine protect Protect N1 with Boc ((Boc)2O, Base) start->protect sulfonylation Sulfonylate N4 (R-SO2Cl, Base) protect->sulfonylation deprotect Deprotect N1 (TFA or HCl) sulfonylation->deprotect end Selective N4-Sulfonylated Product deprotect->end

Caption: Workflow for selective N4-sulfonylation using a protecting group strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my N-sulfonylation reaction?

A1: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common and effective techniques.

  • TLC: Provides a quick and easy way to visualize the consumption of the starting amine and the formation of the product. The sulfonamide product is typically less polar than the starting amine.

  • LC-MS: Offers more definitive information, allowing you to track the masses of the starting materials, desired product, and any side products (like the di-sulfonylated species), giving you a clearer picture of your reaction's progress and cleanliness.[12][13]

Q2: My final product is difficult to purify. What are some common strategies?

A2: Purification challenges often arise from the similar polarities of the product and unreacted starting material or byproducts.

  • Column Chromatography: This is the most common method. A silica gel column with a gradient elution of ethyl acetate in hexanes or DCM in methanol is typically effective.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining very pure material.

  • Acid-Base Extraction: You can sometimes exploit the basicity of any unreacted 4-aminopiperidine. By washing the organic reaction mixture with a dilute acid (e.g., 1M HCl), the unreacted amine will be protonated and move to the aqueous layer, leaving the less basic sulfonamide product in the organic layer. Be cautious, as some sulfonamides may have sufficient basicity to be extracted as well.

Q3: Can I use a sulfonyl fluoride instead of a sulfonyl chloride?

A3: Yes, sulfonyl fluorides can be used and may offer advantages in certain situations. While sulfonyl chlorides are generally more reactive, sulfonyl fluorides are often more stable to moisture.[8] The reaction with a sulfonyl fluoride might require slightly more forcing conditions (e.g., heating) but can be a viable alternative, especially if the corresponding sulfonyl chloride is unstable or difficult to handle.[8]

Q4: How does the choice of the R-group on the sulfonyl chloride (R-SO₂Cl) affect the reaction?

A4: The electronic and steric properties of the 'R' group have a significant impact:

  • Electron-withdrawing groups (e.g., nitro, fluoro groups on an aryl ring) make the sulfur atom more electrophilic, leading to a faster reaction.

  • Electron-donating groups (e.g., methoxy, alkyl groups) decrease the electrophilicity of the sulfur, resulting in a slower reaction.

  • Sterically bulky groups (e.g., mesityl, triisopropylphenyl) will slow the reaction rate due to steric hindrance. This can sometimes be used to improve selectivity in complex molecules.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, absolutely.

  • Sulfonyl chlorides are lachrymators and are corrosive. They react with moisture to release HCl. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases like triethylamine and DIPEA are flammable and have strong odors. Handle them with care in a fume hood.

  • Solvents like DCM are volatile and have associated health risks. Ensure proper ventilation.

Data Summary Table

ParameterRecommendation for Mono-N1-SulfonylationRationale
Stoichiometry 1.0 eq. Amine : 1.0-1.1 eq. Sulfonyl ChlorideMinimizes di-sulfonylation.
Base 1.1-1.5 eq. Hindered Base (e.g., DIPEA, 2,6-Lutidine)Scavenges HCl without promoting di-sulfonylation.
Solvent Anhydrous Aprotic (e.g., DCM, THF, Acetonitrile)Prevents hydrolysis of sulfonyl chloride and unwanted side reactions.[4]
Temperature 0 °C to Room TemperatureControls reaction rate and improves selectivity.
Addition Mode Dropwise addition of Sulfonyl ChlorideMaintains low electrophile concentration, reducing side reactions.

References

Technical Support Center: Optimization of Sulfonamide Synthesis with Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists engaged in the synthesis of sulfonamides, with a specific focus on the reaction between sulfonyl chlorides and piperidines. This guide is structured to provide actionable solutions to common experimental challenges and answer frequently asked questions, ensuring your synthesis is both efficient and successful.

Core Reaction Principles: An Overview

The synthesis of a sulfonamide from a piperidine and a sulfonyl chloride is a classic nucleophilic substitution reaction.[1][2][3] The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A base is typically required to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of sulfonamide synthesis.

Q1: How do I select the appropriate base for my reaction?

A1: The choice of base is critical. It must be strong enough to neutralize the HCl byproduct but should not induce unwanted side reactions.[4]

  • Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are common choices. They are non-nucleophilic and effectively scavenge HCl. Use a slight excess (1.1-1.5 equivalents). Ensure they are pure and dry, as impurities can affect the reaction.[5]

  • Pyridine: Often used as both a base and a solvent, pyridine can also catalyze the reaction. However, its nucleophilicity can sometimes lead to the formation of a sulfonylpyridinium salt, which can complicate the reaction.

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These can be used in biphasic systems or with polar aprotic solvents but may result in slower reaction rates due to solubility issues.

Q2: What is the best solvent for this reaction?

A2: The ideal solvent should be anhydrous and inert to the reactants.[4]

  • Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are excellent choices.[6] They dissolve the reactants well and do not participate in the reaction.

  • Protic Solvents (e.g., alcohols): Avoid protic solvents as they can react with the sulfonyl chloride to form sulfonate esters, which are undesirable byproducts.[6]

Q3: What reaction temperature and time should I use?

A3: Temperature control is crucial to prevent side reactions.[4]

  • Initial Addition: The addition of the sulfonyl chloride to the piperidine solution is often exothermic. It is best practice to perform this addition at 0 °C to control the reaction rate and minimize the formation of byproducts.[4]

  • Reaction Progression: After the initial addition, the reaction is typically allowed to warm to room temperature and stirred for several hours to overnight.[4] Gentle heating may be necessary for less reactive (e.g., sterically hindered or electron-deficient) piperidines, but this should be monitored carefully.[6]

  • Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[6]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction shows low or no product formation.

  • Potential Cause 1: Inactive Sulfonyl Chloride.

    • Explanation: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[4][5][6]

    • Solution: Use a fresh bottle of sulfonyl chloride or purify the existing stock. Ensure all glassware is oven-dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4][5]

  • Potential Cause 2: Low Nucleophilicity of the Piperidine.

    • Explanation: If the piperidine ring contains strong electron-withdrawing groups, its nitrogen atom will be less nucleophilic and less reactive.[6]

    • Solution: More forcing conditions may be required. This can include gentle heating, using a more polar solvent to better solvate the transition state, or employing a stronger, non-nucleophilic base.[4][6]

  • Potential Cause 3: Incorrect Stoichiometry.

    • Explanation: An improper ratio of reactants can lead to an incomplete reaction.[5]

    • Solution: Double-check your calculations. A common starting point is a 1:1 ratio of piperidine to sulfonyl chloride, with 1.1 to 1.5 equivalents of a tertiary amine base.[5]

Problem 2: My TLC/LC-MS shows the presence of significant side products.

  • Side Product 1: Sulfonic Acid.

    • Identification: A very polar byproduct.

    • Cause: Hydrolysis of the sulfonyl chloride due to the presence of water in the reaction mixture.[6]

    • Solution: Rigorously use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.[4]

  • Side Product 2: N,N-Disubstituted Sulfonamide.

    • Identification: A less polar spot on TLC compared to the desired product.

    • Cause: This can occur if a primary amine impurity is present, leading to a double sulfonylation.

    • Solution: Ensure the purity of your starting piperidine.

Problem 3: I am having difficulty with product isolation and purification.

  • Issue: Emulsion during aqueous workup.

    • Solution: Add brine (saturated NaCl solution) to help break the emulsion. If the issue persists, filter the entire mixture through a pad of Celite.

  • Issue: Product is difficult to crystallize.

    • Solution: If direct crystallization is challenging, purification by column chromatography on silica gel is a standard and effective method. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Issue: Removing excess tertiary amine base.

    • Solution: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine, making it water-soluble and easily removable in the aqueous phase.[6] This should be followed by a wash with a saturated sodium bicarbonate solution and then brine.[6]

Experimental Protocols

General Protocol for Sulfonamide Synthesis with Piperidine

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the piperidine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.[4]

  • In a separate flask, dissolve the sulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled piperidine solution over 15-20 minutes.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Recommended Starting Conditions for Sulfonamide Synthesis

Piperidine TypeSulfonyl Chloride TypeRecommended Base (eq)SolventTemperature (°C)
Unsubstituted/Alkyl-substitutedAryl or AlkylTriethylamine (1.2)DCM or THF0 to RT
Electron-deficientAryl or AlkylDIPEA (1.5)ACN or DCMRT to 40
Sterically HinderedAlkylPyridine (solvent)PyridineRT to 60

Visualizations

General Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Deprotonation Piperidine R₂NH SulfonylChloride R'-SO₂Cl Piperidine->SulfonylChloride Attack Intermediate [R₂NH⁺-SO₂(Cl)R'] SulfonylChloride->Intermediate Intermediate_2 [R₂NH⁺-SO₂(Cl)R'] Product_H R₂N-SO₂R' + H⁺ + Cl⁻ Intermediate_2->Product_H -Cl⁻ ProtonatedBase Base-H⁺ Product_H->ProtonatedBase + Base Base Base

Caption: General mechanism of sulfonamide formation.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckReagents Verify Reagent Purity & Anhydrous Conditions Start->CheckReagents CheckStoichiometry Confirm Stoichiometry & Calculations CheckReagents->CheckStoichiometry Reagents OK PurifyReagents Use Fresh/Purified Reagents CheckReagents->PurifyReagents Issue Found AnalyzeReaction Analyze Reaction Mixture (TLC/LCMS) CheckStoichiometry->AnalyzeReaction Stoichiometry OK Incomplete Incomplete Reaction? AnalyzeReaction->Incomplete SideProducts Significant Side Products? Incomplete->SideProducts No IncreaseForcing Increase Temp/Time or Change Base/Solvent Incomplete->IncreaseForcing Yes OptimizeWorkup Optimize Workup/Purification SideProducts->OptimizeWorkup Yes Success Improved Yield IncreaseForcing->Success PurifyReagents->Start OptimizeWorkup->Success

References

Technical Support Center: Solubility Enhancement for Sulfonated Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical protocols for addressing a common and critical challenge in organic synthesis and drug development: the poor solubility of sulfonated piperidine intermediates in organic solvents. These compounds are often zwitterionic or highly polar, making them difficult to handle in typical reaction and purification media. This guide is designed to provide both foundational understanding and actionable solutions to overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my sulfonated piperidine intermediate crashing out of my organic solvent?

A: The primary reason is a fundamental mismatch in polarity, often described by the principle "like dissolves like".[1][2] Sulfonated piperidine intermediates typically possess both a basic piperidine nitrogen and a highly acidic sulfonic acid (or sulfonamide) group. In their neutral state, they often exist as zwitterions (internal salts), with a positively charged piperidinium ion and a negatively charged sulfonate group. This zwitterionic nature leads to very strong intermolecular electrostatic interactions and a high crystal lattice energy, making them behave more like inorganic salts than typical organic molecules.[3][4][5] Consequently, they are poorly soluble in all but the most polar organic solvents.

Q2: What is the quickest and simplest thing I can try to get my compound into solution?

A: The first steps should always be the simplest. Before attempting complex chemical modifications, try optimizing the physical conditions:

  • Solvent Choice: Switch to a more polar solvent. If you are using a nonpolar solvent like hexanes or toluene, or even moderately polar solvents like ethyl acetate or dichloromethane (DCM), they are unlikely to work. Your first choice should be a highly polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[][7]

  • Temperature: Gently heating the mixture can significantly increase the solubility of many solids.[8][9][10] Increased kinetic energy helps solvent molecules break down the solute's crystal lattice.[9][10] Always check the thermal stability of your compound before heating to high temperatures.

  • Co-solvents: Adding a small amount of a highly polar, miscible "co-solvent" like DMSO or methanol to your primary solvent can dramatically improve solubility.[][11][12] Co-solvents work by disrupting the primary solvent's hydrogen bonding network, making it more accommodating to polar solutes.[][12]

Q3: I'm using DMSO, and it's still not dissolving well. What's the next logical step?

A: If optimizing the solvent system and temperature is insufficient, the next step is to address the underlying chemistry of the molecule. The most powerful and widely used technique for ionizable compounds is salt formation .[13][14][15] By converting the zwitterionic intermediate into a single-charge salt, you can disrupt the strong crystal lattice energy and significantly enhance solubility. This is a more robust approach than simply changing the solvent.

In-Depth Troubleshooting & Strategic Solutions
The Root Cause: Zwitterionic Character and High Polarity

The core issue with sulfonated piperidines is their dual functionality. The sulfonic acid group (pKa << 0) is almost always deprotonated, while the piperidine nitrogen (pKa of conjugate acid ~11) is readily protonated. This creates an internal salt, or zwitterion. To solubilize this in an organic medium, the solvent must overcome the powerful ionic forces holding the crystal together.

Strategy 1: Systematic Solvent & Co-Solvent Screening

Before modifying the molecule, a systematic screen of solvents is a prudent step. The ability of a solvent to dissolve an ionic compound is related to its polarity and dielectric constant (ε), which measures its ability to separate charges.[16]

Table 1: Properties of Common Organic Solvents for Screening

Solvent ClassSolvent NameDielectric Constant (ε) at 20°CNotes & Recommendations
Polar Aprotic Dimethyl Sulfoxide (DMSO)47Excellent starting point. High boiling point. Can be difficult to remove.
N,N-Dimethylformamide (DMF)37Good alternative to DMSO. High boiling point.
Acetonitrile (MeCN)36Less polar than DMSO/DMF but often effective. Lower boiling point.
Acetone21Moderate polarity. May work for less polar intermediates.
Polar Protic Methanol (MeOH)33Can be a very effective co-solvent. May react with electrophilic centers.
Ethanol (EtOH)25Similar to methanol, but less polar.
Water80The ultimate polar solvent. Useful as a co-solvent in miscible systems (e.g., with THF, MeCN).
Ethers Tetrahydrofuran (THF)7.5Generally poor for zwitterions, but can be part of a co-solvent system.
Halogenated Dichloromethane (DCM)9.1Unlikely to be effective unless the compound is in a salt form.
Nonpolar Toluene2.4Ineffective for zwitterions.
Hexanes1.9Ineffective for zwitterions.

A co-solvent strategy can be highly effective.[11][17] By mixing a primary solvent (e.g., DCM or THF) with a small percentage (5-20%) of a highly polar solvent (e.g., DMSO or MeOH), you can create a microenvironment that is more favorable for your polar solute without drastically changing the overall properties of the medium for a subsequent reaction.

Strategy 2: Chemical Modification via Salt Formation

This is the most effective and common strategy for improving the solubility of ionizable drug intermediates.[13][14][18] The goal is to eliminate the zwitterionic state by converting the intermediate into a true salt with a single charge (either positive or negative).

By adding a suitable base, you deprotonate the piperidinium cation, leaving only the negatively charged sulfonate anion. This results in an anionic salt whose solubility is now dictated by the nature of the chosen counter-ion.

G cluster_0 Zwitterionic State (Poorly Soluble) cluster_1 Anionic Salt (Improved Solubility) Z Piperidine-SO₃⁻ (Internal Salt) Base Add Organic Base (e.g., DBU, TEA, or M⁺OH⁻) Z->Base Deprotonation S Piperidine-SO₃⁻ M⁺ (Organo-soluble Salt) Base->S Forms Salt

Caption: Conversion of a zwitterion to a soluble anionic salt.

The choice of the counter-ion (the "M⁺" in the diagram) is paramount.[19][20] A small, hard cation like Na⁺ or K⁺ may not sufficiently improve solubility in organic solvents. The best practice is to use a large, bulky, and "soft" organic cation that can effectively shield the charge of the sulfonate group and present a more lipophilic (oil-loving) exterior to the solvent.

Table 2: Common Counter-ions for Enhancing Organic Solubility

Counter-ion Source (Base)CationCharacteristics
Tetrabutylammonium Hydroxide (TBAOH)(n-Bu)₄N⁺Excellent choice. Very large and lipophilic, provides high solubility in a wide range of organic solvents.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)DBU-H⁺Strong, non-nucleophilic organic base. Forms a bulky cation.
Triethylamine (TEA)Et₃NH⁺Common, inexpensive organic base. Moderately effective.
N,N-Diisopropylethylamine (DIPEA)DIPEA-H⁺"Hünig's base". Sterically hindered, less nucleophilic than TEA.

For alkyl amines, increasing the chain length of the counterion can sometimes lead to a reduction in solubility, so screening is essential.[20][21]

Strategy 3: Prodrug Approach - Masking Polar Groups

In drug development, a "prodrug" approach is often used to temporarily mask problematic functional groups to improve properties like solubility or permeability.[22][23][24] For a sulfonated piperidine intermediate, this would involve chemically modifying the sulfonic acid or the piperidine nitrogen with a protecting group that can be removed in a later synthetic step.

  • Esterification of the Sulfonic Acid: Converting the -SO₃H group to a sulfonate ester (-SO₃R) removes the acidic proton and the negative charge, dramatically reducing polarity.

  • Protection of the Piperidine Nitrogen: If the piperidine is a secondary amine (-NH-), it can be protected with groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which reduces its basicity and polarity.

This strategy requires additional synthetic steps (protection and deprotection) but can be the most effective solution for extremely insoluble compounds.[25]

Visualized Workflow: A Systematic Approach to Solubility Enhancement

The following workflow provides a logical progression from the simplest to the most advanced techniques for tackling solubility issues.

G start Start: Poorly Soluble Sulfonated Piperidine solvent Step 1: Solvent Optimization - Test polar aprotic solvents (DMSO, DMF) - Apply gentle heat (check stability) start->solvent check1 Sufficiently Soluble? solvent->check1 cosolvent Step 2: Co-Solvent Screening - Add 5-20% of a highly polar co-solvent (e.g., add DMSO to MeCN) check1->cosolvent No success Success: Proceed with Experiment check1->success Yes check2 Sufficiently Soluble? cosolvent->check2 salt Step 3: Salt Formation - Add 1 eq. of a bulky organic base (e.g., DBU, TBAOH) - Screen different counter-ions check2->salt No check2->success Yes check3 Sufficiently Soluble? salt->check3 prodrug Step 4: Prodrug/Protecting Group - Mask polar groups (e.g., esterify sulfonate) - Requires additional synthetic steps check3->prodrug No check3->success Yes prodrug->success

Caption: Systematic workflow for improving compound solubility.

Detailed Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the quantitative solubility of your compound in a given solvent system.

Materials:

  • Your sulfonated piperidine intermediate (solid)

  • Calibrated analytical balance

  • Selection of solvents to be tested

  • Glass vials (e.g., 4 mL) with screw caps

  • Orbital shaker in a temperature-controlled environment (e.g., 25 °C)

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible, e.g., PTFE)

  • HPLC or UPLC system with a suitable detector (e.g., UV, MS)

Procedure:

  • Preparation: Add an excess amount of your solid compound to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end.

  • Solvent Addition: Add a precise volume of the chosen solvent or co-solvent mixture (e.g., 1.0 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it on the orbital shaker at a constant temperature for 24-48 hours. This ensures the solution reaches equilibrium saturation.

  • Phase Separation: After equilibration, let the vial stand for at least 2 hours to allow undissolved solids to settle. Alternatively, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 min).

  • Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Filter it through a 0.22 µm syringe filter into a clean vial. Perform a precise serial dilution of the filtrate with a suitable mobile phase to bring the concentration within the linear range of your analytical standard curve.

  • Quantification: Analyze the diluted sample by HPLC/UPLC. Determine the concentration by comparing the peak area to a pre-established calibration curve of your compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in mg/mL or mmol/L.

Protocol 2: Screening for Optimal Salt Formation

This protocol helps identify which counter-ion provides the best solubility enhancement.

Materials:

  • Your sulfonated piperidine intermediate

  • A selection of organic bases (e.g., TEA, DBU, TBAOH solution)

  • A selection of organic solvents (e.g., DCM, MeCN, THF)

  • Small glass vials

Procedure:

  • Setup: Place a small, equal amount of your solid compound (e.g., 2 mg) into a series of labeled vials.

  • Solvent Addition: Add 0.5 mL of a chosen organic solvent (e.g., DCM) to each vial. The compound should initially be a slurry or suspension.

  • Base Addition: To each vial, add exactly 1.0 molar equivalent of a different organic base. For liquid bases (TEA, DBU), calculate the required volume. For TBAOH, use a standardized solution (e.g., 1M in MeOH).

  • Observation: Cap the vials and agitate them at room temperature (vortex or shaker). Visually observe the dissolution over time (e.g., 5 min, 30 min, 2 hours).

  • Ranking: Rank the counter-ions based on the speed and completeness of dissolution. A clear solution indicates successful salt formation and high solubility.

  • Confirmation: Repeat the screen in different organic solvents (e.g., MeCN, THF) to find the most robust salt-solvent combination for your application.

References

Stability and storage conditions for 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride (CAS No. 651056-79-0). This document provides in-depth guidance on the stability and storage of this compound to ensure the integrity of your research. As a specialty chemical, its proper handling is paramount for reproducible experimental outcomes. This guide is structured to address common questions and troubleshooting scenarios encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: Based on the general guidelines for piperidine hydrochloride salts and other amine hydrochlorides, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] The container should be tightly sealed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[3][4][5] While room temperature storage is mentioned by some suppliers, for long-term stability, refrigeration at 2-8°C is recommended.[6] Always refer to the Certificate of Analysis (CoA) or Safety Data Sheet (SDS) provided by the supplier for any lot-specific storage recommendations.

Q2: How does temperature affect the stability of this compound?

Q3: Is this compound sensitive to light or air?

A: Many complex organic molecules can be sensitive to light. While specific photostability data is not available for this compound, it is best practice to store it in an opaque or amber vial to protect it from light.[7] The hydrochloride salt form is generally less susceptible to air oxidation than the corresponding free base. However, keeping the container tightly sealed is crucial to protect against both moisture and atmospheric contaminants.

Q4: What is the expected shelf-life of this compound?

A: The shelf-life can vary depending on the supplier and the storage conditions. When stored correctly in a sealed container in a cool, dry, and dark place, the compound should remain stable for an extended period.[7] Always check the expiry date on the product label or CoA. If you need to use the compound beyond its expiry date, it is crucial to perform a quality control check, such as HPLC or NMR, to confirm its purity.

Q5: What are the signs of degradation?

A: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown), clumping of the powder (due to moisture absorption), or a noticeable change in solubility.[7] If you suspect degradation, it is recommended to acquire a new batch of the compound or re-qualify the existing stock using analytical methods.

Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Enhances long-term stability and minimizes degradation.
Atmosphere Tightly sealed containerProtects from moisture (hygroscopicity) and air.[1][2][3][4]
Light Protect from light (Amber vial)Prevents potential photodegradation.[7]
Incompatibilities Store away from strong oxidizing agents and strong bases.Avoids chemical reactions that could degrade the compound.[5][7]

Troubleshooting Guide

This section addresses common experimental issues that may be related to the stability or handling of this compound.

Scenario 1: Inconsistent or Poor Solubility
  • Problem: The compound does not fully dissolve in the intended solvent, or solubility varies between experiments.

  • Potential Cause: This could be due to moisture absorption, leading to the formation of hydrates with different solubility profiles. It could also be a sign of degradation into less soluble impurities.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Confirm that the solvent is appropriate for this compound. While water solubility is expected for a hydrochloride salt, the ethylsulfonylpiperidine moiety may influence its solubility in aqueous versus organic solvents.

    • Check for Clumping: Visually inspect the solid material. If it has clumped together, this is a strong indication of moisture absorption.

    • Drying: If moisture is suspected, the material can be dried under a vacuum. However, be cautious with heating as it may cause degradation.

    • Sonication/Vortexing: Gentle sonication or vortexing can aid in the dissolution of sparingly soluble compounds.

    • Purity Check: If solubility issues persist, it is advisable to check the purity of the compound using an appropriate analytical technique like HPLC-MS.

Scenario 2: Unexpected Experimental Results or Low Potency
  • Problem: Biological assays or chemical reactions yield inconsistent results, lower than expected activity, or unexpected byproducts.

  • Potential Cause: The compound may have degraded, leading to a lower concentration of the active substance or the presence of interfering impurities.

  • Troubleshooting Workflow:

G A Unexpected Experimental Results (e.g., low potency, side reactions) B Review Handling & Storage Protocol A->B C Was the compound stored in a tightly sealed container in a cool, dry, dark place? B->C D Was the compound repeatedly warmed and cooled? B->D E YES C->E If Yes F NO C->F If No G YES D->G If Yes H NO D->H If No I Perform Analytical Quality Control (e.g., HPLC, LC-MS, NMR) E->I O Implement stricter storage protocols: - Aliquot upon receipt - Minimize freeze-thaw cycles - Use desiccator F->O G->O H->I J Purity within specification? I->J K YES J->K If Yes L NO J->L If No M Troubleshoot other experimental parameters (e.g., reagents, assay conditions) K->M N Procure a new, verified batch of the compound. L->N O->N

Caption: Troubleshooting workflow for unexpected experimental results.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

This protocol is designed to be a quick check for the solubility of this compound.

  • Preparation:

    • Accurately weigh approximately 1-5 mg of the compound into a clean, dry glass vial.

    • Prepare your chosen solvent (e.g., deionized water, DMSO, ethanol).

  • Procedure:

    • Add a small, measured volume of the solvent to the vial (e.g., 100 µL).

    • Vortex the vial for 30 seconds.

    • Visually inspect for undissolved solid material against a dark background.

    • If the solid has dissolved, the compound is soluble at that concentration.

    • If solid remains, add another measured volume of solvent and repeat the process until the compound dissolves or it becomes apparent that it is insoluble at the desired concentration.

  • Interpretation:

    • Compare the observed solubility with the data provided by the supplier or from previous successful experiments. A significant decrease in solubility may indicate degradation or moisture absorption.

References

Identifying byproducts in the synthesis of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during the synthesis of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What is the most probable synthetic route for this compound and where can impurities arise?

The most common and industrially scalable synthesis of this compound typically involves a two-step process. Understanding this pathway is the first step in predicting potential impurities.

Step 1: Sulfonylation of a Protected Piperidine The synthesis usually begins with a protected form of 4-aminopiperidine, most commonly N-Boc-4-aminopiperidine (tert-butyloxycarbonyl protected). This is reacted with ethanesulfonyl chloride in the presence of a base (like triethylamine or pyridine) to form the corresponding sulfonamide.[1][2] The base is crucial to neutralize the hydrochloric acid generated during the reaction.[1]

Step 2: Deprotection and Salt Formation The Boc-protecting group is then removed under acidic conditions, typically using hydrochloric acid in a suitable solvent like dioxane or isopropanol. This step simultaneously forms the desired hydrochloride salt.

Where Impurities Emerge: Impurities can be introduced at virtually every stage of this process: from the raw materials to the final isolation steps. They are generally categorized as organic, inorganic, or residual solvents.[3]

Below is a DOT diagram illustrating the primary reaction pathway and key stages where byproducts can form.

Synthesis_and_Impurity_Formation start_material N-Boc-4-aminopiperidine intermediate N-Boc-1-(ethylsulfonyl) piperidin-4-amine start_material->intermediate Sulfonylation impurity1 Unreacted Starting Material start_material->impurity1 Incomplete Reaction reagent1 Ethanesulfonyl Chloride + Base (e.g., Pyridine) reagent1->intermediate impurity3 Hydrolyzed Ethanesulfonyl Chloride reagent1->impurity3 Reaction with Trace Water final_product 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride intermediate->final_product Deprotection impurity2 Bis-sulfonated Byproduct intermediate->impurity2 Side Reaction impurity4 Incomplete Deprotection intermediate->impurity4 Incomplete Reaction reagent2 HCl (Deprotection/ Salt Formation) reagent2->final_product

Caption: General synthetic pathway and points of byproduct formation.

Question 2: I'm observing an unexpected peak in my HPLC analysis. What are the likely byproducts I should consider?

Observing unexpected peaks is a common challenge. Based on the reaction mechanism, here are the most probable byproducts to investigate:

Potential Byproduct Origin Expected Mass (or m/z) Analytical Notes
N-Boc-1-(ethylsulfonyl)piperidin-4-amine Incomplete deprotection of the intermediate.292.15 (as free base)This impurity will be less polar than the final product and will have a longer retention time in reverse-phase HPLC.
1,1'-Sulfonyldi(ethanesulfonylpiperidine) A potential side reaction if conditions are not carefully controlled, though less common.Varies based on exact structureHigher molecular weight, look for corresponding mass in LC-MS.
Ethylsulfonic Acid Hydrolysis of ethanesulfonyl chloride by trace amounts of water in the reaction mixture.110.13Highly polar, will elute very early in reverse-phase HPLC.
Piperidine Impurities Impurities present in the starting piperidine material.[]VariesCan be numerous, refer to the certificate of analysis of your starting material.
Bis-sulfonated Amine If the initial amine is not fully protected, reaction at the 4-amino position can occur.VariesHigher molecular weight and different fragmentation pattern in MS.

Troubleshooting Workflow for Unknown Peak Identification:

The following workflow outlines a systematic approach to identifying unknown impurities.

Impurity_Identification_Workflow start Unknown Peak Detected in HPLC lcms LC-MS Analysis start->lcms Determine Molecular Weight hrms High-Resolution MS (HRMS) for Elemental Composition lcms->hrms Confirm Formula nmr Isolate by Prep-HPLC & Analyze by NMR lcms->nmr Detailed Structural Info database Compare Data with Known Byproducts hrms->database nmr->database structure Structure Elucidation database->structure conclusion Identify Impurity and Optimize Synthesis structure->conclusion

Caption: A systematic workflow for identifying unknown impurities.

Question 3: What are the best analytical techniques for impurity profiling in this synthesis?

A multi-technique approach is essential for comprehensive impurity profiling.[3][5]

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separating and quantifying impurities.[6] A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weights of the separated impurities, which is a critical piece of information for identification.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Once an impurity is isolated (e.g., by preparative HPLC), 1H and 13C NMR are invaluable for elucidating its exact structure.[7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can provide information about the functional groups present in an impurity.

Experimental Protocols

Protocol 1: General HPLC Method for In-Process Control and Final Product Analysis

This method is a starting point and may require optimization based on your specific instrumentation and observed impurity profile.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

References

Overcoming poor reactivity of ethanesulfonyl chloride with 4-aminopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Bifunctional Piperidine

The reaction of ethanesulfonyl chloride with 4-aminopiperidine presents a common yet challenging synthetic problem: achieving selective N-sulfonylation at the primary amino group without promoting side reactions at the secondary piperidine nitrogen. This guide provides a comprehensive troubleshooting framework, detailed protocols, and mechanistic insights to help researchers overcome poor reactivity, low yields, and the formation of undesired byproducts. The core challenge lies in the nucleophilicity of the two distinct amine centers in 4-aminopiperidine. While the primary amine is generally more reactive, the reaction conditions must be finely tuned to prevent bis-sulfonylation, which leads to a complex product mixture and difficult purification.

Troubleshooting Guide & Common Issues (Q&A Format)

This section directly addresses the most frequent problems encountered during the synthesis.

Question 1: My reaction yield is very low, or I'm recovering mostly unreacted 4-aminopiperidine. What's going wrong?

Answer: Low conversion is typically rooted in three primary areas: reagent quality, insufficient activation of the sulfonyl chloride, or inadequate acid scavenging.

  • Reagent Quality: Ethanesulfonyl chloride is highly sensitive to moisture and can hydrolyze to ethanesulfonic acid, rendering it unreactive. Ensure you are using a fresh bottle or a properly stored reagent under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Temperature: While room temperature is often a good starting point, this reaction can be sluggish. Cooling the reaction to 0°C during the addition of the sulfonyl chloride is crucial to control the initial exothermic reaction, but allowing it to slowly warm to room temperature and stir for several hours (or even overnight) is often necessary for completion.

  • Inadequate Mixing: If the reaction is heterogeneous, ensure vigorous stirring to maximize the interaction between reactants.

Question 2: I'm observing a significant amount of a higher molecular weight byproduct that is difficult to separate from my desired product. What is it and how can I prevent it?

Answer: This is the classic sign of bis-sulfonylation , where both the primary amino group and the secondary piperidine nitrogen have reacted with ethanesulfonyl chloride.

  • Cause: The secondary amine of the piperidine ring, while less nucleophilic than the primary amine, can still react, especially if reaction conditions are too harsh or if an inappropriate excess of the sulfonyl chloride is used. The initial product, 4-(ethylsulfonyl)piperidin-4-amine, can be deprotonated by the base and react a second time.

  • Prevention Strategies:

    • Stoichiometry Control: Use a slight excess of the 4-aminopiperidine (e.g., 1.1 to 1.2 equivalents) relative to the ethanesulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and is consumed before significant bis-sulfonylation can occur.

    • Slow Addition: Add the ethanesulfonyl chloride dropwise to the reaction mixture at 0°C. This maintains a low instantaneous concentration of the electrophile, favoring the more reactive primary amine.

    • Choice of Base: A non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) is often superior to less hindered bases like triethylamine (TEA). DIPEA is less likely to participate in side reactions and is effective at scavenging the HCl byproduct.[1]

Question 3: The reaction seems to stall and never reaches full conversion, even after extended reaction times. Why?

Answer: Reaction stalling is often due to the formation of the hydrochloride salt of the 4-aminopiperidine.

  • Mechanism: The reaction between the amine and sulfonyl chloride generates one equivalent of hydrochloric acid (HCl).[2] This acid will immediately react with any available amine (starting material or product) to form an ammonium salt. This salt is unreactive towards the sulfonyl chloride.

  • Solution: The role of the base (the "acid scavenger") is critical. You must use at least one equivalent of a tertiary amine base (like TEA or DIPEA) to neutralize the HCl as it is formed. It is common practice to use a slight excess of the base (e.g., 1.5 to 2.0 equivalents) to ensure the reaction medium remains basic and the amine nucleophile remains free.

Question 4: My purification by column chromatography is difficult, with products smearing or being difficult to separate.

Answer: Amines, particularly piperidines, are notorious for causing issues on silica gel chromatography due to their basicity.

  • Tailing on Silica Gel: The basic amine groups can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to broad, tailing peaks.

  • Solutions:

    • Basified Eluent: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% of triethylamine or ammonium hydroxide in your ethyl acetate/hexane or dichloromethane/methanol eluent system will neutralize the silica surface and lead to much sharper peaks.

    • Alternative Purification: If chromatography is still problematic, consider converting the product to its hydrochloride salt by treating the purified fractions with HCl in ether or dioxane. The salt is often a crystalline solid that can be easily filtered and washed.[3]

In-Depth Protocol and Mechanistic Insights

This section provides a validated, step-by-step protocol with explanations for each critical choice.

Core Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. A tertiary amine base is required to neutralize the generated HCl.

Sulfonamide Formation RNH2 4-Aminopiperidine (Primary Amine) Sulfonamide Desired Product 4-(Ethylsulfonyl)piperidin-4-amine RNH2->Sulfonamide Nucleophilic Attack EtSO2Cl Ethanesulfonyl Chloride EtSO2Cl->Sulfonamide Base Tertiary Amine (e.g., TEA, DIPEA) Salt Base•HCl Salt Base->Salt HCl Scavenging

Caption: Reaction mechanism for selective sulfonamide formation.

Optimized Experimental Protocol

Materials & Reagents:

ReagentM.W.EquivalentsAmount
4-Aminopiperidine100.16 g/mol 1.1(user defined)
Ethanesulfonyl Chloride128.57 g/mol 1.0(user defined)
Diisopropylethylamine (DIPEA)129.24 g/mol 2.0(user defined)
Dichloromethane (DCM)--(user defined)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add 4-aminopiperidine (1.1 eq) and anhydrous dichloromethane (DCM).

    • Rationale: An inert atmosphere prevents moisture from decomposing the sulfonyl chloride. DCM is a good, inert solvent for this reaction.

  • Addition of Base: Add Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

    • Rationale: Two equivalents of base are used to ensure the reaction remains basic, scavenging the generated HCl and preventing protonation of the starting amine.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

    • Rationale: This helps to control the initial exotherm of the reaction and improves selectivity for the primary amine.

  • Addition of Sulfonyl Chloride: Dissolve ethanesulfonyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled, stirring reaction mixture over 15-20 minutes.

    • Rationale: Slow, dropwise addition prevents a buildup in the concentration of the electrophile, which is key to minimizing the bis-sulfonylation side reaction.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Rationale: The reaction often requires an extended period to go to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: a. Quench the reaction by adding saturated aqueous sodium bicarbonate solution. b. Separate the organic layer. Extract the aqueous layer twice more with DCM. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Rationale: The bicarbonate wash removes the DIPEA•HCl salt and any unreacted sulfonyl chloride (by hydrolysis).

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of 0-10% methanol in DCM containing 1% triethylamine.

    • Rationale: The addition of triethylamine to the eluent prevents peak tailing of the basic amine product on the acidic silica gel.

Troubleshooting Workflow

Use this decision tree to diagnose and solve experimental issues.

Troubleshooting Workflow start Reaction Issue? low_yield Low Yield / No Reaction start->low_yield Yes side_product Major Side Product Observed start->side_product No, but... check_reagents Check Reagent Quality (Is Sulfonyl Chloride old?) low_yield->check_reagents Start Here is_bis_sulfonated Is MW ~ Product + 110? (Bis-sulfonylation) side_product->is_bis_sulfonated check_base Check Base (>=1.5 eq used?) check_reagents->check_base Reagents OK check_time_temp Increase Reaction Time or Temperature? check_base->check_time_temp Base OK other_side_product Other Side Product is_bis_sulfonated->other_side_product No slow_addition Use Slow Addition at 0°C is_bis_sulfonated->slow_addition Yes analyze_structure Characterize by MS/NMR other_side_product->analyze_structure use_excess_amine Use 1.1 eq of 4-Aminopiperidine slow_addition->use_excess_amine

Caption: A decision tree for troubleshooting common reaction problems.

Frequently Asked Questions (FAQs)

  • Q: Why is the primary amine more reactive than the secondary piperidine amine?

    • A: The primary amine is sterically less hindered than the secondary amine within the piperidine ring, making it more accessible to the bulky sulfonyl chloride electrophile. Electronically, alkyl groups are weakly donating, which can slightly increase the nucleophilicity of the secondary amine, but in this case, steric factors dominate the selectivity.

  • Q: Can I use a different base, like pyridine or sodium hydroxide?

    • A: Pyridine can be used, but it is also a nucleophile and can react with the sulfonyl chloride. Strong inorganic bases like NaOH are typically used in aqueous conditions (Schotten-Baumann reaction), which may not be ideal for these specific reagents due to solubility issues and the high reactivity of sulfonyl chlorides with water.[4][5][6] A non-nucleophilic organic base like TEA or DIPEA in an anhydrous organic solvent is the standard and most reliable choice.[2]

  • Q: What is the best way to monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the quickest method. Use a mobile phase similar to your planned column conditions (e.g., 10% MeOH/DCM). Stain the plate with ninhydrin; the primary amine of the starting material will stain brightly (usually yellow or purple), while the sulfonamide product (which now has a secondary amine) will stain much more faintly or not at all. This allows you to easily track the disappearance of the starting material. LC-MS is the most definitive method for confirming product formation and identifying byproducts.

References

Technical Support Center: Monitoring the Synthesis of 1-(Ethylsulfonyl)piperidin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride. Successful synthesis hinges not just on the reaction itself, but on the ability to accurately monitor its progress. Inefficient monitoring can lead to low yields, impure products, and wasted resources.

This document moves beyond simple protocols to explain the causality behind our recommended methods. We will explore the most effective techniques for tracking the conversion of your starting materials to the final product, troubleshoot common issues you may encounter, and provide a framework for making informed decisions during your synthesis.

Part 1: Foundational Concepts in Reaction Monitoring

The synthesis of this compound typically involves the reaction of a primary amine, piperidin-4-amine (or a protected precursor), with an electrophilic sulfonylating agent, ethylsulfonyl chloride. This reaction forms a stable sulfonamide bond.[1][2] The objective of monitoring is to track the consumption of the starting amine and the formation of the sulfonamide product over time.

Typical Synthetic Workflow & Monitoring Points

The diagram below illustrates a generalized workflow. The critical monitoring phase occurs during the reaction step, where aliquots are periodically taken for analysis to determine the point of completion.

G Figure 1. General Synthesis & Monitoring Workflow cluster_0 Preparation cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation Reagents 1. Combine Piperidin-4-amine & Solvent Addition 2. Add Ethylsulfonyl Chloride (Controlled) Reagents->Addition Reaction 3. Stir at Defined Temperature Addition->Reaction Monitoring 4. Take Aliquots for TLC / HPLC Analysis Reaction->Monitoring Periodically Monitoring->Reaction Continue if incomplete Quench 5. Quench Reaction Monitoring->Quench Once complete Workup 6. Aqueous Workup & Extraction Quench->Workup Isolation 7. Isolate Product & Form Hydrochloride Salt Workup->Isolation

Caption: A typical workflow for sulfonamide synthesis, highlighting the iterative monitoring process.

Part 2: Frequently Asked Questions & Troubleshooting Guides

This section addresses common questions and issues encountered when monitoring the synthesis using standard laboratory techniques.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative tool ideal for quickly assessing if a reaction is progressing.[3] It works by separating compounds based on their polarity. The starting piperidin-4-amine is significantly more polar than the resulting N-sulfonylated product.

Q: What is a good starting TLC mobile phase for this reaction?

A: A moderately polar solvent system is required. The goal is to have the more polar starting amine with a low Retention Factor (Rf) and the less polar product with a higher Rf.

Mobile Phase System (v/v)Typical Starting Material (Amine) RfTypical Product (Sulfonamide) RfNotes
10% Methanol in Dichloromethane (DCM)~0.1 - 0.2~0.5 - 0.7Excellent starting point. Good separation for most cases.
50-70% Ethyl Acetate in Hexanes~0.0 - 0.1~0.3 - 0.5Useful if the 10% MeOH/DCM system runs the product too high.

Q: My spots are streaking badly on the TLC plate. What's causing this?

A: Streaking is a common issue with amines.

  • Cause 1: Acidity of Silica Gel: Silica gel is slightly acidic and can interact strongly with basic compounds like your starting amine, causing tailing.

    • Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (TEA) or ammonium hydroxide is sufficient to neutralize the silica and produce sharp, well-defined spots.

  • Cause 2: Sample Overloading: Applying too much of the reaction mixture to the plate will cause streaking.

    • Solution: Dilute your reaction aliquot in a suitable solvent (e.g., methanol or DCM) before spotting it on the TLC plate.

Q: I can't see any spots under the UV lamp. How can I visualize them?

A: The piperidine ring and ethylsulfonyl group are not strong UV chromophores, so visualization often requires a chemical stain.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain. It reacts with compounds that can be oxidized. Both the starting amine and the sulfonamide product should appear as yellow/brown spots on a purple background.

  • Ninhydrin Stain: This stain is highly specific for primary and secondary amines.[4] Your starting material, piperidin-4-amine, has a primary amine and will stain strongly (typically pink or purple). The product, a sulfonamide, is a much weaker base and may not stain or will stain very faintly. This difference is highly diagnostic: the reaction is complete when the spot that stains strongly with ninhydrin has disappeared.

  • Dragendorff's Reagent: This is a general stain for nitrogen-containing compounds and alkaloids.[5][6] It can be effective for visualizing both the reactant and product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantitative analysis, allowing you to determine the precise conversion percentage and identify impurities.[7][8] A reverse-phase method is standard for this type of analysis.

Q: What are the recommended HPLC conditions for monitoring this synthesis?

A: A C18 column with a gradient elution of water and acetonitrile (ACN) is the standard approach. Using a buffer is critical for good peak shape.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good resolution and durability.
Mobile Phase A 0.1% Formic Acid or TFA in WaterAcidic modifier protonates the amines, improving peak shape and reducing tailing.
Mobile Phase B 0.1% Formic Acid or TFA in AcetonitrileStandard organic solvent for reverse-phase HPLC.
Gradient 5% to 95% B over 10-15 minutesA general-purpose gradient to ensure elution of both the polar starting material and the less polar product.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 210-220 nm or CAD/ELSDThe sulfonamide and amine lack strong chromophores, requiring detection at low UV wavelengths. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can also be used if UV sensitivity is poor.
Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.[7]

Q: How do I use HPLC data to calculate the percent conversion of my reaction?

A: Assuming the starting material and product have similar response factors at the chosen wavelength, you can use the area percent method.

  • Integrate Peaks: Integrate the area of the starting material (SM) peak and the product (P) peak in your chromatogram.

  • Calculate Conversion: Use the following formula: % Conversion = [Area(P) / (Area(P) + Area(SM))] * 100

This provides a reliable estimate of reaction progress. For highly accurate results, a calibration curve with authentic standards should be used.

Q: My reaction is complete according to TLC, but HPLC shows 15% starting material remaining. Why the discrepancy?

A: This highlights the difference between qualitative and quantitative techniques.

  • TLC Sensitivity: TLC is not as sensitive as HPLC. A faint spot on TLC that appears to be "gone" can still represent a significant amount of material when analyzed by a more sensitive detector in an HPLC system.

  • Co-elution on TLC: An impurity might co-elute with your product on TLC, making it seem like the reaction is complete. HPLC, with its superior resolving power, can separate these different components.

  • The Rule: Always trust the quantitative data from HPLC over the qualitative assessment from TLC for final reaction endpoint determination.

Part 3: Confirmatory & Advanced Analysis

While TLC and HPLC are workhorse methods, NMR and MS provide invaluable structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure of your product and can be used to monitor reactions directly in the NMR tube for kinetic studies.[9]

Q: Which signals in the ¹H NMR spectrum should I focus on to confirm product formation?

A: The most diagnostic signals are those unique to the ethylsulfonyl group.

  • Ethyl Group Triplet & Quartet: Look for a new triplet around 1.3 ppm (corresponding to the -CH₃ of the ethyl group) and a quartet around 3.0 ppm (corresponding to the -CH₂- of the ethyl group). The appearance of this distinct ethyl pattern is a clear indicator of product formation.

  • Disappearance of Starting Material Signals: Concurrently, monitor the disappearance of signals corresponding to the starting piperidin-4-amine.

  • Shifts in Piperidine Protons: The proton signals of the piperidine ring will shift significantly upon sulfonylation of the nitrogen. These complex patterns, often appearing as broad multiplets, are due to the ring's chair conformation and potential for slow conformational exchange on the NMR timescale.[10][11]

Mass Spectrometry (MS)

MS provides the molecular weight of your compounds, offering definitive confirmation of identity.[12] It is especially powerful when coupled with HPLC (LC-MS).

Q: What are the expected mass-to-charge ratios (m/z) for my compounds?

A: Using electrospray ionization in positive mode (ESI+), you should look for the protonated molecular ions [M+H]⁺.

  • Piperidin-4-amine (C₅H₁₂N₂): MW = 100.16 g/mol . Expected [M+H]⁺ = 101.1

  • 1-(Ethylsulfonyl)piperidin-4-amine (C₇H₁₆N₂O₂S): MW = 208.28 g/mol . Expected [M+H]⁺ = 209.1

Observing the disappearance of the m/z 101.1 signal and the appearance of the m/z 209.1 signal is unambiguous proof of conversion.

Part 4: Integrated Troubleshooting Workflow

When monitoring reveals a problem, a logical approach is needed to identify and solve the issue. The following flowchart provides a decision-making framework.

G Figure 2. Troubleshooting Reaction Monitoring start Take reaction aliquot Run TLC/HPLC q1 Is starting material (SM) being consumed? start->q1 no_reaction Problem: Reaction Stalled q1->no_reaction No q2 Is a new spot/peak (Product) appearing? q1->q2 Yes cause1 Potential Causes: - Inactive reagents (e.g., old sulfonyl chloride) - Incorrect temperature - Insufficient base (if used) - Poor quality solvent no_reaction->cause1 sol1 Recommended Actions: - Use fresh, verified reagents - Check thermometer/bath temperature - Add more base/re-evaluate stoichiometry - Use anhydrous solvent cause1->sol1 q3 Does the reaction go to completion (>95%)? q2->q3 Yes byproducts Problem: Byproduct Formation q2->byproducts No, multiple new spots complete Success: Reaction is complete. Proceed to workup. q3->complete Yes incomplete Problem: Incomplete Conversion q3->incomplete No cause3 Potential Causes: - Reaction reached equilibrium - Insufficient reaction time - Stoichiometry slightly off incomplete->cause3 sol3 Recommended Actions: - Increase reaction time - Add slight excess of sulfonyl chloride - Re-check reagent calculations cause3->sol3 cause2 Potential Causes: - Reaction temperature too high - Di-sulfonylation of primary amine - Side reactions with solvent byproducts->cause2 sol2 Recommended Actions: - Lower reaction temperature - Use a protecting group strategy if needed - Confirm solvent is inert - Use LC-MS to identify byproducts cause2->sol2

Caption: A decision tree for troubleshooting common issues during reaction monitoring.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(Ethylsulfonyl) vs. 1-(Methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, piperidine scaffolds are ubiquitous building blocks, prized for their favorable physicochemical properties and synthetic versatility.[1] Among the vast array of functionalized piperidines, 1-(alkylsulfonyl)piperidin-4-amines serve as critical intermediates. The sulfonyl group at the N1 position modulates the basicity and nucleophilicity of the piperidine nitrogen, effectively acting as a protecting group and allowing for selective functionalization at the C4-amino group.[2][3]

This guide provides an in-depth comparison of the reactivity of two closely related analogues: 1-(ethylsulfonyl)piperidin-4-amine and 1-(methylsulfonyl)piperidin-4-amine. While structurally similar, the subtle difference between the ethyl and methyl substituent on the sulfonyl group can influence reaction kinetics and yields, a crucial consideration for process optimization and library synthesis. We will dissect the underlying electronic and steric factors and provide supporting experimental context to guide researchers in making informed decisions for their synthetic strategies.

Structural and Physicochemical Analysis

The core difference between the two molecules lies in the alkyl group attached to the sulfur atom. This seemingly minor variation introduces subtle, yet potentially significant, differences in their electronic profiles and steric bulk.

G cluster_0 1-(Methylsulfonyl)piperidin-4-amine cluster_1 1-(Ethylsulfonyl)piperidin-4-amine mol1 mol1 mol2 mol2

Caption: Molecular structures of the compounds under comparison.

Electronic Effects

The sulfonyl group (—SO₂—) is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the inductive effect of the sulfur atom.[4] This withdrawal of electron density has a profound impact on the nitrogen atoms within the molecule:

  • Piperidine Nitrogen (N1): The lone pair of electrons on the N1 nitrogen is delocalized into the sulfonyl group, significantly reducing its basicity and nucleophilicity.[3] This makes the sulfonamide bond stable under a variety of reaction conditions and effectively "protects" this nitrogen from participating in reactions like alkylation or acylation.

  • Exocyclic Amine (C4-NH₂): The electron-withdrawing effect of the N1-sulfonyl group is transmitted through the piperidine ring, slightly decreasing the electron density, and therefore the basicity, of the C4-primary amine compared to an unsubstituted 4-aminopiperidine.

When comparing the methyl and ethyl groups, the ethyl group is known to be slightly more electron-donating than the methyl group due to hyperconjugation. This would, in theory, make the nitrogen atoms in the ethylsulfonyl derivative marginally more electron-rich (and thus more basic and nucleophilic) than in the methylsulfonyl counterpart. However, this electronic difference is generally considered minimal and is often overshadowed by steric factors in practical applications.

Steric Hindrance

The most significant difference between the two reagents is the steric bulk of the alkylsulfonyl group. The ethyl group is larger than the methyl group, creating a more sterically hindered environment. While the sulfonyl group is attached to the N1 position and the primary site of reaction is the C4-amine, the overall conformation of the piperidine ring can be influenced. More importantly, in reactions involving large or bulky electrophiles, the ethylsulfonyl group could present a greater steric clash, potentially slowing down the reaction rate at the C4-amine compared to the less encumbered methylsulfonyl analogue.

Performance in a Representative Reaction: N-Acylation

To provide a practical comparison, we will consider a standard N-acylation reaction, a cornerstone of amide bond formation in pharmaceutical synthesis.[5][6] In this hypothetical experiment, both piperidine derivatives are reacted with acetyl chloride under identical conditions.

Hypothetical Experimental Data
ReactantElectrophileReaction Time (h)Yield (%)
1-(Methylsulfonyl)piperidin-4-amineAcetyl Chloride1.595
1-(Ethylsulfonyl)piperidin-4-amineAcetyl Chloride2.092

The data suggests that 1-(methylsulfonyl)piperidin-4-amine reacts slightly faster and provides a marginally higher yield. This can be attributed to the lower steric hindrance around the C4-amine, allowing for a more facile approach of the electrophile.

Experimental Protocol: N-Acylation of 1-(Alkylsulfonyl)piperidin-4-amine

This protocol provides a validated, step-by-step methodology for the N-acylation reaction.

G reagents 1. Dissolve amine (1 eq) & triethylamine (1.2 eq) in DCM cooling 2. Cool solution to 0°C in an ice bath reagents->cooling addition 3. Add acetyl chloride (1.1 eq) dropwise cooling->addition reaction 4. Stir at room temperature, monitor by TLC addition->reaction workup1 5. Quench with saturated NaHCO₃ solution reaction->workup1 workup2 6. Extract with DCM (3x) workup1->workup2 workup3 7. Dry organic layer (Na₂SO₄), filter, and concentrate workup2->workup3 purification 8. Purify by column chromatography workup3->purification

Caption: General workflow for the N-acylation experiment.

Materials:

  • 1-(Methylsulfonyl)piperidin-4-amine or 1-(Ethylsulfonyl)piperidin-4-amine (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the respective 1-(alkylsulfonyl)piperidin-4-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Electrophile Addition: Add acetyl chloride (1.1 eq) dropwise to the cooled solution over 5-10 minutes. A white precipitate of triethylamine hydrochloride may form.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Discussion and Broader Implications

The primary takeaway from this comparison is that while both reagents are highly effective, 1-(methylsulfonyl)piperidin-4-amine may offer a slight kinetic advantage in reactions where steric hindrance is a limiting factor . This includes reactions with bulky electrophiles or in the synthesis of highly substituted derivatives.

For most standard applications, such as routine amide couplings, reductive aminations with small aldehydes, or alkylations with unhindered alkyl halides, the difference in reactivity is likely to be negligible.[7][8] The choice between the two may then be dictated by other factors like cost, availability, or specific downstream processing requirements.

It is also critical to remember the primary role of the N-sulfonyl group: to deactivate the piperidine nitrogen.[2][9] Both the methylsulfonyl and ethylsulfonyl groups achieve this purpose effectively, enabling clean and selective chemistry at the C4-amine position. The choice between them is therefore one of fine-tuning rather than a fundamental change in reactivity profile.

Conclusion

References

A Technical Guide to the Biological Activity of Piperidine Derivatives: A Comparative Analysis of Sulfonyl and Other Functional Moieties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its synthetic tractability and favorable physicochemical properties make it a privileged structure in the design of novel therapeutics.[2] When incorporated into larger molecules, the piperidine ring can influence solubility, metabolic stability, and critically, the orientation of pharmacophoric groups for optimal target engagement.[3]

Comparative Biological Activity of Piperidine Derivatives

The therapeutic efficacy of piperidine derivatives is profoundly influenced by the nature and position of their substituents. The introduction of different functional groups can dramatically alter a compound's affinity, selectivity, and functional activity at its biological target. This section presents a comparative analysis of piperidine derivatives bearing sulfonyl groups against those with other functionalities in the context of specific and highly relevant drug targets.

Acetylcholinesterase (AChE) Inhibition: The Quest for Potent and Selective Agents

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission.[4] Inhibitors of AChE are a frontline therapy for the symptomatic treatment of Alzheimer's disease. The piperidine moiety is a key structural feature in several potent AChE inhibitors.

A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed that the introduction of a bulky benzylsulfonyl group at the para position of the benzamide moiety can lead to a substantial increase in anti-AChE activity.[4] This highlights the importance of the sulfonyl group in interacting with the enzyme's active site.

Table 1: Comparative Anti-Acetylcholinesterase Activity of Substituted Piperidine Derivatives

Compound IDKey Structural FeaturesTargetIC50 (nM)Reference
21 1-benzylpiperidine with a 4'-(benzylsulfonyl)benzoyl groupAcetylcholinesterase (AChE)0.56[4]
Donepezil 1-benzylpiperidine derivative (clinical drug)Acetylcholinesterase (AChE)5.7[5]
Compound 7 Semi-synthetic piperidine alkaloid analogueAcetylcholinesterase (AChE)7,320[6]
Compound 9 Semi-synthetic piperidine alkaloid analogueAcetylcholinesterase (AChE)15,100[6]

Data sourced from multiple independent studies. Direct comparison should be made with caution.

The data clearly indicates that strategic placement of a sulfonyl-containing moiety can lead to exceptionally potent AChE inhibitors, with compound 21 demonstrating significantly higher potency than the well-established drug, Donepezil.[4][5] This suggests that the sulfonyl group likely engages in key interactions within the active site of AChE, contributing to its strong binding affinity. The comparative data with other piperidine-based AChE inhibitors underscores the diverse strategies for achieving high potency.

Protein Kinase Inhibition: Targeting Dysregulated Signaling in Cancer

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The piperidine ring is a common scaffold in the design of kinase inhibitors, often serving to position key pharmacophores within the ATP-binding pocket of the kinase.

A series of 2,4,5-trisubstituted pyrimidines were synthesized and evaluated as inhibitors of the AXL receptor tyrosine kinase, a promising oncology target.[7] In this series, a compound featuring a 5-chloropyrimidine core and an amine-linked N-dimethylbenzenesulfonamide moiety (13 ) displayed potent activity against AXL with an IC50 of 27 nM.[7] This demonstrates the effective use of a sulfonyl-containing group to interact with the hydrophobic region of the kinase.

Table 2: Comparative Inhibitory Activity of Piperidine Derivatives Against AXL Kinase

Compound IDKey Structural FeaturesTargetIC50 (nM)Reference
13 2,4,5-trisubstituted pyrimidine with N-dimethylbenzenesulfonamideAXL Kinase27[7]
TP-0903 Known AXL kinase inhibitor (positive control)AXL Kinase15[8]
m16 Diphenylpyrimidine–diamine derivativeAXL Kinase5[8]

Data sourced from multiple independent studies. Direct comparison should be made with caution.

The data illustrates that piperidine derivatives incorporating a sulfonamide group can be highly effective kinase inhibitors. While other structural classes, such as the diphenylpyrimidine-diamines, have yielded even more potent inhibitors like m16 , the sulfonamide-containing compound 13 demonstrates that this moiety is a valuable component in the design of potent AXL kinase inhibitors.

Sigma (σ) Receptor Modulation: A Target for Neurological Disorders

Sigma receptors are unique intracellular proteins that are implicated in a range of neurological and psychiatric disorders, as well as in cancer. Piperidine-based ligands have been extensively developed as high-affinity modulators of both σ1 and σ2 receptor subtypes.

The structure-activity relationship (SAR) of N-substituted piperidines as sigma receptor ligands is complex, with the nature of the N-substituent playing a critical role in determining affinity and selectivity. While direct comparisons of a homologous series of N-alkylsulfonyl piperidines are not available, studies on related N-substituted piperidines provide valuable insights. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, substitutions on the phenylacetamide aromatic ring significantly influenced binding to both σ1 and σ2 receptors.[9] Another study on N-arylalkylpiperidines showed that the optimal alkyl chain length for the N-substituent for both σ1 and σ2 receptors was a phenylpropyl group.[8]

Table 3: Comparative Binding Affinities of N-Substituted Piperidine Derivatives for Sigma Receptors

Compound ClassKey Structural FeaturesTargetKi (nM)Reference
N-(1-benzylpiperidin-4-yl)phenylacetamide (unsubstituted)Phenylacetamide moietyσ1 Receptor3.90[9]
σ2 Receptor240[9]
N-phenylpropylpiperidine derivativeN-phenylpropyl substituentσ1 ReceptorHigh Affinity[8]
σ2 ReceptorHigh Affinity[8]
1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazinePiperazine coreσ2 Receptor5.3[10]

Data represents general findings from SAR studies.

These findings underscore the sensitivity of the sigma receptor binding pocket to the nature of the substituent on the piperidine nitrogen. The high affinity achieved with various N-arylalkyl groups suggests that a combination of steric bulk and electronic properties is crucial for potent binding. While specific data for N-alkylsulfonyl piperidines is lacking, the general principles of SAR suggest that the size and electronics of the alkylsulfonyl group would significantly impact sigma receptor affinity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the biological activity of piperidine derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for determining the AChE inhibitory activity of test compounds.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds and positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Dissolve test compounds and positive control in a suitable solvent (e.g., DMSO) and prepare serial dilutions in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of phosphate buffer, 20 µL of test compound solution (or buffer for control), and 20 µL of DTNB solution.

    • Initiate the reaction by adding 20 µL of AChE solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 20 µL of ATCI solution to each well to start the enzymatic reaction.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Diagram of Experimental Workflow:

AChE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_readout Data Acquisition & Analysis AChE AChE Solution Add_AChE Add AChE AChE->Add_AChE DTNB DTNB Solution Well Add Buffer, Inhibitor, DTNB DTNB->Well ATCI ATCI Solution Add_ATCI Add ATCI (Start Reaction) ATCI->Add_ATCI Inhibitor Inhibitor Dilutions Inhibitor->Well Well->Add_AChE Incubate Incubate (37°C, 15 min) Add_AChE->Incubate Incubate->Add_ATCI Reader Measure Absorbance (412 nm) Add_ATCI->Reader Analysis Calculate Reaction Rate & % Inhibition Reader->Analysis IC50 Determine IC50 Analysis->IC50

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. The extent of phosphorylation can be quantified using various methods, such as radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (specific to the kinase)

  • Test compounds and a known inhibitor (positive control)

  • Detection reagents (e.g., ³²P-phosphorimager, fluorescent antibody)

  • 96-well or 384-well assay plates

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and positive control in the kinase assay buffer.

  • Assay Protocol:

    • To each well of the assay plate, add the test compound solution.

    • Add the kinase and substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration.

    • Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

    • Detect and quantify the phosphorylated substrate using the chosen method.

  • Data Analysis:

    • Determine the percentage of kinase activity inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram of Kinase Signaling Pathway and Inhibition:

Kinase_Signaling_Inhibition cluster_pathway Kinase Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) Kinase Downstream Kinase RTK->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Cell_Response Cellular Response (e.g., Proliferation, Survival) P_Substrate->Cell_Response Leads to Inhibitor Piperidine-based Kinase Inhibitor Inhibitor->Kinase Inhibits

Caption: Generalized kinase signaling pathway and the point of intervention for a piperidine-based inhibitor.

Conclusion

The piperidine scaffold remains a highly valuable and versatile platform in modern drug discovery. As demonstrated in this guide, the strategic functionalization of the piperidine ring with moieties such as sulfonyl groups can lead to highly potent and selective modulators of key biological targets. While a direct comparative analysis of a homologous series of N-alkylsulfonyl piperidines is a clear area for future research, the available data strongly supports the utility of the sulfonyl group in the design of potent inhibitors of acetylcholinesterase and protein kinases.

The provided experimental protocols offer a robust framework for the in vitro characterization of novel piperidine derivatives. By understanding the structure-activity relationships and employing rigorous experimental validation, researchers can continue to leverage the power of the piperidine scaffold to develop the next generation of therapeutics for a wide range of diseases.

References

A Comparative Guide to 1-(Ethylsulfonyl)piperidin-4-amine Hydrochloride and Alternative Piperidine Building Blocks in Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Piperidine Scaffold in Drug Discovery

The piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Its three-dimensional, sp³-rich character offers a distinct advantage over flat, aromatic systems by enabling more complex and specific interactions with biological targets.[3] The ability to readily modify the piperidine ring at various positions makes it an ideal building block for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents.[4]

This guide provides an in-depth comparison of 1-(ethylsulfonyl)piperidin-4-amine hydrochloride with other commonly employed piperidine building blocks in the context of library synthesis. We will delve into the impact of the N-substituent on reactivity in key synthetic transformations, the resulting physicochemical properties of the library members, and practical considerations such as commercial availability and cost.

The Profile of this compound: A Versatile Building Block

This compound is a bifunctional building block featuring a primary amine at the 4-position, poised for diversification, and an N-ethylsulfonyl group that imparts specific properties to the scaffold. The sulfonamide linkage is a key feature, offering metabolic stability and the ability to act as a hydrogen bond acceptor. The hydrochloride salt form enhances the stability and handling of this reagent.

A Comparative Analysis of N-Substituted 4-Aminopiperidine Building Blocks

The choice of the nitrogen substituent on the 4-aminopiperidine core is a critical decision in library design, as it profoundly influences not only the synthetic outcomes but also the developability of the final compounds. Here, we compare 1-(ethylsulfonyl)piperidin-4-amine with three widely used alternatives: N-Boc, N-Cbz, and N-acetyl-4-aminopiperidine.

Building BlockN-SubstituentKey Characteristics
1-(Ethylsulfonyl)piperidin-4-amine HCl EthylsulfonylElectron-withdrawing, metabolically stable, introduces a hydrogen bond acceptor.[5]
4-Amino-1-Boc-piperidine tert-Butoxycarbonyl (Boc)Acid-labile protecting group, allows for further N-functionalization, increases lipophilicity.[6][7]
4-Amino-1-Cbz-piperidine Benzyloxycarbonyl (Cbz)Removable by hydrogenolysis, offers an alternative deprotection strategy to the acid-labile Boc group.
1-Acetylpiperidin-4-amine AcetylNeutral amide, can influence solubility and polarity.[8]
Performance in Key Library Synthesis Reactions

The reactivity of the 4-amino group is modulated by the nature of the N-substituent. This is particularly evident in two of the most common reactions in library synthesis: amide coupling and reductive amination.

Amide Coupling:

Amide bond formation is a cornerstone of library synthesis. The nucleophilicity of the 4-amino group is a key determinant of reaction efficiency. The electron-withdrawing nature of the N-sulfonyl group in 1-(ethylsulfonyl)piperidin-4-amine can decrease the nucleophilicity of the 4-amino group compared to the more electron-neutral N-acetyl or the electron-donating effect of the carbamate in N-Boc-piperidine (when the nitrogen lone pair participates in resonance). This may necessitate the use of more potent coupling reagents or longer reaction times to achieve high yields.

Reductive Amination:

The following is a generalized workflow for these key reactions in library synthesis:

Caption: Generalized workflows for amide coupling and reductive amination in library synthesis.

Impact on Physicochemical Properties

The N-substituent has a profound impact on the physicochemical properties of the resulting library members, which in turn influences their drug-like characteristics.

PropertyN-EthylsulfonylN-BocN-CbzN-Acetyl
Lipophilicity (cLogP) Moderate increaseSignificant increaseSignificant increaseMinor increase
Aqueous Solubility Generally improvedDecreasedDecreasedGenerally improved
Hydrogen Bonding H-bond acceptorH-bond acceptorH-bond acceptorH-bond acceptor
Metabolic Stability HighLabile to acidLabile to hydrogenolysisGenerally stable
pKa of 4-amino group LoweredSlightly raisedSlightly raisedLowered

The N-ethylsulfonyl group offers a good balance of properties, enhancing metabolic stability while often improving aqueous solubility compared to the more lipophilic Boc and Cbz protecting groups. This can be a significant advantage in developing compounds with favorable pharmacokinetic profiles.

Experimental Protocols

The following are representative, detailed protocols for amide coupling and reductive amination reactions.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the parallel synthesis of an amide library from a selection of carboxylic acids and an aminopiperidine building block.[13][14][15]

Materials:

  • This compound (or alternative aminopiperidine)

  • Carboxylic acid library (dissolved in DMF)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • To each well of the 96-well reaction block, add a solution of the corresponding carboxylic acid in DMF (0.2 M, 200 µL, 1.0 equiv).

  • Add a solution of HATU in DMF (0.22 M, 200 µL, 1.1 equiv).

  • Add a solution of this compound in DMF containing DIPEA (0.2 M amine, 0.6 M DIPEA, 200 µL, 1.0 equiv amine, 3.0 equiv DIPEA).

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Quench the reactions by adding water (200 µL) to each well.

  • The crude products can be purified by high-throughput parallel purification techniques such as preparative HPLC-MS.

  • Analyze the purity and confirm the identity of the final products by LC-MS.

Caption: Step-by-step workflow for parallel amide coupling.

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

This protocol outlines a general method for the parallel synthesis of a secondary amine library from a selection of aldehydes and an aminopiperidine building block.[11][12]

Materials:

  • This compound (or alternative aminopiperidine)

  • Aldehyde library (dissolved in 1,2-dichloroethane)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (AcOH)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • 96-well reaction block

Procedure:

  • To each well of the 96-well reaction block, add a solution of the corresponding aldehyde in DCE (0.2 M, 200 µL, 1.0 equiv).

  • Add a solution of this compound in DCE containing one equivalent of a non-nucleophilic base like DIPEA to liberate the free amine (0.2 M, 200 µL, 1.0 equiv).

  • Add a solution of acetic acid in DCE (0.2 M, 200 µL, 1.0 equiv).

  • Allow the mixture to stir for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride as a solid to each well (1.5 equiv).

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Quench the reactions by the slow addition of saturated aqueous sodium bicarbonate solution (200 µL) to each well.

  • Separate the organic layer using a liquid handler or by manual extraction.

  • The crude products can be purified by high-throughput parallel purification.

  • Analyze the purity and confirm the identity of the final products by LC-MS.

Caption: Step-by-step workflow for parallel reductive amination.

Practical Considerations: Cost and Availability

For large-scale library synthesis, the cost and availability of starting materials are crucial factors.

Building BlockRepresentative Supplier and Price (per gram)
1-(Ethylsulfonyl)piperidin-4-amine HCl Varies, generally higher cost than N-Boc analogue
4-Amino-1-Boc-piperidine Widely available from multiple suppliers, e.g., Sigma-Aldrich: ~

12/g (bulk)[16]
4-Amino-1-Cbz-piperidine HCl Commercially available, price is generally comparable to or slightly higher than the N-Boc analogue.
1-Acetylpiperidin-4-amine Commercially available, often at a lower cost than the protected analogues.

Note: Prices are approximate and subject to change based on supplier and quantity.

While 4-amino-1-Boc-piperidine is often the most cost-effective and readily available option for library synthesis, the unique properties imparted by the N-ethylsulfonyl group may justify the additional cost for certain drug discovery programs where metabolic stability and improved solubility are paramount.

Conclusion: Strategic Selection of Piperidine Building Blocks

The selection of a piperidine building block for library synthesis is a strategic decision that should be guided by the specific goals of the drug discovery project.

  • This compound is an excellent choice when the aim is to generate libraries of metabolically robust compounds with potentially improved pharmacokinetic properties. The N-sulfonyl group is a non-labile functionality that can engage in important hydrogen bonding interactions with the target protein.

  • 4-Amino-1-Boc-piperidine remains the workhorse for many library synthesis campaigns due to its cost-effectiveness, high reactivity, and the versatility of the Boc protecting group, which allows for subsequent N-functionalization.[7]

  • 4-Amino-1-Cbz-piperidine offers an orthogonal deprotection strategy to the Boc group, which can be advantageous in more complex multi-step syntheses.

  • 1-Acetylpiperidin-4-amine provides a simple, neutral N-substituent that can be used to explore the impact of a non-basic nitrogen on biological activity and physicochemical properties.

Ultimately, a comprehensive understanding of the interplay between the N-substituent, reactivity, and the resulting properties of the final compounds will empower medicinal chemists to make informed decisions and efficiently construct high-quality libraries for the discovery of new medicines.

References

Comparative Guide: The Strategic Advantages of 1-(Ethylsulfonyl)piperidin-4-amine Hydrochloride Over Its Free Base

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Choice of Form in Drug Development

In the landscape of modern drug discovery and development, the selection of the optimal physical form of an active pharmaceutical ingredient (API) is a decision of paramount importance. This choice profoundly influences a compound's journey from the laboratory bench to clinical application. For amine-containing compounds like 1-(ethylsulfonyl)piperidin-4-amine, a key intermediate in medicinal chemistry, the decision often lies between utilizing the neutral "free base" form or its corresponding salt.

This guide provides an in-depth, data-driven comparison between the free base of 1-(ethylsulfonyl)piperidin-4-amine and its hydrochloride (HCl) salt. As we will explore, the conversion of the basic amine to its HCl salt is not merely a chemical formality but a strategic maneuver to enhance its physicochemical properties, thereby improving its suitability for research, formulation, and manufacturing.[1] We will delve into the causality behind the experimental choices and provide validated protocols, offering researchers a comprehensive framework for making informed decisions.

Part 1: Core Physicochemical Property Showdown

The transformation from a free base to a hydrochloride salt fundamentally alters the molecule's properties. The protonation of the amine nitrogen introduces an ionic character, which is the primary driver for the observed advantages.[2]

Figure 1: Conversion from Free Base to Hydrochloride Salt.

Aqueous Solubility: The Gateway to Bioavailability

Why It Matters: For a compound to be therapeutically effective, particularly when administered orally, it must first dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into the bloodstream.[3] Poor aqueous solubility is a leading cause of failure in drug development. Salt formation is a well-established strategy to overcome this hurdle.[4]

The Hydrochloride Advantage: The hydrochloride salt of 1-(ethylsulfonyl)piperidin-4-amine is significantly more water-soluble than its free base. The protonated amine group (R-NH3+) can readily form favorable ion-dipole interactions with water molecules, a process that is energetically much more favorable than dissolving the less polar, neutral free base.[5] This enhanced solubility often translates directly to improved bioavailability.[3][4]

Property1-(Ethylsulfonyl)piperidin-4-amine (Free Base)1-(Ethylsulfonyl)piperidin-4-amine HClRationale for Advantage
Aqueous Solubility LowHighThe ionic nature of the salt enhances dissolution in polar solvents like water, which is critical for bioavailability.[3]
Organic Solvent Solubility Generally HigherGenerally LowerThe non-polar free base is more compatible with organic solvents, useful for specific synthetic steps.[6][7]
Physical State Potentially an oil or amorphous solidCrystalline SolidCrystalline solids are easier to handle, weigh, and purify, and exhibit better flow properties for manufacturing.[5]
Chemical Stability Susceptible to oxidationMore StableProtonation of the amine's lone pair prevents it from participating in oxidative degradation pathways.[8]
Hygroscopicity Generally LowPotentially HigherWhile salts can be more hygroscopic, this is a manageable property with proper storage and packaging.[9][10]

Table 1: Comparative Physicochemical Properties.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol validates the solubility differences between the free base and its HCl salt.

  • Preparation: Prepare saturated solutions by adding an excess amount of the test compound (either free base or HCl salt) to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in separate glass vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection & Preparation: After equilibration, allow the vials to stand until the excess solid settles. Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the aliquot through a 0.45 µm syringe filter to remove any remaining undissolved solid.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Analysis: Compare the measured concentration (in mg/mL or µg/mL) of the HCl salt to that of the free base to quantify the solubility enhancement.

Chemical Stability: Protecting Molecular Integrity

Why It Matters: Chemical stability determines a compound's shelf-life and ensures that the patient receives the intended molecule, free from potentially harmful degradants. Amines, particularly in their free base form, are susceptible to oxidative degradation.[8]

The Hydrochloride Advantage: The lone pair of electrons on the nitrogen atom of the free amine is the primary site for oxidation.[8] In the hydrochloride salt, this lone pair is engaged in a bond with a proton, forming a stable ammonium ion. This protonation effectively "protects" the amine group, rendering it far less susceptible to degradation by atmospheric oxygen or other oxidizing agents.[5] This enhanced stability simplifies storage and handling, and contributes to a longer product shelf-life.

Experimental Protocol: Forced Degradation Study (Oxidative Stress)

This protocol assesses the comparative stability under accelerated oxidative conditions.

  • Solution Preparation: Prepare stock solutions of both the free base and the HCl salt in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: To separate aliquots of each stock solution, add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide). Maintain a control sample for each form without the stress agent.

  • Incubation: Store all samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

  • Analysis by HPLC: At the end of the incubation period, quench the reaction if necessary and analyze all samples by a stability-indicating HPLC method. This method must be capable of separating the parent peak from any degradation products.

  • Data Interpretation: Calculate the percentage of the parent compound remaining in each sample. A significantly higher percentage of the parent compound in the HCl salt sample compared to the free base sample demonstrates its superior stability against oxidation.

Physical Form and Handling: From Laboratory to Production

Why It Matters: The physical form of a compound dictates how it can be handled, purified, and formulated. Properties like crystallinity, flowability, and ease of weighing are critical for process development and manufacturing.[1]

The Hydrochloride Advantage: Free bases, especially of smaller molecules, can often be oils or low-melting-point, amorphous solids which are difficult to handle and purify. In contrast, salt formation promotes the formation of a stable, ordered crystalline lattice.[5] 1-(Ethylsulfonyl)piperidin-4-amine HCl is typically a crystalline solid, which offers several practical benefits:

  • Ease of Handling: Crystalline powders are easier to weigh accurately and transfer compared to viscous oils.[5]

  • Purification: Crystallization is a highly effective method for purification, allowing for the removal of process impurities.[11]

  • Manufacturing: Good flow properties are essential for downstream processing, such as tableting.[5]

Part 2: Strategic Implications in Research and Development

The choice between the free base and the hydrochloride salt has significant downstream consequences.

Figure 2: API Form Selection Workflow.

Formulation and Bioavailability

The superior aqueous solubility of the hydrochloride salt is the single most compelling reason for its selection in formulation development.[3][5] For oral dosage forms, rapid dissolution is the rate-limiting step for the absorption of many poorly soluble drugs. By providing the API in a pre-dissolved or rapidly dissolving form, the HCl salt can significantly enhance bioavailability, leading to more consistent therapeutic effects at a potentially lower dose.[3]

Synthesis and Purification

While the free base is often the reactive species required in synthetic organic chemistry, the HCl salt serves as an excellent form for storage and purification.[6][7] The typical workflow involves:

  • Synthesis: Performing the final synthetic step to yield the free base.

  • Salt Formation: Treating the crude free base with hydrochloric acid to precipitate the HCl salt.

  • Purification: Recrystallizing the HCl salt to achieve high purity.

  • Storage: Storing the stable, solid HCl salt.

  • Regeneration (if needed): If a subsequent reaction requires the free base, the salt can be easily neutralized with a suitable base (e.g., sodium bicarbonate, triethylamine) to regenerate the free amine in situ or prior to the reaction.[6]

Conclusion

For researchers and drug development professionals working with 1-(ethylsulfonyl)piperidin-4-amine, the hydrochloride salt form offers a clear and compelling set of advantages over the free base. Its enhanced aqueous solubility, superior chemical stability, and favorable physical properties make it easier to handle, store, formulate, and develop.[3] While the free base remains essential for certain synthetic transformations, the strategic conversion to the hydrochloride salt is a critical step that mitigates common development risks and streamlines the path from discovery to a viable drug candidate. Understanding and leveraging these differences is fundamental to efficient and successful pharmaceutical development.

References

A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in a Versatile Building Block

1-(Ethylsulfonyl)piperidin-4-amine hydrochloride is a key piperidine derivative employed as a structural motif and building block in medicinal chemistry and drug discovery.[] Its utility in the synthesis of active pharmaceutical ingredients (APIs), such as inhibitors of histone methyltransferase EZH2 for B-cell lymphomas, underscores the non-negotiable requirement for high purity.[2][3] Impurities, even at trace levels, can introduce significant risks, including the formation of toxic byproducts, altered pharmacological activity, and compromised reproducibility of experimental results.[4]

Regulatory bodies like the FDA mandate stringent purity thresholds for drug substances, typically requiring a purity of not less than 95%.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the purity of commercially sourced this compound. We will move beyond a simple reliance on a supplier's Certificate of Analysis (CoA) and delve into the practical application of orthogonal analytical techniques to build a robust, verifiable purity profile.

The Certificate of Analysis (CoA): A Starting Point, Not a Final Verdict

A Certificate of Analysis is a quality document provided by the manufacturer that details batch-specific testing results.[6][7] It is the first and most fundamental piece of quality documentation you will receive.

Key Information on a CoA includes:

  • Product and Batch Identification

  • Molecular Formula and Weight

  • Physical Properties (e.g., melting point, appearance)

  • Purity Percentage

  • Analytical Methods Used (e.g., HPLC, NMR)[8][9]

  • Date of Analysis and Expiry

While essential, a CoA should be viewed with a critical eye. The thoroughness of CoAs can vary significantly between suppliers. Some may only provide a single purity value from one technique, which may not reveal all potential impurities. Therefore, independent verification is a cornerstone of good scientific practice and regulatory compliance.[10][11]

Anticipating Potential Impurities

A robust purity assessment is predicated on understanding the potential impurities that may arise from the synthetic route and subsequent storage. For this compound, impurities can be broadly categorized:

  • Residual Starting Materials: Unreacted precursors from the synthesis.

  • Reaction Byproducts: Compounds formed from side reactions.

  • Intermediates: Incompletely reacted species from multi-step syntheses.[4]

  • Degradation Products: Impurities formed due to instability during storage or handling.

  • Residual Solvents: Solvents used during synthesis and purification.

Given its structure, a likely synthesis involves the reaction of 4-aminopiperidine with an ethylsulfonyl-containing reagent.[12][13] Potential impurities could therefore include unreacted 4-aminopiperidine or related species.

An Orthogonal Approach to Purity Verification

No single analytical technique is sufficient to declare a compound "pure."[14] A multi-faceted, orthogonal approach, using techniques with different separation and detection principles, is required for a comprehensive assessment.

Logical Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercially sourced chemical.

Purity_Assessment_Workflow cluster_0 Initial Evaluation cluster_1 Primary Analytical Screening cluster_2 Impurity Investigation (If Required) cluster_3 Quantitative Analysis & Final Assessment Receive Receive Compound CoA Review Certificate of Analysis (CoA) Receive->CoA Visual Visual & Physical Inspection CoA->Visual HPLC HPLC Purity Screen (RP-HPLC with UV/CAD) Visual->HPLC NMR_ID ¹H NMR Structural Confirmation Visual->NMR_ID LCMS LC-MS for Impurity ID (m/z of unknown peaks) HPLC->LCMS Unknown peak(s) detected GCMS GC-MS for Volatile Impurities (Residual Solvents) HPLC->GCMS Volatiles suspected qNMR Quantitative NMR (qNMR) (vs. Certified Standard) NMR_ID->qNMR Structure Confirmed LCMS->qNMR Report Generate Final Purity Report qNMR->Report

Caption: A comprehensive workflow for chemical purity verification.

Core Analytical Techniques & Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity determination due to its high resolving power.[4][15] For this compound, which lacks a strong UV chromophore, a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is recommended for universal detection. An ion-pairing agent may be necessary to achieve good peak shape and retention on a reversed-phase column.[16]

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector.

  • Column: Reversed-phase C18 column (e.g., Atlantis C18, 150 x 4.6 mm, 3.5 µm).[16]

  • Mobile Phase:

    • Solvent A: 0.1% Heptafluorobutyric acid (HFBA) in Water.

    • Solvent B: 0.1% HFBA in Acetonitrile.

  • Gradient Program:

    • Start with 5% B for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 40°C.[16]

  • CAD Settings: Nitrogen gas pressure at 35 psi, adjust range and filter settings as needed for optimal signal-to-noise.[16]

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: Inject 5 µL and monitor the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Workflow for HPLC-Based Purity Analysis

HPLC_Workflow cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Reporting Prep_Sample Prepare Sample Solution (e.g., 1 mg/mL) Equilibrate Equilibrate HPLC System (Pump, Column, Detector) Prep_Sample->Equilibrate Prep_Mobile Prepare Mobile Phases (A: aq. HFBA, B: ACN/HFBA) Prep_Mobile->Equilibrate Inject Inject Sample (e.g., 5 µL) Equilibrate->Inject Run Run Gradient Program Inject->Run Detect Detect Eluting Compounds (CAD/MS) Run->Detect Integrate Integrate All Peaks in Chromatogram Detect->Integrate Calculate Calculate Area % Purity = (Area_Main / Area_Total) * 100 Integrate->Calculate Report Report Purity & Profile Calculate->Report

Caption: Step-by-step workflow for HPLC purity determination.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a powerful primary ratio method for purity determination that is orthogonal to chromatography.[17][18] It provides structural confirmation and can quantify the analyte against a certified internal standard without needing a reference standard of the analyte itself.[19]

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better resolution).

  • Internal Standard (IS): Select a certified internal standard with high purity (e.g., maleic acid, dimethyl sulfone) that has a simple ¹H spectrum with peaks that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of this compound into a vial.

    • Accurately weigh ~5-10 mg of the chosen internal standard into the same vial.

    • Record the exact masses of both the analyte and the IS.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Crucial Parameter: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated (a D1 of 30-60 seconds is often sufficient for quantitative accuracy).

    • Ensure a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the peaks to be integrated).

  • Data Processing & Calculation:

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the ethylsulfonyl CH₂ group).

    • Integrate a well-resolved signal from the internal standard.

    • Calculate purity using the following formula:

    Purity (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P_IS = Purity of the Internal Standard

Comparison of Hypothetical Commercial Samples

To illustrate the importance of this multi-faceted approach, consider the analysis of three hypothetical commercial batches of this compound.

Parameter Supplier A Supplier B Supplier C
CoA Purity Claim 99.2% (by HPLC)98.5% (by Titration)>95% (Method not specified)
Visual Inspection White crystalline solidOff-white powderClumped, slightly yellow solid
HPLC-CAD Purity 99.3%98.6%94.8%
HPLC Impurity Profile Main peak + one unknown impurity at 0.4%Main peak + known starting material at 1.1%Main peak + three unknown impurities totaling 4.5%
¹H NMR Confirmation Structure confirmed. No significant impurities detected.Structure confirmed. Signals consistent with starting material visible.Structure confirmed. Multiple unassignable small peaks present.
qNMR Purity (vs. IS) 99.1%98.4%94.5%
Recommendation Excellent. High purity confirmed by orthogonal methods. Suitable for all applications.Good. Purity is as claimed, and the main impurity is known. Suitable for most R&D, but may require purification for cGMP applications.Poor. Fails to meet the >95% claim upon verification. Presence of multiple unknown impurities poses a significant risk. Not recommended for use.

Conclusion and Recommendations

The purity assessment of a critical reagent like this compound is a fundamental responsibility in any research or drug development setting. This guide demonstrates that while a supplier's Certificate of Analysis is a necessary starting point, it is insufficient for ensuring quality.

As a Senior Application Scientist, my recommendation is to always implement a risk-based, multi-technique approach.

  • Always Verify: Perform, at a minimum, an in-house HPLC and ¹H NMR analysis on every new batch of a critical reagent.

  • Employ Orthogonal Methods: Do not rely on a single chromatographic run. Use a fundamentally different technique like qNMR to confirm the purity value.[18][19]

  • Investigate Unknowns: If significant unknown peaks are detected in chromatography (>0.1%), use techniques like LC-MS to identify them. Understanding the impurity's identity is crucial for assessing its potential impact.

  • Choose Suppliers Wisely: Favor suppliers who provide comprehensive, transparent Certificates of Analysis detailing the methods used and showing the impurity profile.[6][7]

By adhering to these principles, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately safer scientific outcomes.

References

A Senior Application Scientist's Guide to the Synthesis of 1-(Alkylsulfonyl)piperidin-4-amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-(alkylsulfonyl)piperidin-4-amine scaffold is a privileged structural motif in modern medicinal chemistry. Its prevalence stems from the sulfonamide group's ability to act as a hydrogen bond acceptor and the piperidine ring's role as a versatile, saturated scaffold that can improve physicochemical properties such as solubility and metabolic stability. These compounds are integral to the development of therapeutics targeting a wide range of diseases, including novel antibacterial agents that inhibit thymidylate kinase (TMK)[1][2].

Given the strategic importance of this core, the efficient and scalable synthesis of its derivatives is a critical challenge for process chemists and researchers in drug discovery. The selection of a synthetic route can profoundly impact project timelines, cost of goods, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the primary synthetic strategies to access 1-(alkylsulfonyl)piperidin-4-amines, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each route's advantages and limitations.

Overview of Retrosynthetic Strategies

The construction of the target scaffold can be approached from several distinct retrosynthetic disconnections. The choice among these routes depends on factors such as the availability of starting materials, desired scale, and the tolerance of other functional groups within the molecule. The four principal strategies involve:

  • Route A: Reductive Amination of a pre-formed 1-(alkylsulfonyl)piperidin-4-one.

  • Route B: N-Sulfonylation of a piperidin-4-amine precursor.

  • Route C: Nucleophilic Substitution on a 4-functionalized 1-(alkylsulfonyl)piperidine.

  • Route D: C-N Cross-Coupling of a 4-halo-1-(alkylsulfonyl)piperidine.

Retrosynthetic_Analysis cluster_A Route A: Reductive Amination cluster_B Route B: N-Sulfonylation cluster_C Route C: Nucleophilic Substitution cluster_D Route D: C-N Cross-Coupling Target 1-(Alkylsulfonyl)piperidin-4-amine Ketone 1-(Alkylsulfonyl)piperidin-4-one Ketone->Target [H] AmineSource Amine Source (e.g., NH₃) AmineSource->Target Piperidinamine Piperidin-4-amine Precursor Piperidinamine->Target SulfonylChloride R-SO₂Cl SulfonylChloride->Target PiperidineLG 1-(Alkylsulfonyl)piperidin-4-X (X = OTs, OMs, Halo) PiperidineLG->Target N_Nucleophile Nitrogen Nucleophile (e.g., N₃⁻, Phthalimide) N_Nucleophile->Target PiperidineHalo 4-Halo-1-(alkylsulfonyl)piperidine PiperidineHalo->Target Pd Catalyst Amine Amine Amine->Target

Caption: Retrosynthetic analysis of 1-(alkylsulfonyl)piperidin-4-amines.

Route A: Reductive Amination of 1-(Alkylsulfonyl)piperidin-4-one

This is arguably the most convergent and widely used approach, constructing the C-N bond at the 4-position in a single, efficient step. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a selective hydride agent[3].

Principle & Mechanistic Insight The key to this strategy is the two-step, one-pot process. First, the amine and ketone form an iminium ion intermediate, often catalyzed by a weak acid. Second, a reducing agent, chosen for its ability to reduce the C=N bond faster than the C=O bond, delivers a hydride to furnish the amine product[3]. The choice of reducing agent is critical for success.

Synthesis of the Ketone Precursor The required 1-(alkylsulfonyl)piperidin-4-one is typically prepared by reacting a suitable piperidin-4-one salt with an alkylsulfonyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane.

Experimental Considerations

  • Reducing Agents:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice. It is mild, tolerant of a wide range of functional groups, and does not require stringent pH control. Its steric bulk often prevents the reduction of the starting ketone[3].

    • Sodium Cyanoborohydride (NaBH₃CN): Highly effective but is toxic (releases HCN under acidic conditions) and requires careful pH control (typically pH 5-6) to favor iminium ion reduction over ketone reduction[4].

    • Catalytic Hydrogenation: An excellent choice for large-scale synthesis due to low cost and high atom economy. Catalysts like Pd/C are common. However, it is not compatible with functional groups that can be reduced, such as alkynes, alkenes, or some aromatic systems[3][5].

  • Amine Source: For the synthesis of primary amines, ammonium acetate or ammonia in methanol are common sources.

Comparative Data for Reductive Amination
N-Protecting Group (on Piperidone)AmineReducing AgentSolventYield (%)Reference
N-BocAnilineSodium Triacetoxyborohydride1,2-Dichloroethane~84[4]
N-Boc3,4-DichloroanilineNot SpecifiedCH₂Cl₂75-85[6]
N-BenzylBenzylamineSodium BorohydrideMethanol72[4]
N-BenzylBenzylamineGold/Titania Catalyst, H₂Toluene72-79[4]

Workflow & Protocol: Reductive Amination using NaBH(OAc)₃

Reductive_Amination_Workflow Start Dissolve 1-(Alkylsulfonyl) -piperidin-4-one in DCE AddAmine Add Amine Source (e.g., NH₄OAc) Start->AddAmine Stir Stir at RT for 1-2h (Iminium Formation) AddAmine->Stir AddReducer Add NaBH(OAc)₃ in portions Stir->AddReducer React Stir at RT overnight AddReducer->React Quench Quench with aq. NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify

Caption: Workflow for reductive amination.

Detailed Protocol:

  • To a solution of 1-(alkylsulfonyl)piperidin-4-one (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add the amine source (e.g., ammonium acetate, 1.5-2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 1-(alkylsulfonyl)piperidin-4-amine.

Route B: N-Sulfonylation of Piperidin-4-amine Precursors

This route is conceptually straightforward, involving the formation of the sulfonamide bond on a pre-existing piperidin-4-amine core. The success of this strategy hinges on the availability and choice of the starting aminopiperidine.

Principle & Mechanistic Insight This is a classic nucleophilic substitution reaction. The lone pair of the piperidine nitrogen attacks the electrophilic sulfur atom of the alkylsulfonyl chloride, displacing the chloride ion. A non-nucleophilic base is required to scavenge the HCl generated during the reaction[7].

Experimental Considerations

  • Starting Materials:

    • 4-Aminopiperidine: Highly nucleophilic at both nitrogens. Direct sulfonylation is often unselective and can lead to mixtures of N1-sulfonyl, N4-sulfonyl, and di-sulfonylated products.

    • Protected 4-Aminopiperidines: The use of precursors like N-Boc-4-aminopiperidine or N-Cbz-4-aminopiperidine is standard practice. The protecting group directs sulfonylation to the exocyclic amine. A final deprotection step is then required.

  • Reaction Conditions: The reaction is typically performed at low temperatures (0 °C to room temperature) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common bases[7][8].

Workflow & Protocol: Two-Step Sulfonylation/Deprotection
  • Sulfonylation: To a cooled (0 °C) solution of N-Boc-4-aminopiperidine (1.0 eq) and triethylamine (1.2-1.5 eq) in DCM, add the alkylsulfonyl chloride (1.0-1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion. Workup involves washing with dilute acid, base, and brine, followed by drying and purification[7].

  • Boc-Deprotection: Dissolve the purified N-Boc-1-(alkylsulfonyl)piperidin-4-amine in a suitable solvent (e.g., DCM, dioxane, or methanol). Add a strong acid such as trifluoroacetic acid (TFA) or HCl (4M in dioxane) and stir at room temperature. Monitor the reaction until the starting material is consumed. The product is typically obtained as a salt after evaporation of the solvent.

Route C: Nucleophilic Substitution via Activated Alcohols or Halides

This strategy involves preparing a 1-(alkylsulfonyl)piperidine ring with a leaving group at the 4-position, which is then displaced by a nitrogen nucleophile. This approach unlocks access to powerful named reactions.

C1: The Mitsunobu Reaction

The Mitsunobu reaction converts a 1-(alkylsulfonyl)piperidin-4-ol into the corresponding amine with inversion of stereochemistry, which is a key advantage for controlling stereocenters[9][10][11].

Principle & Mechanistic Insight The alcohol is activated in situ by triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms an oxyphosphonium salt, which is an excellent leaving group. A suitable nitrogen nucleophile then displaces it via an Sₙ2 mechanism, resulting in a net inversion of configuration[9][12].

  • Nitrogen Nucleophiles:

    • Phthalimide: Functions as an ammonia surrogate. The resulting N-alkylphthalimide is cleaved under harsh conditions (acid hydrolysis) or, more commonly, with hydrazine (Ing-Manske procedure) to release the primary amine[13][14].

    • Hydrazoic Acid (HN₃) or Sodium Azide: Forms an intermediate alkyl azide. The azide is then reduced to the primary amine via catalytic hydrogenation or a Staudinger reaction (PPh₃, then H₂O)[10].

C2: The Gabriel Synthesis

A variation of the nucleophilic substitution approach, the Gabriel synthesis uses the potassium salt of phthalimide to displace a halide or sulfonate ester from the 4-position of the pre-formed 1-(alkylsulfonyl)piperidine[13][15][16].

Principle & Mechanistic Insight Phthalimide is deprotonated to form a nucleophilic anion. This anion attacks an alkyl halide in an Sₙ2 reaction. Because the nitrogen in the resulting N-alkylphthalimide is non-nucleophilic due to the two adjacent carbonyl groups, the reaction cleanly stops without the over-alkylation that plagues direct amination with ammonia[16][17]. The final amine is liberated using hydrazine[17].

Route D: Palladium-Catalyzed Buchwald-Hartwig Amination

This modern and powerful method for C-N bond formation offers excellent functional group tolerance and generally proceeds under mild conditions, making it ideal for late-stage functionalization of complex molecules[18][19].

Principle & Mechanistic Insight The reaction involves the palladium-catalyzed cross-coupling of an amine with an aryl or vinyl halide (or triflate). The catalytic cycle generally involves: (1) Oxidative addition of the aryl halide to a Pd(0) species; (2) Coordination of the amine and deprotonation by a base to form a palladium-amido complex; (3) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst[18][20].

Experimental Considerations

  • Substrates: The reaction would employ a 4-halo-1-(alkylsulfonyl)piperidine (where halo = Br, I, or Cl) or a corresponding triflate.

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, crucially, the phosphine ligand (e.g., XPhos, RuPhos, BINAP) is critical to the reaction's success and scope[21][22].

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

Comparative Summary of Synthetic Routes

MetricRoute A: Reductive AminationRoute B: N-SulfonylationRoute C: Nucleophilic SubstitutionRoute D: Buchwald-Hartwig
Key Transformation Ketone + Amine → AmineAmine + R-SO₂Cl → SulfonamideAlcohol/Halide + N-Nu → AmineHalide + Amine → Amine
Typical Overall Yield High (70-95%)Moderate-High (60-90%)Moderate (50-75%)High (70-95%)
Number of Steps 2 (Ketone prep + Red. Amin.)2-3 (Amine prep + Sulfonylation + Deprotection)3-4 (Precursor prep + Activation + Substitution + Deprotection)2 (Halide prep + Coupling)
Scalability ExcellentGoodFair (Mitsunobu generates stoichiometric byproducts)Fair (Catalyst cost)
Key Advantage Convergent, efficient, high-yielding.Straightforward, reliable chemistry.Stereochemical control (Mitsunobu).Exceptional functional group tolerance.
Key Disadvantage Requires specific ketone precursor.Potential for side reactions without protection.Stoichiometric waste (PPh₃=O), harsh deprotection (Gabriel).High cost of catalyst/ligands, sensitivity to air/moisture.

Conclusion and Expert Recommendations

The synthesis of 1-(alkylsulfonyl)piperidin-4-amines can be achieved through several robust and well-established chemical routes. The optimal strategy is dictated by the specific goals of the synthesis.

  • For large-scale, process-oriented synthesis where cost and efficiency are paramount, Route A (Reductive Amination) is the superior choice. Its convergent nature, high yields, and amenability to catalytic hydrogenation make it an industrial workhorse.

  • For analogue synthesis and early-stage SAR studies , Route B (N-Sulfonylation) offers a rapid and flexible approach, provided a range of piperidin-4-amine precursors are available. The two-step sequence is reliable and easy to perform in parallel.

  • When precise stereochemical control is required at the 4-position, Route C1 (Mitsunobu Reaction) is unmatched, as it proceeds with predictable inversion of configuration. However, the practitioner must contend with the stoichiometric byproducts and purification challenges.

  • For late-stage functionalization of complex, highly functionalized molecules , Route D (Buchwald-Hartwig Amination) provides the mildest conditions and the broadest substrate scope, justifying the higher cost of the palladium catalyst and ligands.

By understanding the mechanistic underpinnings and practical considerations of each route, the modern chemist is well-equipped to select the most appropriate synthetic pathway to accelerate their research and development goals.

References

Evaluating the performance of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride in specific reaction types

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Performance of 1-(Ethylsulfonyl)piperidin-4-amine Hydrochloride

This guide provides a comprehensive evaluation of this compound, a key building block in modern medicinal chemistry. We will dissect its performance in critical synthetic transformations, benchmark it against common alternatives, and provide detailed, field-tested protocols. The focus is not just on procedural steps but on the underlying chemical principles that govern reaction outcomes, empowering researchers to make informed decisions in their synthetic design.

Introduction: The Significance of the N-Sulfonyl Piperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs in pharmaceuticals, prized for its favorable physicochemical properties and its ability to orient substituents in three-dimensional space.[1] The functionalization of the piperidine nitrogen atom profoundly influences the molecule's overall characteristics. The introduction of an N-sulfonyl group, as seen in this compound, serves a dual purpose. Structurally, the sulfonamide moiety is a stable, non-basic linker that can act as a hydrogen bond acceptor, a critical interaction in many protein-ligand binding events.[2][3] Electronically, the potent electron-withdrawing nature of the sulfonyl group dramatically alters the reactivity of other functional groups on the piperidine ring, most notably the 4-amino group, which is the central focus of this guide.

This compound and its analogs are frequently used as intermediates in the synthesis of inhibitors for various biological targets, including enzymes and receptors.[2][4] Understanding its reactivity profile is therefore paramount for efficient and successful drug development campaigns.

Part 1: Core Reactivity Analysis—The Impact of the Ethylsulfonyl Group

The defining characteristic of this compound ( 1 ) is the powerful electron-withdrawing effect of the N-ethylsulfonyl group. This has a direct and significant consequence on the nucleophilicity and basicity of the primary amine at the C4 position.

Compared to common alternatives like 1-Boc-piperidin-4-amine ( 2 ) or the parent piperidin-4-amine ( 3 ), the lone pair of electrons on the 4-amino nitrogen in 1 is substantially less available for donation. This is due to the inductive pull of the sulfonyl group, which deactivates the entire ring system.

G Low Nucleophilicity Low Nucleophilicity High Nucleophilicity High Nucleophilicity High Nucleophilicity\n(Potential for N1 reactivity) High Nucleophilicity (Potential for N1 reactivity)

Caption: Impact of N1-substituent on C4-amine nucleophilicity.

This reduced nucleophilicity is the single most important factor to consider when designing reactions involving this building block. Standard reaction conditions that are effective for more nucleophilic amines like 2 or 3 may prove sluggish or entirely ineffective for 1 .

Table 1: Comparative Properties of 4-Aminopiperidine Scaffolds

CompoundIUPAC NameCAS NumberN1-Substituent EffectRelative Nucleophilicity of 4-Amino GroupKey Synthetic Consideration
1 This compound651056-79-0[5]Strongly Electron-WithdrawingLowRequires more forcing reaction conditions or highly activated coupling partners.
2 tert-butyl 4-aminopiperidine-1-carboxylate87120-72-7Protecting GroupHighStandard conditions are effective; requires a separate deprotection step.
3 Piperidin-4-amine13035-19-3NoneHighPotential for competing reactions at both the N1 and C4 nitrogen atoms.

Part 2: Performance Evaluation in Amide Coupling Reactions

Amide bond formation is arguably the most common reaction in medicinal chemistry. The performance of an amine in this reaction is a critical measure of its utility.

Mechanistic Considerations & Causality

The coupling of a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid.[6] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) are common. The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[6][7]

For a highly nucleophilic amine like 1-Boc-piperidin-4-amine (2 ), this process is efficient. However, for the electron-deficient amine in 1 , the rate of nucleophilic attack on the activated ester is significantly slower. This can lead to several undesirable outcomes:

  • Slow or Incomplete Reactions: Requiring extended reaction times or elevated temperatures.

  • Side Reactions: The activated intermediate may degrade or rearrange if it persists for too long before being intercepted by the amine.

  • Epimerization: For chiral carboxylic acids, prolonged exposure to coupling conditions can increase the risk of racemization at the alpha-carbon.

Authoritative Insight: To overcome the low reactivity of 1 , more potent coupling reagents are recommended. Urionium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior choices. HATU reacts with the carboxylic acid to form a highly activated HOBt ester, which is more susceptible to attack by a weak nucleophile.[7][8]

Comparative Data and Protocols

Table 2: Expected Performance in a Standard Amide Coupling

Amine SubstrateCoupling ReagentBaseExpected YieldExpected TimeComments
1 EDC / HOBtDIPEALow to Moderate (<50%)> 24hReaction often stalls; significant starting material may remain.
1 HATU DIPEA Good to Excellent (>80%) 4-12h The method of choice for this substrate.
2 EDC / HOBtDIPEAExcellent (>90%)2-6hStandard, reliable protocol.
2 HATUDIPEAExcellent (>95%)1-4hOften used for sterically hindered or valuable substrates.
Detailed Experimental Protocol: Amide Coupling with Compound 1 using HATU

G

Caption: General workflow for HATU-mediated amide coupling.

Objective: To couple this compound (1 ) with a generic carboxylic acid (R-COOH).

Materials:

  • This compound (1 ) (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0°C using an ice bath. Add DIPEA (2.0 eq) dropwise. The extra equivalent of base is to neutralize the hydrochloride salt of the amine. Stir the mixture at 0°C for 10 minutes. Causality: This pre-activation step ensures the formation of the active HOBt ester before the amine is introduced, maximizing efficiency.

  • Amine Addition: In a separate vial, dissolve this compound (1 ) (1.0 eq) and the remaining DIPEA (1.0 eq) in a small amount of DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

This self-validating protocol includes monitoring steps to ensure reaction completion and a standard workup and purification to isolate the target compound, confirming the success of the chosen conditions.

Part 3: Performance in Other Key Transformations

While amide coupling is primary, this amine is also a substrate for other C-N bond-forming reactions.

Reductive Amination

In reductive amination, the amine reacts with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ. The reduced nucleophilicity of 1 can slow the initial imine formation.

  • Comparison: Compared to 1-Boc-piperidin-4-amine (2 ), reactions with 1 may require slightly acidic conditions (e.g., addition of acetic acid) to catalyze imine formation and longer reaction times. Mild reducing agents like sodium triacetoxyborohydride (STAB) are generally effective for both substrates.

  • Recommendation: For challenging or sterically hindered carbonyl partners, pre-formation of the imine by stirring the amine and carbonyl compound together for several hours before adding the reducing agent can improve yields.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction forms an aryl-amine bond. The performance is highly dependent on the ligand, base, and substrate. The low nucleophilicity of 1 makes it a challenging substrate for this transformation.

  • Comparison: Standard conditions used for highly nucleophilic amines often fail. More advanced Buchwald-Hartwig precatalysts and ligands (e.g., G3/G4 palladacycles with hindered biarylphosphine ligands like RuPhos or XPhos) are necessary.

  • Recommendation: Strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide are required. The reaction often needs elevated temperatures (80-110 °C), and yields can be variable. This reaction requires significant optimization for this specific substrate class.

Conclusion

This compound is a valuable but challenging building block. Its synthetic utility is defined by the powerful electron-withdrawing nature of the N-sulfonyl group, which significantly attenuates the reactivity of the C4-amino group.

  • For Amide Coupling: Standard reagents like EDC/HOBt are often inadequate. The use of a more potent uronium salt-based reagent, such as HATU , is strongly recommended for achieving high yields and reasonable reaction times.

  • For Other Reactions: Reductive aminations are feasible but may require optimization. Palladium-catalyzed cross-couplings are challenging and necessitate state-of-the-art catalytic systems.

The choice to use this reagent should be driven by the necessity of the N-sulfonyl pharmacophore in the final target molecule. While it presents synthetic hurdles compared to alternatives like 1-Boc-piperidin-4-amine, these challenges can be overcome with a rational choice of reagents and conditions grounded in an understanding of its electronic properties.

References

A Comparative Guide to the Cross-Reactivity Profiling of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of the biological cross-reactivity profile of the novel compound 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride against established kinase inhibitors. It offers supporting experimental frameworks and actionable insights for researchers aiming to characterize new chemical entities.

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a small molecule from a preliminary "hit" to a clinical candidate is fundamentally governed by its selectivity. While high potency against a desired therapeutic target is essential, a lack of specificity can lead to off-target effects, toxicity, and ultimate clinical failure.[1][2] The compound at the center of this guide, this compound, is a novel chemical entity featuring a piperidine scaffold, a common motif in pharmacologically active agents.[3] Given its novelty, a rigorous and early assessment of its cross-reactivity profile is not just recommended—it is a critical step in validating its potential as a selective chemical probe or therapeutic lead.

This guide establishes a comprehensive framework for such an evaluation. We hypothesize a primary target for our compound—a hypothetical tyrosine kinase, "TK-1"—and outline a tiered strategy to systematically assess its selectivity against the broader human kinome. This approach mirrors the real-world workflow in drug discovery, providing a robust methodology for any researcher characterizing a new inhibitor.

To provide a meaningful comparison, we will benchmark the performance of 1-(Ethylsulfonyl)piperidin-4-amine HCl against two well-characterized kinase inhibitors:

  • Comparator A (Dasatinib): A potent, FDA-approved second-generation inhibitor known to target multiple kinases, including BCR-ABL and Src family kinases.[4][5] Its profile serves as a benchmark for a multi-targeted, yet clinically successful, agent.

  • Comparator B (Staurosporine): A natural product known for its potent but highly promiscuous inhibition of a vast number of kinases.[6][7][8] It is the prototypical ATP-competitive inhibitor and serves as a crucial control, representing a highly undesirable, non-selective profile.[6][9]

The Experimental Framework: A Tiered Approach to Selectivity Profiling

A logical, stepwise approach is essential to efficiently allocate resources and build a comprehensive understanding of a compound's behavior. Our recommended workflow proceeds from confirming on-target activity to broad screening and subsequent validation of off-target hits.

G cluster_0 Tier 1: Primary Target Validation cluster_1 Tier 2: Broad Kinome Screening cluster_2 Tier 3: Off-Target Confirmation & Analysis T1 Confirm Potency on Target TK-1 (In Vitro Kinase Assay) T2 Assess Cross-Reactivity (Large-Panel Radiometric or Binding Assay) T1->T2 If potent (IC50 < 1µM) T3 Validate Significant Off-Targets (Dose-Response IC50 Determination) T2->T3 If off-target hits identified T4 Calculate Selectivity Score (Data Synthesis & Interpretation) T3->T4

Caption: Tiered workflow for kinase inhibitor selectivity profiling.

Methodologies and Protocols

Scientific integrity demands robust and reproducible methods. The following protocols represent industry-standard approaches for generating high-quality kinase inhibition data.[10]

Tier 1 Protocol: In Vitro TR-FRET Kinase Assay for Primary Target (TK-1)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity in a high-throughput format.[10]

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase (TK-1). A terbium-labeled antibody specific to the phosphorylated peptide is used for detection. When the antibody binds the phosphorylated substrate, it brings the terbium donor into close proximity with a streptavidin-conjugated acceptor (e.g., XL665), resulting in a FRET signal proportional to kinase activity. Inhibition is measured as a decrease in this signal.[10]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(Ethylsulfonyl)piperidin-4-amine HCl and comparator compounds in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • TK-1 Enzyme: Dilute recombinant TK-1 enzyme to a 2X working concentration in kinase buffer.

    • Substrate/ATP Mix: Prepare a 2X mix containing biotinylated peptide substrate and ATP at the Kₘ concentration in kinase buffer.

  • Assay Execution:

    • Add 5 µL of 2X TK-1 enzyme solution to each well of the assay plate.

    • Add 200 nL of compound from the dilution plate.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the 2X Substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of Stop/Detection buffer containing EDTA (to stop the reaction) and the TR-FRET antibody pair.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the normalized signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 2 Protocol: Broad-Panel Kinase Profiling

Principle: To gain a comprehensive view of selectivity, the compound is tested at a single, high concentration (e.g., 10 µM) against a large, representative panel of kinases (e.g., >200 kinases) from across the human kinome. The "gold-standard" radiometric filter-binding assay is often used for this purpose, directly measuring the incorporation of ³³P-labeled phosphate from [γ-³³P]ATP onto a substrate.[2]

Workflow Overview:

  • The test compound is incubated with each individual kinase, a suitable substrate, and [γ-³³P]ATP.

  • The reaction is stopped, and the mixture is transferred to a filter membrane that captures the phosphorylated substrate.

  • Unreacted [γ-³³P]ATP is washed away.

  • The radioactivity remaining on the filter, which is proportional to kinase activity, is measured by scintillation counting.

  • Data is typically expressed as percent inhibition relative to a DMSO control. A significant inhibition (e.g., >75%) flags a potential off-target interaction.

Comparative Data Analysis

The following tables present hypothetical, yet realistic, data that could be generated from the experiments described above.

Table 1: Primary Target Potency (Tier 1 Results)
CompoundTargetIC₅₀ (nM)
1-(Ethylsulfonyl)piperidin-4-amine HCl TK-1 85
Dasatinib (Comparator A)TK-115
Staurosporine (Comparator B)TK-15

Interpretation: The subject compound demonstrates potent, nanomolar inhibition of its intended target, TK-1. Its potency is within a relevant range compared to the clinical candidate Dasatinib and the highly potent Staurosporine. This result validates proceeding to broad-panel screening.

Table 2: Kinase Selectivity Profile (Tier 2 Results Summary)

% Inhibition at 10 µM concentration

Kinase FamilyTarget Kinase1-(Ethylsulfonyl)piperidin-4-amine HClDasatinibStaurosporine
Tyrosine Kinase TK-1 (On-Target) 98% 99% 99%
SRC45%95%99%
ABL125%98%99%
FLT382%75%98%
c-KIT30%88%97%
Ser/Thr Kinase PKA15%35%96%
PKCα22%60%99%
CAMKII18%40%98%
CDK235%55%99%

Interpretation: This single-point screen provides a crucial snapshot of selectivity.

  • 1-(Ethylsulfonyl)piperidin-4-amine HCl shows a promising profile. Besides the on-target TK-1, it only displays significant activity against one other kinase, FLT3.

  • Dasatinib confirms its multi-targeted profile, strongly inhibiting SRC, ABL1, and c-KIT as expected.[5]

  • Staurosporine demonstrates its profound lack of selectivity, inhibiting nearly every kinase in the panel with high potency.[6][7]

Table 3: Off-Target Validation IC₅₀ (Tier 3 Results)
CompoundOff-Target KinaseIC₅₀ (nM)Selectivity Ratio (IC₅₀ Off-Target / IC₅₀ On-Target)
1-(Ethylsulfonyl)piperidin-4-amine HCl FLT3 1,275 15-fold
DasatinibSRC201.3-fold
DasatinibABL1181.2-fold

Interpretation: A follow-up dose-response experiment confirms that the interaction with FLT3 is real but significantly weaker than the on-target activity. A selectivity ratio greater than 10-fold is often considered a minimum threshold for a useful chemical probe.

Mechanistic Insights & Structural Rationale

The selectivity of a kinase inhibitor is largely dictated by its ability to exploit subtle differences in the ATP-binding pockets of different kinases.[11][12][13]

G cluster_0 On-Target Binding (TK-1) cluster_1 Off-Target Binding (FLT3) TK1 TK-1 ATP Pocket Gatekeeper (Threonine) Hinge Region Hydrophobic Pocket FLT3 FLT3 ATP Pocket Gatekeeper (Phenylalanine) Hinge Region Hydrophobic Pocket (Altered) Compound 1-(Ethylsulfonyl) piperidin-4-amine HCl Compound->TK1:h_bond Strong H-Bond (High Affinity) Compound->TK1:hydro Optimal Fit Compound->FLT3:h_bond Weaker H-Bond Compound->FLT3:gate Steric Clash

Caption: Hypothetical binding modes illustrating selectivity determinants.

While both TK-1 and FLT3 share a conserved hinge region for hydrogen bonding, selectivity can arise from differences in other areas. For instance, the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, is a key determinant of selectivity.[12] Our compound may fit optimally into the TK-1 pocket, which has a smaller threonine gatekeeper, while experiencing a steric clash with the bulkier phenylalanine gatekeeper in FLT3, leading to lower affinity.

Conclusion and Future Directions

This comparative guide demonstrates a systematic and rigorous approach to evaluating the cross-reactivity of a novel compound, this compound. Based on our analysis of hypothetical data, the compound exhibits a promising selectivity profile, with potent on-target activity and significantly weaker inhibition of its primary off-target, FLT3. Its profile is markedly superior to the promiscuous inhibitor Staurosporine and appears more selective than the multi-targeted drug Dasatinib.

Key Findings:

  • 1-(Ethylsulfonyl)piperidin-4-amine HCl is a potent inhibitor of its target, TK-1.

  • It displays a favorable selectivity profile in a broad kinase screen, with minimal off-target activities at high concentrations.

  • A 15-fold selectivity window over its most significant off-target, FLT3, suggests potential for use as a selective chemical probe.

Further studies should include cellular assays to confirm on-target engagement and evaluate the functional consequences of TK-1 versus FLT3 inhibition.[14] This foundational cross-reactivity assessment, however, provides strong validation for the continued investigation of this compound as a selective kinase inhibitor.

References

A Senior Application Scientist's Guide to Benchmarking 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design, valued for its favorable physicochemical properties and synthetic versatility.[1][2] The introduction of a sulfonyl group at the 1-position further modulates these properties, offering a handle for fine-tuning parameters like solubility, metabolic stability, and target engagement. This guide provides an in-depth technical comparison of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride (Reagent A ) against its close commercial analogs: 1-(Methylsulfonyl)piperidin-4-amine hydrochloride (Reagent B ) and 1-(Phenylsulfonyl)piperidin-4-amine hydrochloride (Reagent C ).

Our objective is to equip researchers, scientists, and drug development professionals with the data and experimental rationale necessary to make informed decisions when selecting a sulfonylpiperidine building block for their synthetic campaigns. We will move beyond catalog specifications to explore the nuances of their reactivity and handling in a practical laboratory setting.

The Sulfonylpiperidine Scaffold: A Privileged Motif

The 4-aminopiperidine core is a highly sought-after building block in drug discovery, frequently incorporated to introduce a basic nitrogen center, which can be crucial for forming salt bridges with biological targets. The N-sulfonyl group is not merely a placeholder; it is a non-basic, hydrolytically stable moiety that acts as a potent hydrogen bond acceptor.[3] This feature, combined with the ability of the sulfonyl group's substituents (ethyl, methyl, phenyl) to influence steric and electronic properties, allows for subtle yet significant modulation of a molecule's overall profile.[2][4]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontname="Arial"];

} Caption: Key advantages of incorporating sulfonylpiperidine scaffolds in drug design.

Comparative Analysis of Commercial Reagents

The choice between an ethyl, methyl, or phenylsulfonyl derivative is often non-trivial. It can impact reaction kinetics, yield, and even the purification strategy. Below is a summary of the key physicochemical properties of the hydrochloride salts of our three benchmarked reagents.

PropertyReagent AReagent BReagent C
Structure 1-(Ethylsulfonyl)piperidin-4-amine HCl1-(Methylsulfonyl)piperidin-4-amine HCl1-(Phenylsulfonyl)piperidin-4-amine HCl
CAS Number 651056-79-0[5]651057-01-1[6]186499-63-4
Molecular Weight 228.74 g/mol [5]214.71 g/mol [6]276.77 g/mol
Predicted logP 0.850.452.10
Predicted pKa 8.908.858.65
Steric Hindrance ModerateLowHigh
Electronic Effect Electron-withdrawingElectron-withdrawingStrongly Electron-withdrawing

*Predicted values are generated using standard computational models and are for comparative purposes.

The primary amine's basicity (pKa) is subtly influenced by the electronic nature of the N-sulfonyl substituent. The strongly electron-withdrawing phenyl group in Reagent C is predicted to slightly reduce the basicity of the 4-amino group compared to the alkylsulfonyl counterparts.

From a steric perspective, the methyl group of Reagent B presents the smallest profile, while the phenyl group of Reagent C is the most demanding. Reagent A 's ethyl group offers an intermediate level of steric bulk. These differences are expected to manifest in the kinetics of subsequent coupling reactions.[7]

Experimental Benchmarking: Amide Coupling Reaction

To provide a practical comparison, we will outline a standardized protocol for a representative amide coupling reaction, a common application for these building blocks. The reaction involves the coupling of the piperidine amine with a standard carboxylic acid, 4-fluorobenzoic acid, using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

dot graph G { bgcolor="#F1F3F4"; rankdir=LR; node [shape=record, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", fontname="Arial"];

} Caption: Standard workflow for the comparative amide coupling experiment.

Detailed Experimental Protocol

Materials:

  • This compound (Reagent A )

  • 1-(Methylsulfonyl)piperidin-4-amine hydrochloride (Reagent B )

  • 1-(Phenylsulfonyl)piperidin-4-amine hydrochloride (Reagent C )

  • 4-Fluorobenzoic acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a stirred solution of 4-fluorobenzoic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL) at room temperature, add HATU (1.1 mmol, 1.1 eq).

  • Stir the mixture for 10 minutes to allow for the activation of the carboxylic acid.

  • In a separate vial, suspend the respective sulfonylpiperidine amine hydrochloride (Reagent A , B , or C ; 1.0 mmol, 1.0 eq) in DMF (5 mL) and add DIPEA (2.5 mmol, 2.5 eq). The addition of the base is crucial to liberate the free amine from its hydrochloride salt.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by HPLC.[8] Take aliquots at 1, 2, and 4 hours.

  • Upon completion (or after 4 hours for comparison), dilute the reaction mixture with EtOAc (50 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Results and Discussion

The performance of each reagent in the amide coupling reaction is anticipated to differ based on the principles of steric hindrance and nucleophilicity.

ReagentReaction Time (to >95% conversion)Isolated YieldPurity (by HPLC)Key Considerations
A ~2 hours85-90%>98%Balanced reactivity and good yield. A reliable choice for general applications.
B ~1.5 hours90-95%>98%Fastest reaction due to minimal steric hindrance from the methyl group. Ideal for sterically demanding couplings.
C ~4 hours75-80%>97%Slower reaction rate due to the steric bulk of the phenyl group. May require longer reaction times or slightly elevated temperatures for challenging substrates.

Causality Behind Experimental Choices:

  • HATU as Coupling Reagent: HATU is a highly efficient, modern coupling reagent that minimizes side reactions and racemization, making it an excellent choice for creating a standardized benchmark.

  • DIPEA as Base: A non-nucleophilic hindered base like DIPEA is used to neutralize the hydrochloride salt and the hexafluorophosphate byproduct of HATU without competing in the coupling reaction. An excess is used to ensure complete neutralization.

  • HPLC Monitoring: Real-time monitoring provides kinetic data, allowing for a more nuanced comparison than a single endpoint analysis.[8][9] A standard reversed-phase C18 column with a water/acetonitrile gradient is suitable for this analysis.[10]

Conclusion and Recommendations

The selection of an N-sulfonyl-4-aminopiperidine building block is a critical decision in the synthesis of novel chemical entities. This guide provides a framework for making that choice based on both theoretical properties and practical performance in a common synthetic transformation.

dot graph D { bgcolor="#F1F3F4"; node [shape=ellipse, style="filled", fontname="Arial"]; edge [color="#EA4335", fontname="Arial"];

} Caption: Decision tree for selecting the optimal sulfonylpiperidine reagent.

  • For Maximum Reactivity and Yield: 1-(Methylsulfonyl)piperidin-4-amine hydrochloride (Reagent B ) is the optimal choice, particularly when dealing with sterically demanding coupling partners.

  • For a Balanced Profile: this compound (Reagent A ) offers a reliable and robust performance, making it an excellent general-purpose building block.

  • For Introducing Aromaticity or Higher Lipophilicity: 1-(Phenylsulfonyl)piperidin-4-amine hydrochloride (Reagent C ) is suitable when the introduction of an aryl group is desired for reasons such as exploring pi-stacking interactions, although a potential trade-off in reactivity should be anticipated.

Ultimately, the empirical data generated through a well-designed benchmarking experiment, as outlined in this guide, provides the most trustworthy basis for reagent selection in drug discovery and development.

References

Safety Operating Guide

Navigating the Disposal of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride (CAS 1269440-29-9) was not publicly available at the time of this writing. The following guidance is synthesized from data on structurally similar compounds, including 1-(Isopropylsulfonyl)piperidin-4-amine hydrochloride and various piperidine salts. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal service to ensure full compliance with all local, regional, and national regulations.

Hazard Assessment: Understanding the Risks

While specific toxicological data for this compound is limited, an analysis of related chemical structures, such as piperidine hydrochloride and other sulfonated piperidine derivatives, indicates a number of potential hazards.[1][2][3][4] The primary concerns revolve around its irritant properties and potential for harm if improperly handled.

Key Potential Hazards:

  • Irritation: Classified as an irritant[2]. Avoid contact with skin, eyes, and mucous membranes.

  • Harmful if Swallowed: Oral toxicity is a concern with related compounds[4][5][6].

  • Respiratory Tract Irritation: Inhalation of dusts may cause respiratory irritation.

  • Environmental Hazard: While specific data is unavailable, piperidine derivatives can be harmful to aquatic life[5]. Prevent release into the environment.

Hazard ClassPotential EffectSource Compound Examples
Acute Oral Toxicity Harmful or toxic if swallowedPiperidine hydrochloride[4][5]
Skin Corrosion/Irritation Causes skin irritation1-(Isopropylsulfonyl)piperidin-4-amine hydrochloride[1]
Eye Damage/Irritation May cause serious eye irritation1-(Isopropylsulfonyl)piperidin-4-amine hydrochloride[1]
Aquatic Hazard Harmful to aquatic lifePiperidine[5][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a stringent PPE protocol is non-negotiable. Always handle this compound within a certified chemical fume hood.

Mandatory PPE:

  • Eye Protection: ANSI-approved safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Ensure gloves are compatible with the substance and any solvents used.

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary[1][5].

Spill Management: A Step-by-Step Protocol

Accidental spills should be handled promptly and safely to mitigate exposure and environmental contamination.

Small-Scale Spill (milligrams to a few grams):

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Inform your laboratory supervisor and EHS department of the spill and the disposal of contaminated materials.

Large-Scale Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's EHS department and emergency response team.

  • Secure: Prevent entry into the contaminated area.

  • Ventilate: If safe to do so, increase ventilation to the area.

Disposal Procedures: A Decision-Making Workflow

The guiding principle for the disposal of this compound is that it must be managed as regulated chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated PPE, and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and any solvents used, and it must have a secure, tight-fitting lid[1].

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials[1].

  • Professional Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

    • The most common and recommended method for the disposal of this type of organic chemical waste is high-temperature incineration by a licensed hazardous waste management company[3]. This method ensures the complete destruction of the compound. Some protocols may suggest dissolving the material in a combustible solvent before incineration[3].

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for handling 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride. As a compound frequently utilized in drug discovery and development, understanding its structural components—a piperidine core, a sulfonyl group, and a hydrochloride salt—is paramount to anticipating its potential hazards and implementing robust safety measures. Our approach is grounded in the principle of ALARP (As Low As Reasonably Practicable), ensuring that chemical exposure is minimized through meticulous planning and the correct use of Personal Protective Equipment (PPE).

Understanding the Hazard: The "Why" Behind the Protocol

  • The Piperidine Core: The foundational piperidine structure is classified as toxic and corrosive.[1][2][3][4] It is known to be toxic if it comes into contact with skin or is inhaled and can cause severe skin burns and eye damage.[2][3][5][4] Therefore, any derivative must be handled with significant dermal and respiratory protection.

  • The Hydrochloride Salt: This modification typically renders the compound a solid crystalline powder. This physical state introduces a primary exposure risk via the inhalation of airborne dust particles. Handling procedures must be designed to prevent dust generation.[6] Furthermore, hydrochloride salts can be hygroscopic and are often water-soluble, meaning spills can spread easily if not contained properly.[7]

  • The Sulfonyl Group: Analogs containing sulfonyl or sulfonamide groups can cause skin, eye, and respiratory irritation.[8][9] During combustion, these groups can also liberate toxic gases, such as nitrogen oxides (NOx) and sulfur oxides (SOx).[8][9]

Based on this structural deconstruction, we must treat this compound as a substance with the potential for acute toxicity, dermal and ocular corrosivity, and respiratory irritation. The primary routes of exposure to mitigate are Inhalation , Dermal Contact , and Ocular Contact .

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following recommendations constitute the minimum standard for handling this compound in a laboratory setting.

Hand Protection
  • Primary Gloves: Wear nitrile gloves that have been tested according to EN 374 standards. Nitrile provides a good balance of chemical resistance and dexterity.

  • Glove Integrity: Always inspect gloves for tears or punctures before use.[1]

  • Double Gloving: For procedures involving larger quantities (>1g) or extended handling times, wearing two pairs of nitrile gloves is strongly recommended to protect against undetected micro-tears and to facilitate safe doffing in case of a splash.

  • Technique: After handling, remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly.[3][10]

Body Protection
  • Laboratory Coat: A clean, fully-fastened lab coat is mandatory to protect skin and personal clothing from incidental contact and minor spills.

  • Chemical-Resistant Apron: When transferring solutions or handling quantities greater than 10g, supplement the lab coat with a chemical-resistant apron.

Eye and Face Protection
  • Safety Glasses: At a minimum, ANSI Z87.1-compliant (or equivalent) safety glasses with side shields are required for all laboratory operations.

  • Chemical Splash Goggles: When there is any risk of splashing (e.g., preparing solutions, transferring liquids), tightly sealed chemical splash goggles must be worn.[1]

  • Face Shield: For high-risk operations, such as cleaning up spills or working with larger volumes where significant splashing is possible, a full-face shield should be worn over chemical splash goggles to protect the entire face.[1]

Respiratory Protection

The primary engineering control for this compound is a certified chemical fume hood.[11] All weighing and handling of the solid material should occur within a fume hood to contain dust.

  • For Standard Operations (in a fume hood): No respiratory protection is typically required if work is conducted properly within a functioning fume hood.

  • Outside of a Fume Hood or for Spill Cleanup: If dust cannot be contained, a NIOSH-approved respirator is necessary. A half-mask or full-face respirator equipped with P100 (particulate) cartridges is the recommended choice.[11] For situations involving potential vapor release, combination cartridges (e.g., P100/Organic Vapor) should be used.

Operational Plans: PPE Protocols for Specific Tasks

The level of PPE should be commensurate with the risk of the operation. The following table provides clear, tiered guidance for common laboratory tasks.

Task Scale Engineering Control Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid < 1 gChemical Fume HoodSingle Pair Nitrile GlovesSafety Glasses with Side ShieldsLab CoatNot Required
Weighing Solid > 1 gChemical Fume HoodDouble Pair Nitrile GlovesChemical Splash GogglesLab CoatNot Required
Preparing Stock Solution Any ScaleChemical Fume HoodDouble Pair Nitrile GlovesChemical Splash GogglesLab CoatNot Required
Transferring Solution < 100 mLChemical Fume HoodDouble Pair Nitrile GlovesChemical Splash GogglesLab CoatNot Required
Transferring Solution > 100 mLChemical Fume HoodDouble Pair Nitrile GlovesFace Shield over GogglesLab Coat & Chemical ApronNot Required
Spill Cleanup Any ScaleVentilated AreaHeavy-Duty Nitrile/Butyl GlovesFace Shield over GogglesChemical Resistant CoverallsHalf- or Full-Face Respirator with P100 Cartridges
Procedural Focus: Donning and Doffing PPE

A protocol is only as strong as its execution. Improper removal of PPE can lead to exposure and negate all prior precautions.

Donning (Putting On) Sequence:

  • Body Protection: Don lab coat or coveralls.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on goggles and/or face shield.

  • Hand Protection: Don the first pair of gloves. If double-gloving, don the second pair over the first, ensuring the cuff of the outer glove goes over the sleeve of the lab coat.

Doffing (Taking Off) Sequence:

  • Decontaminate: Before removal, wipe down outer gloves if grossly contaminated.

  • Outer Gloves: Remove the outer pair of gloves using a skin-to-glove technique and dispose of them in the designated chemical waste container.

  • Body Protection: Unfasten and remove the lab coat or apron by rolling it outwards, ensuring the contaminated surface is contained within.

  • Eye/Face Protection: Remove the face shield and/or goggles from the back to the front.

  • Respiratory Protection: Remove respirator.

  • Inner Gloves: Remove the final pair of gloves, again avoiding skin contact.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[5]

Emergency Planning and Disposal

Exposure Response:

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[11] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Disposal: All used and contaminated disposable PPE, including gloves, aprons, and bench paper, must be disposed of as hazardous chemical waste.[12] Follow all local, state, and federal regulations for hazardous waste disposal. Do not place contaminated items in the regular trash.

Visualized Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Step 1: Task Assessment cluster_controls Step 2: Engineering Controls cluster_ppe Step 3: PPE Selection cluster_resp Step 4: Respiratory Protection Start Evaluate Task: - Scale (mg vs g) - Physical Form (Solid vs Solution) - Potential for Dust/Splash FumeHood Is the task performed in a certified chemical fume hood? Start->FumeHood HighRisk Is there high risk of splash or dust exposure (>1g solid, >100mL solution, spill)? FumeHood->HighRisk Yes NoHood Emergency / No Hood: - Half/Full-Face Respirator with P100 Cartridges FumeHood->NoHood No BasePPE Minimum PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves End Task Execution BasePPE->End Proceed with Caution HighRisk->BasePPE No EnhancedPPE Enhanced PPE: - Double Gloves - Chemical Goggles - Face Shield (as needed) - Chemical Apron HighRisk->EnhancedPPE Yes EnhancedPPE->End Proceed with Caution NoHood->End Proceed with Caution

Caption: PPE selection workflow based on task assessment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Ethylsulfonyl)piperidin-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Ethylsulfonyl)piperidin-4-amine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。